molecular formula C7H8N2O2 B3106762 5-Allylpyrimidine-4,6-diol CAS No. 16019-30-0

5-Allylpyrimidine-4,6-diol

Cat. No.: B3106762
CAS No.: 16019-30-0
M. Wt: 152.15 g/mol
InChI Key: QWYRCXSPNDGEAQ-UHFFFAOYSA-N
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Description

5-Allylpyrimidine-4,6-diol is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-3-5-6(10)8-4-9-7(5)11/h2,4H,1,3H2,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYRCXSPNDGEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(N=CNC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 5-Allylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 5-Allylpyrimidine-4,6-diol. Pyrimidine-4,6-diol and its derivatives are crucial scaffolds in medicinal chemistry and drug development. The introduction of an allyl group at the C5 position offers a versatile synthetic handle for further molecular elaboration, making this target compound of significant interest to researchers. This document details a robust and reproducible synthetic strategy, moving from retrosynthetic analysis to a detailed experimental protocol and characterization. The procedure is based on the well-established Pinner synthesis, a classical condensation reaction for pyrimidine ring formation. The causality behind experimental choices, potential side reactions, and validation checkpoints are discussed to ensure scientific integrity and successful replication.

Introduction and Strategic Rationale

The pyrimidine ring is a fundamental heterocycle in nature, forming the core of nucleobases such as cytosine, thymine, and uracil. Synthetic pyrimidine derivatives are ubiquitous in pharmaceuticals, exhibiting a wide range of biological activities. The 4,6-diol substitution pattern, which exists in tautomeric equilibrium with its keto forms, provides key hydrogen bonding capabilities crucial for molecular recognition at biological targets.

The strategic introduction of an allyl group at the 5-position of the pyrimidine-4,6-diol core is of particular synthetic value. The allyl group's terminal double bond is a versatile functional group that can participate in numerous subsequent reactions, including but not limited to:

  • Metathesis: For chain extension or cyclization.

  • Oxidation: To form diols, epoxides, or carbonyls.

  • Hydroboration/Oxidation: To introduce an alcohol functionality.

  • Heck or Suzuki Coupling: After conversion to a vinyl halide.

Therefore, this compound serves as a valuable building block for creating diverse chemical libraries for drug discovery. The synthetic approach detailed herein is designed for efficiency and reliability, utilizing commercially available starting materials and established reaction principles. The classical Pinner condensation of a 1,3-dicarbonyl compound with an amidine is the most direct and logical route for constructing the target heterocycle.[1][2]

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic disconnection of this compound points to a straightforward and reliable synthetic strategy. The pyrimidine ring can be disconnected across the C2-N3 and C4-N3 bonds, a standard approach for this class of heterocycles. This reveals two key synthons: an N-C-N fragment and a C-C-C fragment.

This analysis leads to the identification of practical, commercially available starting materials: Formamidine (as its stable hydrochloride salt) and Diethyl Allylmalonate .

G cluster_main Retrosynthetic Analysis Target This compound Disconnect C-N Bond Disconnection Target->Disconnect Retrosynthesis Synthons Formamidine Synthon (N-C-N) Allylmalonate Synthon (C-C-C) Disconnect->Synthons Identifies Reagents Formamidine HCl Diethyl Allylmalonate Synthons->Reagents Corresponds to G SM1 Diethyl Allylmalonate Reaction Condensation & Cyclization (Reflux) SM1->Reaction SM2 Formamidine HCl SM2->Reaction Base Sodium Ethoxide (Base) Base->Reaction Solvent Anhydrous Ethanol (Solvent) Solvent->Reaction Workup Acidic Workup (HCl) Reaction->Workup Product This compound Workup->Product

References

An In-depth Technical Guide to the Synthesis of 5-Allylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the primary synthetic pathways for 5-allylpyrimidine-4,6-diol, a heterocyclic compound of interest in medicinal chemistry and drug development. The document is structured to provide not only procedural details but also the underlying mechanistic rationale, empowering researchers to make informed decisions in their synthetic endeavors.

Introduction: The Significance of this compound

The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, including nucleobases and therapeutic agents. The introduction of an allyl group at the C-5 position of the pyrimidine-4,6-diol core can significantly influence the molecule's steric and electronic properties, making it a valuable synthon for exploring new chemical space in drug discovery. The diol functionality, which exists in tautomeric equilibrium with its diketo form (5-allylbarbituric acid), offers multiple points for further chemical modification.

This guide will explore three principal strategies for the synthesis of this compound:

  • Retrosynthetic Approach I: Condensation of an Allylated Precursor

  • Retrosynthetic Approach II: Post-synthesis Allylation of the Pyrimidine Core

  • Retrosynthetic Approach III: The Claisen Rearrangement

Each section will delve into the mechanistic details, provide exemplary protocols, and offer insights into the practical considerations of each route.

Part 1: Synthesis via Condensation of an Allylated Precursor

This is arguably the most direct approach, where the allyl moiety is incorporated into one of the acyclic precursors prior to the ring-forming condensation reaction. The key starting material for this pathway is diethyl allylmalonate.

Mechanistic Rationale

The core of this synthesis is the condensation reaction between a 1,3-dicarbonyl compound (diethyl allylmalonate) and a molecule containing an N-C-N fragment, such as urea or guanidine. The reaction is typically base-catalyzed, with a common choice being sodium ethoxide. The mechanism proceeds through a series of nucleophilic additions and eliminations to construct the heterocyclic ring.

The use of diethyl allylmalonate ensures that the allyl group is precisely positioned at the 5-position of the resulting pyrimidine ring. The choice between urea and guanidine as the N-C-N fragment will determine the substituent at the 2-position of the pyrimidine ring (a hydroxyl group for urea, leading to 5-allylbarbituric acid, or an amino group for guanidine, leading to 2-amino-5-allylpyrimidine-4,6-diol).

Visualizing the Pathway

G cluster_0 Retrosynthetic Approach I Diethyl_allylmalonate Diethyl allylmalonate Condensation Base-catalyzed Condensation Diethyl_allylmalonate->Condensation Urea Urea Urea->Condensation Product This compound (5-Allylbarbituric Acid) Condensation->Product

Caption: Condensation of diethyl allylmalonate with urea.

Experimental Protocol

Synthesis of Diethyl Allylmalonate

  • Reaction Setup: To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add diethyl malonate dropwise at 0 °C.

  • Allylation: After the addition is complete, add allyl bromide dropwise while maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and then reflux for 2-3 hours.

  • Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain diethyl allylmalonate.

Synthesis of this compound (5-Allylbarbituric Acid)

  • Reaction Setup: In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reagents: To the sodium ethoxide solution, add a solution of diethyl allylmalonate in absolute ethanol, followed by a solution of urea in hot ethanol.

  • Reflux: Heat the reaction mixture to reflux for 6-8 hours, during which a white precipitate of the sodium salt of 5-allylbarbituric acid will form.

  • Isolation: Cool the mixture, filter the precipitate, and wash with cold ethanol.

  • Acidification: Dissolve the sodium salt in water and acidify with concentrated hydrochloric acid to a pH of 2-3.

  • Purification: The resulting white precipitate of 5-allylbarbituric acid is collected by filtration, washed with cold water, and dried.

Data Summary
ReactantsReagentsConditionsProductYield
Diethyl allylmalonate, UreaSodium ethoxide, EthanolReflux, 6-8 h5-Allylbarbituric acid~60-70%

Part 2: Synthesis via Post-synthesis Allylation

This strategy involves first constructing the pyrimidine-4,6-diol ring and then introducing the allyl group at the 5-position. This can be achieved through electrophilic substitution on the activated methylene group at C-5.

Mechanistic Rationale

The C-5 position of pyrimidine-4,6-diol (barbituric acid) is flanked by two carbonyl groups, making the methylene protons acidic and the carbon atom nucleophilic upon deprotonation. A base can be used to generate the enolate, which can then react with an electrophilic allyl source, such as allyl bromide, in an SN2 reaction to form the C-C bond.

This method's success is contingent on the selective C-alkylation over O-alkylation. The reaction conditions, including the choice of base and solvent, can influence this selectivity.

Visualizing the Pathway

G cluster_1 Retrosynthetic Approach II Pyrimidine_diol Pyrimidine-4,6-diol (Barbituric Acid) Alkylation Base-mediated Allylation Pyrimidine_diol->Alkylation Allyl_bromide Allyl Bromide Allyl_bromide->Alkylation Product This compound Alkylation->Product

Caption: Allylation of pyrimidine-4,6-diol.

Experimental Protocol

Synthesis of Pyrimidine-4,6-diol (Barbituric Acid)

A common method for the synthesis of the pyrimidine-4,6-diol core involves the condensation of diethyl malonate with urea in the presence of a base like sodium ethoxide.[1]

Allylation of Pyrimidine-4,6-diol

  • Deprotonation: Suspend pyrimidine-4,6-diol in a suitable solvent, such as ethanol or DMF. Add a base, for example, sodium ethoxide or potassium carbonate, and stir to form the enolate.

  • Allylation: Add allyl bromide to the reaction mixture and heat to a moderate temperature (e.g., 50-70 °C) for several hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Part 3: Synthesis via Claisen Rearrangement

The Claisen rearrangement is a powerful and elegant method for forming C-C bonds. In the context of pyrimidine synthesis, it can be used to introduce an allyl group at the C-5 position through a[2][2]-sigmatropic rearrangement of a 4-allyloxy or 4-allylthio pyrimidine precursor. The thio-Claisen rearrangement is particularly noteworthy in this series.[2]

Mechanistic Rationale

The reaction begins with the synthesis of a 4-allyloxy or 4-allylthio pyrimidine derivative. This is typically achieved by reacting a 4-halopyrimidine or a pyrimidin-4-one/thione with an allyl halide in the presence of a base. Upon heating, the allyl group migrates from the heteroatom (oxygen or sulfur) to the C-5 position of the pyrimidine ring through a concerted, pericyclic[2][2]-sigmatropic rearrangement. This reaction is thermally driven and proceeds through a cyclic transition state. The aromaticity of the pyrimidine ring is a driving force for the final tautomerization to the more stable product.

Visualizing the Pathway

G cluster_2 Retrosynthetic Approach III Pyrimidine_thione 4-Thiopyrimidine Derivative Allylation S-Allylation Pyrimidine_thione->Allylation Allylthio_pyrimidine 4-Allylthiopyrimidine Allylation->Allylthio_pyrimidine Rearrangement Thio-Claisen Rearrangement Allylthio_pyrimidine->Rearrangement Product 5-Allyl-4-thiouracil Rearrangement->Product Hydrolysis Hydrolysis Product->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Thio-Claisen rearrangement pathway.

Experimental Protocol

Synthesis of a 4-Allylthiopyrimidine Derivative

  • Starting Material: Begin with a suitable pyrimidine-4-thione derivative.

  • S-Allylation: Dissolve the pyrimidine-4-thione in a solvent like acetone or acetonitrile. Add a base such as potassium carbonate, followed by the dropwise addition of allyl bromide.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Isolation: Filter the reaction mixture to remove inorganic salts and concentrate the filtrate to obtain the 4-allylthiopyrimidine.

Thio-Claisen Rearrangement

  • Rearrangement: Heat the 4-allylthiopyrimidine derivative in a high-boiling solvent such as diphenyl ether or simply heat it neat at a high temperature.[2] The rearrangement can also sometimes be facilitated in refluxing benzene.[3]

  • Isolation: After the rearrangement is complete, the product, a 5-allyl-4-thiouracil derivative, can be isolated and purified.

Conversion to this compound

The resulting 5-allyl-4-thiouracil can be converted to the desired this compound through hydrolysis of the thio group, for example, by treatment with an oxidizing agent followed by hydrolysis, or by other established methods for converting thiouracils to uracils.

Conclusion and Outlook

The synthesis of this compound can be accomplished through several viable pathways, each with its own set of advantages and challenges.

  • The condensation of diethyl allylmalonate is a direct and reliable method, particularly for large-scale synthesis.

  • Post-synthesis allylation offers a straightforward approach if the parent pyrimidine-4,6-diol is readily available, though control of selectivity can be a concern.

  • The Claisen rearrangement provides an elegant and mechanistically interesting route, often proceeding with high regioselectivity.

The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. Further optimization of reaction conditions for each pathway can lead to improved yields and purity of the final product. The continued exploration of novel synthetic methodologies will undoubtedly contribute to the accessibility and utility of this compound and its derivatives in the advancement of chemical and pharmaceutical research.

References

A Comprehensive Technical Guide to the Synthesis of 5-Allylpyrimidine-4,6-diol from Diethyl Allylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Substituted Pyrimidinediols

The pyrimidine-4,6-diol scaffold is a privileged structure in medicinal chemistry and materials science. Its derivatives are integral to the synthesis of a wide array of biologically active molecules, serving as crucial intermediates in the development of novel therapeutics.[1] The strategic introduction of functional groups, such as the allyl group at the 5-position, provides a versatile handle for further chemical modification, enabling the exploration of extensive chemical space in drug discovery programs. This guide provides a detailed, mechanistically-grounded protocol for the synthesis of 5-Allylpyrimidine-4,6-diol, a valuable building block, via the cyclocondensation of diethyl allylmalonate and formamide. Our focus is not merely on the procedural steps but on the underlying chemical principles that ensure a robust, reproducible, and high-yielding synthesis.

The Core Transformation: Reaction Principle and Mechanism

The synthesis of this compound is achieved through a base-catalyzed cyclocondensation reaction.[2] This classic method involves the reaction of a 1,3-dicarbonyl compound (diethyl allylmalonate) with a source for the N-C-N fragment of the pyrimidine ring (formamide).[1] The reaction is typically facilitated by a strong base, such as sodium ethoxide, which plays a crucial role in activating the malonic ester.

Mechanistic Deep Dive:

The reaction proceeds through several key steps:

  • Enolate Formation: The process is initiated by the deprotonation of the α-carbon of diethyl allylmalonate by a strong base (ethoxide ion). This is the most acidic proton in the molecule due to the electron-withdrawing effect of the two adjacent carbonyl groups, leading to the formation of a resonance-stabilized enolate. This step is critical as it generates the key nucleophile for the subsequent reaction.

  • Nucleophilic Acyl Addition-Elimination: The generated enolate attacks the electrophilic carbonyl carbon of formamide. This is followed by a complex series of addition-elimination and condensation steps, effectively incorporating the N-C-N unit from two formamide-derived species.

  • Intramolecular Cyclization: An intramolecular nucleophilic attack by a nitrogen atom onto one of the ester carbonyl groups results in the formation of the six-membered pyrimidine ring. This is followed by the elimination of ethanol.

  • Final Tautomerization: The resulting pyrimidine derivative undergoes tautomerization to the more stable diol form, this compound. It is important to note that the product can exist in equilibrium with its keto-enol and diketo tautomeric forms, with the predominant form depending on the solvent and pH.[2]

The overall reaction can be visualized as follows:

Reaction_Scheme cluster_products Products Diethyl_Allylmalonate Diethyl Allylmalonate Product This compound Diethyl_Allylmalonate->Product 1. NaOEt, EtOH 2. Heat 3. H₃O⁺ Formamide Formamide Ethanol Ethanol

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, where careful control over conditions and understanding the rationale behind each step ensures success.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )RoleKey Considerations
Diethyl allylmalonateC₁₀H₁₆O₄200.23Carbon source (C-C-C fragment)Ensure purity; can be synthesized from diethyl malonate and allyl bromide.[3]
Sodium MetalNa22.99Base PrecursorHighly reactive with water/alcohols. Handle under inert atmosphere.
Absolute EthanolC₂H₅OH46.07Solvent / ReagentMust be anhydrous (<200 ppm H₂O) to ensure full activity of the base.
FormamideCH₃NO45.04Nitrogen/Carbon source (N-C-N fragment)Anhydrous grade is preferred. Known teratogen; handle with appropriate PPE.
Hydrochloric Acid (conc.)HCl36.46Neutralizing AgentUsed for acidification during work-up to precipitate the product.
Deionized WaterH₂O18.02SolventUsed in work-up and washing.
Phase 1: Preparation of Sodium Ethoxide (Base Activation)

Causality: The in situ preparation of sodium ethoxide from sodium metal and absolute ethanol is paramount. Commercial sodium ethoxide can be of variable quality and is highly hygroscopic. This step ensures a fresh, highly active, and anhydrous base, which is essential for the quantitative deprotonation of the diethyl allylmalonate.

  • Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube or nitrogen inlet), a dropping funnel, and a magnetic stirrer. Ensure all glassware is oven-dried to remove residual moisture.

  • Inert Atmosphere: Purge the entire apparatus with dry nitrogen or argon. Maintaining an inert atmosphere throughout this phase prevents the reaction of sodium with atmospheric moisture.

  • Reaction: Place absolute ethanol (e.g., 150 mL per 0.1 mol of sodium) in the flask. Carefully add small, clean pieces of sodium metal (e.g., 2.3 g, 0.1 mol) portion-wise to the stirred ethanol. The reaction is exothermic and produces hydrogen gas; control the rate of addition to maintain a gentle reflux.

  • Completion: Continue stirring until all the sodium has completely dissolved to form a clear, colorless solution of sodium ethoxide. Cool the solution to room temperature before proceeding.

Phase 2: The Cyclocondensation Reaction

Causality: This phase brings together the activated carbon source (enolate) and the N-C-N fragment source. The reaction is driven to completion by heating under reflux, providing the necessary activation energy for the cyclization and elimination steps. The order of addition described in related patents, adding the ester to the alkoxide, ensures that the malonate is immediately deprotonated in a basic environment.[4]

  • Reagent Addition: To the freshly prepared sodium ethoxide solution, add formamide (e.g., 0.3-0.4 mol). Then, add diethyl allylmalonate (e.g., 0.1 mol) dropwise from the addition funnel over 30 minutes with continuous stirring.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (the boiling point of ethanol is ~78 °C).

  • Monitoring: Maintain the reflux for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the diethyl allylmalonate spot.[2] A suitable eluent system would be a mixture of ethyl acetate and hexane.[2]

Phase 3: Product Isolation and Work-up

Causality: The product exists in the reaction mixture as its sodium salt (sodium diolate), which is soluble in ethanol. The work-up is designed to neutralize the mixture, protonating the salt to form the neutral this compound, which has low solubility in the aqueous acidic medium and precipitates out.

  • Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Precipitation: Dissolve the resulting residue in a minimum amount of cold water. With vigorous stirring, carefully acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2-3. A voluminous white or off-white precipitate should form.

  • Isolation: Cool the suspension in an ice bath for at least one hour to maximize precipitation.[5] Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with small portions of ice-cold water (to remove inorganic salts like NaCl) and then with a small amount of cold ethanol (to remove any remaining unreacted starting materials).

  • Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight.

Phase 4: Purification and Characterization

Causality: While the precipitation yields a product of reasonable purity, recrystallization is often necessary to obtain material suitable for demanding applications. The choice of solvent is critical: it must dissolve the compound well at high temperatures but poorly at low temperatures to ensure high recovery.[6]

  • Recrystallization: If required, the crude product can be recrystallized from a suitable solvent, such as an ethanol/water mixture or acetic acid.[7] The process involves dissolving the solid in a minimum amount of the hot solvent, filtering the hot solution to remove any insoluble impurities, and allowing the solution to cool slowly to induce the formation of well-defined crystals.[5][8]

  • Purity Assessment: The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC).[5] Structural confirmation is typically achieved through spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow and Troubleshooting

A streamlined visualization of the entire process is presented below.

Workflow cluster_prep Phase 1: Base Preparation cluster_reaction Phase 2: Condensation cluster_workup Phase 3 & 4: Isolation & Purification A 1. Assemble Dry Glassware under N₂ B 2. Add Absolute Ethanol A->B C 3. Add Sodium Metal Porton-wise B->C D 4. Stir until Dissolved (Sodium Ethoxide forms) C->D E 5. Add Formamide to NaOEt Solution D->E F 6. Add Diethyl Allylmalonate E->F G 7. Heat to Reflux (4-6h) F->G H 8. Cool & Evaporate Solvent G->H I 9. Redissolve in H₂O & Acidify with HCl H->I J 10. Filter Precipitate I->J K 11. Wash with Cold H₂O/EtOH J->K L 12. Dry under Vacuum K->L M 13. Recrystallize (if needed) L->M

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction.1. Extend reflux time; monitor by TLC until starting material is consumed.
2. Inactive base due to moisture.2. Use freshly opened absolute ethanol and ensure all glassware is scrupulously dry. Prepare base in situ.
3. Product loss during work-up.3. Ensure complete precipitation by cooling in an ice bath for an extended period. Use minimal volumes of ice-cold solvent for washing.
Oily Product / Fails to Solidify 1. Presence of unreacted starting materials or oily byproducts.1. Ensure the reaction has gone to completion. Wash the crude product thoroughly. Purify via column chromatography or recrystallization.
2. Incomplete acidification.2. Check the pH of the mother liquor after filtration; it should be strongly acidic (pH < 3).
Product is Highly Colored 1. Side reactions at elevated temperatures.1. Consider performing the reaction at a slightly lower temperature for a longer duration.
2. Decomposition of formamide.2. Use a high-purity grade of formamide. A charcoal treatment during recrystallization can sometimes remove colored impurities.

Concluding Remarks and Safety Considerations

The synthesis of this compound via the condensation of diethyl allylmalonate and formamide is a robust and reliable method for accessing this valuable chemical intermediate. Success hinges on a foundational understanding of the reaction mechanism and meticulous attention to experimental detail, particularly the maintenance of anhydrous conditions during base preparation and the condensation reaction.

Safety is paramount. All operations should be conducted in a well-ventilated fume hood.

  • Sodium Metal: Extremely flammable and reacts violently with water. Handle with forceps, under mineral oil, and quench any residue with isopropanol followed by ethanol.

  • Sodium Ethoxide: Corrosive. Avoid contact with skin and eyes.

  • Formamide: A known teratogen and reproductive hazard. Always wear appropriate personal protective equipment (PPE), including double gloves.

  • Hydrochloric Acid: Corrosive and gives off noxious fumes. Handle with care.

By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely produce high-purity this compound for application in their research and development endeavors.

References

An In-Depth Technical Guide to the Physicochemical Properties of 5-Allylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Substituted Pyrimidinediol

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] The inherent electronic properties and hydrogen bonding capabilities of the pyrimidine ring, coupled with the potential for diverse functionalization, make it a privileged structure in drug discovery. This guide focuses on a specific, promising derivative: 5-Allylpyrimidine-4,6-diol. The introduction of an allyl group at the 5-position offers a unique combination of lipophilicity and a reactive handle for further chemical modification, making it a compound of significant interest for the development of novel therapeutics.

This document provides a comprehensive analysis of the known and predicted physicochemical properties of this compound. By integrating experimental data from closely related analogues with robust theoretical predictions, we aim to equip researchers with the foundational knowledge required for its synthesis, characterization, and application in drug development programs.

Chemical Identity and Structural Elucidation

Nomenclature and Identification
  • Systematic Name: 5-(prop-2-en-1-yl)pyrimidine-4,6-diol

  • Common Names: 5-Allyl-4,6-dihydroxypyrimidine, this compound

  • CAS Number: 16019-30-0[2][3][4]

  • Molecular Formula: C₇H₈N₂O₂

  • Molecular Weight: 152.15 g/mol [2]

Tautomerism: A Critical Consideration

A fundamental characteristic of 4,6-dihydroxypyrimidines is their existence in multiple tautomeric forms.[5] The equilibrium between these forms is influenced by the physical state (solid or in solution) and the nature of the solvent. For this compound, several tautomers are possible, primarily involving keto-enol and lactam-lactim transformations. The energetically most likely forms are the 6-hydroxy-5-allylpyrimidin-4(3H)-one and the 4-hydroxy-5-allylpyrimidin-6(1H)-one, with the dioxo form also being a potential contributor. Understanding this tautomeric equilibrium is crucial as it dictates the molecule's hydrogen bonding patterns, polarity, and interaction with biological targets.

Caption: Tautomeric forms of this compound.

Physicochemical Properties

A molecule's physicochemical properties are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is scarce, we can infer and predict these properties based on its structure and data from analogous compounds.

Summary of Physicochemical Data
PropertyValueSource/Method
Molecular Weight 152.15 g/mol Calculated[2]
Melting Point >240 °CExperimental[2]
Boiling Point 331.968 °C at 760 mmHgPredicted[4]
Density 1.299 g/cm³Predicted[4]
Flash Point 154.569 °CPredicted[4]
pKa Not Experimentally Determined-
LogP Not Experimentally Determined-
Solubility Not Experimentally Determined-
In-depth Analysis of Key Properties
  • Melting Point: The high melting point of >240 °C is indicative of a stable crystal lattice, likely facilitated by intermolecular hydrogen bonding between the pyrimidinediol rings.[2] This is a common feature of pyrimidinediol derivatives.[6][7]

  • pKa: The acidity and basicity of this compound are critical for its ionization state at physiological pH. The hydroxyl groups are acidic, while the ring nitrogens are basic. Studies on the parent 4,6-dihydroxypyrimidine show two protonation stages in acidic media.[5] The allyl group is not expected to significantly alter the pKa values compared to the parent compound.

  • LogP and Solubility: The octanol-water partition coefficient (LogP) is a key indicator of a molecule's lipophilicity. The presence of the allyl group will increase the lipophilicity compared to the parent 4,6-dihydroxypyrimidine. However, the two hydroxyl groups and two nitrogen atoms provide significant hydrogen bonding potential, which will contribute to its aqueous solubility. A balance between these opposing characteristics is often desirable for good oral bioavailability.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Features (400 MHz, DMSO-d₆)
  • Allyl Protons:

    • -CH₂-: A doublet is expected around 3.0-3.3 ppm.

    • =CH-: A multiplet (ddt) is anticipated in the region of 5.8-6.1 ppm.

    • =CH₂: Two doublets of doublets are expected between 4.9-5.2 ppm.

  • Pyrimidine Ring Proton:

    • C2-H: A singlet is predicted around 8.0-8.2 ppm.

  • Hydroxyl/Amine Protons:

    • -OH/-NH: Broad singlets are expected, with chemical shifts that can vary significantly depending on concentration and temperature, likely in the range of 10-12 ppm.

Predicted ¹³C NMR Spectral Features (100 MHz, DMSO-d₆)
  • Allyl Carbons:

    • -CH₂-: A peak is expected around 28-32 ppm.

    • =CH-: A signal is anticipated in the region of 135-138 ppm.

    • =CH₂: A peak is expected around 115-118 ppm.

  • Pyrimidine Ring Carbons:

    • C5: A signal is predicted around 100-105 ppm.

    • C4/C6: Peaks are expected in the region of 160-165 ppm.

    • C2: A signal is anticipated around 150-155 ppm.[8][9]

Predicted FT-IR Spectral Features (Solid State, KBr)
  • O-H/N-H Stretching: A broad band is expected in the region of 3100-3500 cm⁻¹ due to hydrogen-bonded hydroxyl and amine groups.[10]

  • C-H Stretching (Allyl): Peaks are anticipated around 3010-3090 cm⁻¹ (sp² C-H) and 2850-2960 cm⁻¹ (sp³ C-H).

  • C=O Stretching: Strong absorptions are expected in the range of 1650-1720 cm⁻¹ corresponding to the carbonyl groups in the keto tautomers.[10]

  • C=C and C=N Stretching: Medium to strong bands are predicted in the region of 1550-1650 cm⁻¹.[10]

  • C-O Stretching: A strong band is expected around 1200-1300 cm⁻¹.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthesis of this compound involves the condensation of an appropriately substituted malonic ester with formamide, a common method for constructing the pyrimidine ring.

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound
  • Preparation of Sodium Ethoxide Solution: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

  • Reaction Mixture: To the sodium ethoxide solution, add formamide (2.0 eq).

  • Addition of Diethyl Allylmalonate: Add diethyl allylmalonate (1.0 eq) dropwise to the reaction mixture at room temperature.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of 2-3.

  • Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound.

Chemical Reactivity
  • Pyrimidine Ring: The pyrimidine ring is generally susceptible to nucleophilic attack, particularly if activated by electron-withdrawing groups. However, the hydroxyl groups at positions 4 and 6 are electron-donating, which may reduce the ring's electrophilicity. These hydroxyl groups can be converted to leaving groups (e.g., chlorides) to facilitate nucleophilic substitution.

  • Allyl Group: The allyl group provides a versatile handle for a variety of chemical transformations, including:

    • Electrophilic Addition: The double bond can undergo addition reactions with halogens, hydrohalic acids, and other electrophiles.

    • Oxidation: The double bond can be oxidized to form a diol or cleaved to form an aldehyde or carboxylic acid.

    • Metal-Catalyzed Cross-Coupling: The allyl group can participate in various cross-coupling reactions to introduce further complexity.

Potential Applications in Drug Development

The this compound scaffold holds considerable promise for the development of new therapeutic agents. The pyrimidine core is a well-established pharmacophore with a broad range of biological activities, including antimicrobial and anticancer effects.[1][11] The allyl group can be utilized to modulate the compound's pharmacokinetic properties or to serve as a point of attachment for conjugation to other molecules. The structural similarity to GPR84 agonists suggests that this compound and its derivatives could be explored for their role in inflammatory diseases.[12]

Conclusion and Future Directions

This compound is a molecule with significant potential in medicinal chemistry. This guide has synthesized the available information on its physicochemical properties, providing a foundation for its further investigation. Future research should focus on obtaining experimental data for its pKa, LogP, and solubility to build a more complete ADME profile. Detailed spectroscopic and crystallographic studies are necessary for a definitive structural understanding. Furthermore, the exploration of its reactivity and the synthesis of a library of derivatives for biological screening are warranted to fully unlock the therapeutic potential of this promising scaffold.

References

Unveiling the Molecular Architecture: A Spectroscopic Guide to 5-Allylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 5-Allylpyrimidine-4,6-diol, a heterocyclic compound of interest in medicinal chemistry and drug development. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to offer researchers, scientists, and drug development professionals a comprehensive understanding of its molecular structure and spectroscopic characteristics. This guide is structured to not only present the data but also to provide insights into the experimental rationale and data interpretation, ensuring a thorough and practical understanding of this compound.

Introduction to this compound

This compound, with the chemical formula C₇H₈N₂O₂, belongs to the pyrimidine class of heterocyclic compounds. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleobases and various therapeutic agents. The introduction of an allyl group at the 5-position and hydroxyl groups at the 4- and 6-positions imparts specific chemical properties and potential biological activities to the molecule. Accurate characterization of its structure through spectroscopic methods is paramount for its application in research and development.

The structural elucidation of a novel or synthesized compound like this compound relies on a synergistic application of various analytical techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern. Together, these techniques offer a complete picture of the molecule's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of their hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides a detailed fingerprint of the proton environments within the molecule. The spectrum was recorded in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for polar compounds.

Table 1: ¹H NMR Chemical Shift Assignments for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.64bs2H-OH (hydroxyl protons)
7.89s1HH-2 (pyrimidine ring)
5.76ddt1H-CH=CH₂ (allyl group)
4.91dd1H-CH=CH ₂ (trans)
4.85dd1H-CH=CH ₂ (cis)
2.96d2H-CH₂- (allyl group)

Interpretation of the ¹H NMR Spectrum:

The broad singlet at 11.64 ppm is characteristic of the two acidic hydroxyl protons at positions 4 and 6 of the pyrimidine ring. The singlet at 7.89 ppm corresponds to the proton at the 2-position of the pyrimidine ring, indicating a clean substitution pattern.

The signals corresponding to the allyl group are clearly resolved. The multiplet at 5.76 ppm is assigned to the vinyl proton (-CH=). The two distinct doublets of doublets at 4.91 ppm and 4.85 ppm are characteristic of the terminal vinyl protons (=CH₂), with their different chemical shifts arising from their cis and trans relationship to the rest of the molecule. Finally, the doublet at 2.96 ppm represents the two methylene protons (-CH₂-) of the allyl group, which are coupled to the adjacent vinyl proton.

¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ) ppmAssignment
~165C-4, C-6
~150C-2
~135-C H=CH₂
~115-CH=C H₂
~100C-5
~30-C H₂-

Rationale for Predicted Shifts:

The carbons at positions 4 and 6, being attached to both nitrogen and oxygen, are expected to be the most deshielded, appearing around 165 ppm. The C-2 carbon, situated between two nitrogen atoms, would also be significantly deshielded, with a predicted shift around 150 ppm. The olefinic carbons of the allyl group are expected in the 115-135 ppm region. The C-5 carbon of the pyrimidine ring, being substituted, would appear around 100 ppm. The aliphatic methylene carbon of the allyl group is predicted to have a chemical shift of approximately 30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretching (hydroxyl groups)
3100-3000Medium=C-H stretching (alkene)
2950-2850Medium-C-H stretching (alkane)
1680-1640MediumC=C stretching (alkene)
1650-1550StrongC=N and C=C stretching (pyrimidine ring)
1450-1350MediumC-H bending
1250-1000StrongC-O stretching

Interpretation of the IR Spectrum:

The most prominent feature in the IR spectrum of this compound would be a broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibrations of the hydroxyl groups, likely broadened due to hydrogen bonding. The presence of the allyl group would be confirmed by the =C-H stretching absorption just above 3000 cm⁻¹ and the C=C stretching absorption around 1650 cm⁻¹. The pyrimidine ring itself will exhibit strong absorptions in the 1650-1550 cm⁻¹ region due to the stretching vibrations of the C=N and C=C bonds. The strong C-O stretching band is expected in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Expected Mass Spectrum Data for this compound:

  • Molecular Ion (M⁺): The molecular formula of this compound is C₇H₈N₂O₂. The calculated molecular weight is 152.15 g/mol . Therefore, the mass spectrum should show a molecular ion peak at m/z = 152.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for this molecule would likely involve the loss of the allyl group or parts of it.

    • Loss of the allyl radical (-C₃H₅): A significant fragment would be expected at m/z = 152 - 41 = 111, corresponding to the pyrimidine-4,6-diol cation.

    • Loss of a vinyl radical (-CH=CH₂): Cleavage of the allyl chain could lead to the loss of a vinyl radical, resulting in a fragment at m/z = 152 - 27 = 125.

    • Retro-Diels-Alder (RDA) fragmentation of the pyrimidine ring: While less common for this specific structure, RDA fragmentation is a characteristic pathway for six-membered heterocyclic rings and could lead to smaller, characteristic fragments.

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

This diagram illustrates the connectivity of atoms within the this compound molecule.

MS_Fragmentation M [C₇H₈N₂O₂]⁺˙ m/z = 152 (Molecular Ion) F1 [C₄H₃N₂O₂]⁺ m/z = 111 M->F1 - C₃H₅˙ (Allyl radical) F2 [C₆H₅N₂O₂]⁺ m/z = 125 M->F2 - C₂H₃˙ (Vinyl radical)

Caption: Proposed mass spectral fragmentation of this compound.

This workflow outlines the primary fragmentation pathways expected in the mass spectrum of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the condensation of diethyl allylmalonate with formamidine acetate in the presence of a strong base like sodium ethoxide.

Experimental Protocol for Synthesis:

  • Preparation of Sodium Ethoxide: In a round-bottomed flask under a nitrogen atmosphere, dissolve metallic sodium in absolute ethanol with stirring until complete dissolution.

  • Condensation Reaction: Cool the sodium ethoxide solution to 0°C. Sequentially add diethyl 2-allylmalonate and formamidine acetate to the cooled solution.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction with acetic acid and then water. The resulting white precipitate is collected by filtration.

  • Purification: Wash the crude product sequentially with water and methanol to remove impurities. Dry the purified product under vacuum to yield this compound as a white solid.

Protocol for Spectroscopic Analysis:

  • NMR Spectroscopy: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • IR Spectroscopy: Prepare a KBr pellet of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Mass Spectrometry: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and record the mass spectrum.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis R1 Diethyl allylmalonate P1 Condensation Reaction R1->P1 R2 Formamidine acetate R2->P1 R3 Sodium ethoxide R3->P1 P2 Work-up & Isolation P1->P2 P3 Purification P2->P3 Prod This compound P3->Prod Analysis Spectroscopic Characterization (NMR, IR, MS) Prod->Analysis

Caption: General workflow for the synthesis and characterization of this compound.

This diagram provides a step-by-step overview of the synthesis and subsequent analytical validation of the target compound.

Conclusion

The comprehensive analysis of the ¹H NMR, predicted ¹³C NMR, expected IR, and anticipated MS data provides a robust spectroscopic profile for this compound. The presented data and interpretations serve as a valuable resource for researchers in the positive identification and characterization of this compound. The synergistic use of these analytical techniques ensures a high degree of confidence in the structural elucidation, which is a critical foundation for any further investigation into the chemical and biological properties of this compound.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 5-Allylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrimidine derivatives are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents.[1][2] Their structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR characterization of 5-Allylpyrimidine-4,6-diol, a molecule of interest for its potential applications stemming from the functionalized pyrimidine core.[2][3]

As application scientists, we move beyond mere data reporting. Our objective is to build a self-validating analytical narrative, explaining the causality behind experimental choices and interpreting spectral data with a foundation in established principles. This document is structured to guide researchers through the complete characterization workflow, from understanding the molecule's structural nuances to acquiring and interpreting high-quality NMR data.

The Structural Reality: Tautomerism in Focus

A critical preliminary consideration for this compound is the concept of tautomerism. While the "diol" nomenclature is common, in solution and solid states, such compounds predominantly exist in more stable keto-enol or diketo forms.[4][5] For this compound, the most stable tautomer is overwhelmingly the diketo form: 5-Allyl-1,3-dihydropyrimidine-4,6-dione . This stability arises from the formation of amide functionalities within the ring, which are energetically favored over the enol form.

Our entire NMR analysis will therefore be based on this diketo structure. It is crucial to recognize this from the outset, as it correctly predicts the number and type of protons and carbons to be observed.

Caption: Structure of 5-Allyl-1,3-dihydropyrimidine-4,6-dione with atom numbering.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum provides the initial blueprint of the molecule's hydrogen framework. For this molecule, we anticipate signals from the pyrimidine ring, the exchangeable N-H protons, and the allyl group.

A. Pyrimidine Ring and N-H Protons:

  • N1-H and N3-H: In a solvent like DMSO-d₆, these amide protons are expected to appear as two distinct, potentially broad singlets at a low field (downfield), typically in the range of δ 10.0 - 12.0 ppm .[1][6] Their broadness is due to quadrupole broadening from the adjacent ¹⁴N nuclei and chemical exchange with any trace water in the solvent.

  • C2-H₂: The methylene group at the C2 position is a saturated center flanked by two nitrogen atoms. This environment will shift the signal downfield relative to a simple alkane. We predict a singlet (due to the absence of adjacent protons) in the range of δ 3.0 - 4.0 ppm .

B. The Allyl Group Spin System: The allyl group presents a classic and information-rich set of signals. It constitutes an AMX-type spin system where each proton is chemically distinct, leading to complex but interpretable splitting patterns.[7]

  • C7'-H₂ (Allylic Methylene): These protons are adjacent to both the pyrimidine ring and the double bond. They will be shifted to approximately δ 3.0 - 3.5 ppm . This signal will appear as a doublet, split by the C8'-H proton, with a typical coupling constant of J ≈ 5-7 Hz.

  • C8'-H (Vinyl Methine): This proton is the most complex. It is coupled to the two C7' protons and the two C9' protons (cis and trans). This will result in a complex multiplet, often described as a doublet of doublets of triplets (ddt) or a multiplet (m), located in the vinylic region of δ 5.7 - 6.1 ppm .[8][9]

  • C9'-H₂ (Terminal Vinyl): These two protons are diastereotopic, meaning they are chemically non-equivalent.[7] They will appear as two separate signals.

    • The proton trans to the C8'-H will appear around δ 5.0 - 5.2 ppm as a doublet of doublets, with a large trans-coupling (J ≈ 16-18 Hz) and a small geminal coupling (J ≈ 1-2 Hz).

    • The proton cis to the C8'-H will appear slightly further downfield, around δ 5.1 - 5.3 ppm , also as a doublet of doublets, with a medium cis-coupling (J ≈ 9-12 Hz) and the same small geminal coupling (J ≈ 1-2 Hz).[8]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals the carbon skeleton. Each unique carbon atom will produce a single peak.

  • C4 and C6 (Carbonyl Carbons): These two amide carbonyl carbons are in a highly deshielded environment. They will appear far downfield, in the range of δ 160 - 175 ppm .[6][10] They may or may not be resolved into two distinct peaks depending on the precise electronic environment.

  • C2 (Methylene Carbon): The C2 carbon, bonded to two nitrogen atoms, will be found in the range of δ 40 - 50 ppm .

  • C5 (Quaternary Carbon): This carbon, to which the allyl group is attached, is part of the pyrimidine ring and is adjacent to two carbonyls. It is expected to be in the range of δ 100 - 115 ppm .[6]

  • Allyl Group Carbons:

    • C7' (Allylic Methylene): The sp³ hybridized carbon attached to the ring will resonate at the highest field among the allyl carbons, typically δ 28 - 35 ppm .

    • C8' (Vinyl Methine): The internal sp² carbon of the double bond will be significantly downfield, around δ 130 - 135 ppm .[11]

    • C9' (Terminal Vinyl): The terminal sp² carbon of the double bond will be found upfield of C8', typically in the range of δ 115 - 120 ppm .[11]

Data Summary and Visualization

The predicted NMR data are summarized below for quick reference.

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
N1-H, N3-H10.0 - 12.0br s-
C2-H₂3.0 - 4.0s40 - 50
C4, C6--160 - 175
C5--100 - 115
C7'-H₂3.0 - 3.5d28 - 35
C8'-H5.7 - 6.1m130 - 135
C9'-H (trans)5.0 - 5.2dd115 - 120
C9'-H (cis)5.1 - 5.3dd115 - 120

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet

Advanced 2D NMR for Unambiguous Assignment

To confirm these assignments with the highest degree of confidence, 2D NMR experiments are indispensable. They provide a roadmap of atomic connectivity.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For this compound, it would be essential to confirm the connectivity within the allyl group. We would expect to see cross-peaks connecting H7' to H8', H8' to both H9' protons, and a very weak cross-peak between the two H9' protons. This validates the entire allyl fragment as a single, connected spin system.[12]

COSY_Correlations H7 H7' (δ ~3.2) H8 H8' (δ ~5.9) H7->H8 J(H7',H8') H9 H9' (δ ~5.1) H8->H9 J(H8',H9') cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg for ¹H, 20+ mg for ¹³C) dissolve 2. Dissolve in Solvent (0.6-0.7 mL DMSO-d₆) weigh->dissolve transfer 3. Transfer to NMR Tube (Use glass Pasteur pipette) dissolve->transfer insert 4. Insert Sample & Lock transfer->insert shim 5. Shim Magnetic Field insert->shim acquire_1H 6. Acquire ¹H Spectrum shim->acquire_1H acquire_13C 7. Acquire ¹³C Spectrum acquire_1H->acquire_13C acquire_2D 8. Acquire 2D Spectra (COSY, HSQC) acquire_13C->acquire_2D process 9. Fourier Transform & Phasing acquire_2D->process calibrate 10. Calibrate Spectrum (Residual DMSO at δ 2.50) process->calibrate integrate 11. Integrate & Assign Peaks calibrate->integrate elucidate 12. Final Structure Confirmation integrate->elucidate

References

The Biological Versatility of 5-Allylpyrimidine-4,6-diol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting Unexplored Chemical Space

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a testament to nature's ingenuity and a cornerstone of synthetic drug design. Its presence at the heart of nucleic acids has made it a privileged structure for therapeutic intervention, leading to a rich pipeline of anticancer, antiviral, and antimicrobial agents. This technical guide ventures into a less-explored territory: the biological potential of 5-Allylpyrimidine-4,6-diol. While direct empirical data on this specific molecule is nascent, this document serves as a comprehensive, in-depth analysis of its predicted biological activities. By synthesizing data from structurally related pyrimidine-4,6-diols and 5-substituted pyrimidine analogues, we aim to provide researchers, scientists, and drug development professionals with a predictive framework and a robust experimental roadmap to unlock the therapeutic promise of this intriguing compound. Our approach is grounded in established principles of medicinal chemistry and leverages decades of research into the vast chemical space of pyrimidines.

The Pyrimidine-4,6-diol Core: A Hub of Biological Activity

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including the nucleobases cytosine, thymine, and uracil.[1] The 4,6-diol substitution pattern imparts unique physicochemical properties that influence the molecule's ability to interact with biological targets. Pyrimidine derivatives are known to exert their effects through diverse mechanisms, often by mimicking endogenous nucleosides to interfere with nucleic acid synthesis or by targeting key enzymes and receptors involved in cellular signaling.[1][2] The versatility of the pyrimidine scaffold allows for extensive chemical modification at the 2, 4, 5, and 6 positions, enabling the fine-tuning of pharmacological properties.

Synthesis of the this compound Scaffold

A robust and efficient synthesis of the target compound is paramount for its biological evaluation. While a specific protocol for this compound is not extensively documented, a plausible synthetic route can be devised based on established pyrimidine syntheses. The most common approach involves the condensation of a 1,3-dicarbonyl compound with an amidine or urea derivative.

Proposed Synthetic Pathway:

A likely synthetic route would involve the condensation of diethyl allylmalonate with formamidine. The allyl group at the 2-position of the malonic ester serves as the precursor to the 5-allyl substituent on the pyrimidine ring.

G diethyl_allylmalonate Diethyl allylmalonate condensation Condensation diethyl_allylmalonate->condensation formamidine Formamidine formamidine->condensation base Base (e.g., NaOEt) base->condensation Catalyst target This compound condensation->target

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of sodium ethoxide (2.2 equivalents) in absolute ethanol, add diethyl allylmalonate (1.0 equivalent).

  • Addition of Amidine: Add formamidine hydrochloride (1.1 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by thin-layer chromatography.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Isolation: Remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield this compound.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive literature on pyrimidine derivatives, this compound is predicted to exhibit a range of biological activities. The presence of the 5-allyl group is expected to modulate these activities, potentially enhancing potency or altering selectivity.

Anticancer Potential: Targeting the Machinery of Cell Division

Pyrimidine analogues are a cornerstone of cancer chemotherapy, primarily acting as antimetabolites that disrupt nucleic acid synthesis.[1] They can be categorized based on their structural similarity to natural pyrimidines:

  • Cytosine Analogues: (e.g., Gemcitabine, Cytarabine)

  • Uracil Analogues: (e.g., 5-Fluorouracil)

Mechanism of Action: These compounds are typically prodrugs that are activated intracellularly to their nucleotide forms. These activated forms can then inhibit key enzymes involved in DNA and RNA synthesis, such as thymidylate synthase and DNA polymerase, leading to "thymineless death" and the induction of apoptosis.[3][4] Some pyrimidine derivatives can also act as kinase inhibitors or intercalate into DNA.[3][5]

The Role of the 5-Allyl Group: The introduction of an allyl group at the 5-position can influence the compound's lipophilicity and steric profile, potentially affecting its uptake into cells and its interaction with target enzymes. The electron-donating nature of the allyl group may also modulate the electronic properties of the pyrimidine ring.

G cluster_cell Cancer Cell compound This compound activated_compound Activated Nucleotide Analog compound->activated_compound Intracellular Activation dna_synthesis DNA/RNA Synthesis activated_compound->dna_synthesis Inhibition apoptosis Apoptosis dna_synthesis->apoptosis Leads to

Caption: Anticancer mechanism of pyrimidine analogues.

Antimicrobial Activity: A Broad Spectrum of Action

Pyrimidine derivatives have demonstrated significant activity against a wide range of microbial pathogens, including bacteria and fungi.[6]

Antibacterial Mechanism: One of the key mechanisms of antibacterial action for some pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolic acid, a vital component in the biosynthesis of nucleic acids and amino acids.[2] Other pyrimidine-based compounds have been shown to inhibit bacterial cell division by targeting the FtsZ protein.[7][8]

Antifungal Activity: The antifungal activity of pyrimidine derivatives can also be attributed to the inhibition of essential enzymes in fungal metabolic pathways.

Influence of the 5-Allyl Group: The lipophilicity conferred by the allyl group may enhance the compound's ability to penetrate the microbial cell wall, potentially leading to increased potency.

Antiviral Properties: Disrupting Viral Replication

Synthetic pyrimidine nucleoside analogues are a critical class of antiviral drugs.[9] They function by mimicking natural nucleosides and, upon incorporation into the viral genome by viral polymerases, they terminate the growing DNA or RNA chain, thereby inhibiting viral replication.[10][11]

Mechanism of Action: These compounds are typically phosphorylated intracellularly to their active triphosphate forms.[10] These triphosphates then compete with natural nucleoside triphosphates for incorporation into the viral nucleic acid.

Structure-Activity Relationship: The nature of the substituent at the 5-position of the pyrimidine ring has been shown to be crucial for antiviral activity. For example, elongation of the 5-alkyl chain can increase anti-herpes simplex virus (HSV) activity.[12] The allyl group in this compound presents an interesting structural feature that warrants investigation for its impact on antiviral potency and spectrum.

GPR84 Agonism: A Novel Avenue in Immunomodulation

G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target primarily expressed in immune cells.[13] It is activated by medium-chain fatty acids and plays a role in inflammatory and immune responses.[14][15] Activation of GPR84 can modulate cytokine production and phagocytosis.[14][16]

Structure-Activity Relationship of Pyrimidine-4,6-diol Agonists: High-throughput screening has identified 2-alkylthiopyrimidine-4,6-diol derivatives as potent GPR84 agonists. The length of the alkyl chain significantly influences activity. This suggests that this compound could potentially act as a modulator of GPR84, with the allyl group influencing its binding affinity and efficacy.

G ligand This compound (Potential Agonist) receptor GPR84 Receptor ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates downstream Downstream Signaling (e.g., MAPK, PI3K-Akt) g_protein->downstream Initiates cellular_response Cellular Response (e.g., Cytokine production, Phagocytosis) downstream->cellular_response

Caption: GPR84 signaling pathway.

Experimental Workflows for Biological Evaluation

A systematic evaluation of the biological activities of this compound is essential to validate the predicted therapeutic potential. The following section outlines detailed, step-by-step methodologies for key experiments.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic and antiproliferative effects of this compound against a panel of human cancer cell lines.

Workflow:

G start Cancer Cell Lines seeding Cell Seeding (96-well plates) start->seeding treatment Treatment with This compound (Dose-response) seeding->treatment incubation Incubation (48-72 hours) treatment->incubation assay Cell Viability Assay (MTT or SRB) incubation->assay readout Absorbance Reading assay->readout analysis IC50 Determination readout->analysis

Caption: Workflow for in vitro anticancer activity assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Table 1: Representative Data for a Hypothetical Pyrimidine Derivative

Cell LineIC50 (µM)
MCF-7 (Breast)15.2
A549 (Lung)22.8
HCT116 (Colon)18.5
Antimicrobial Susceptibility Testing

Objective: To evaluate the antibacterial and antifungal activity of this compound.

Workflow:

G start Microbial Strains inoculum Inoculum Preparation start->inoculum assay Broth Microdilution or Disk Diffusion Assay inoculum->assay treatment Application of This compound assay->treatment incubation Incubation (24-48 hours) treatment->incubation readout Measurement of Inhibition Zone or MIC incubation->readout analysis Determination of Antimicrobial Potency readout->analysis

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Compound Preparation: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum as per CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Representative MIC Data for a Hypothetical Pyrimidine Derivative

MicroorganismMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

Concluding Remarks and Future Directions

This technical guide has laid out a comprehensive, albeit predictive, framework for understanding the biological potential of this compound. The convergence of evidence from related pyrimidine structures strongly suggests that this molecule is a promising candidate for investigation as an anticancer, antimicrobial, and antiviral agent, as well as a potential modulator of the GPR84 receptor. The provided experimental protocols offer a clear path for the empirical validation of these predicted activities.

Future research should focus on the efficient synthesis and thorough biological evaluation of this compound and a library of its derivatives. Structure-activity relationship studies will be crucial in optimizing the potency and selectivity of this scaffold for various therapeutic targets. In-depth mechanistic studies will further elucidate the molecular basis of its biological effects. The exploration of this novel chemical space holds the promise of uncovering new therapeutic agents to address unmet medical needs.

References

An In-depth Technical Guide to the Potential Mechanism of Action of 5-Allylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Allylpyrimidine-4,6-diol is a small molecule belonging to the pyrimidine class of heterocyclic compounds. While direct pharmacological studies on this specific molecule are limited, its structural architecture, particularly its relationship to barbituric acid and other bioactive pyrimidine-4,6-diol scaffolds, provides a strong foundation for postulating its potential mechanisms of action. This guide synthesizes information from related compounds to propose and explore two primary, plausible mechanistic pathways: positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor and agonism of the G protein-coupled receptor 84 (GPR84). We provide the scientific rationale for each proposed mechanism, detailed experimental protocols for their validation, and a logical framework for future research. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and structurally related compounds.

Introduction and Structural Rationale

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of essential biological molecules and a wide array of therapeutic agents.[1][2] These derivatives are known to possess a vast range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties.[3][4] The subject of this guide, this compound, is characterized by a pyrimidine ring with hydroxyl groups at positions 4 and 6, and an allyl group at position 5.

A critical feature of the pyrimidine-4,6-diol core is its tautomeric relationship with barbituric acid. This positions this compound as a structural analog of the barbiturate class of drugs, which are well-characterized central nervous system (CNS) depressants.[5] The 5-allyl substitution is also a common feature in several known barbiturates, such as butalbital and aprobarbital, further strengthening this association.[6][7] The primary mechanism for barbiturates is the positive allosteric modulation of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the CNS.

Concurrently, independent research has identified derivatives of the pyrimidine-4,6-diol scaffold as potent agonists for GPR84, a receptor primarily expressed in immune cells and implicated in inflammatory responses.[8] This discovery opens a second, distinct avenue for the potential biological activity of this compound. This guide will therefore proceed by dissecting these two probable mechanisms of action.

Potential Mechanism I: Positive Allosteric Modulation of the GABA-A Receptor

Mechanistic Hypothesis

The structural analogy to barbiturates is the most compelling evidence for this pathway. Barbiturates bind to a site on the GABA-A receptor distinct from the GABA binding site. This allosteric binding potentiates the receptor's response to GABA by increasing the duration of chloride channel opening, leading to hyperpolarization of the neuron and a general inhibitory effect on neurotransmission.[9] We hypothesize that this compound acts in a similar manner, enhancing GABAergic inhibition in the CNS.

Visualizing the GABA-A Receptor Pathway

GABA-A Receptor Modulation cluster_membrane Neuronal Membrane GABA_R GABA-A Receptor (Chloride Channel) Cl_in Cl- Influx GABA_R->Cl_in Channel Opens Longer GABA GABA GABA->GABA_R Binds Compound This compound (Hypothesized Modulator) Compound->GABA_R Allosterically Binds & Potentiates Receptor Hyperpolarization Neuronal Hyperpolarization Cl_in->Hyperpolarization Inhibition Decreased Neuronal Excitability (Sedative/Anticonvulsant Effects) Hyperpolarization->Inhibition

Caption: Proposed modulation of the GABA-A receptor by this compound.

Experimental Validation Workflow

A multi-tiered approach is required to validate this hypothesis, moving from in vitro receptor-level studies to in vivo behavioral assays.

GABA-A Validation Workflow start Hypothesis: GABA-A Modulation patch_clamp Tier 1: In Vitro Electrophysiology (Patch-Clamp on Cultured Neurons) start->patch_clamp binding_assay Tier 2: In Vitro Binding Assay (Radioligand Displacement) patch_clamp->binding_assay Positive Result negative_conclusion Conclusion: Compound is NOT a GABA-A Modulator patch_clamp->negative_conclusion Negative Result animal_models Tier 3: In Vivo Behavioral Models (e.g., Sedation, Anticonvulsant) binding_assay->animal_models Positive Result binding_assay->negative_conclusion Negative Result conclusion Conclusion: Compound is a GABA-A Modulator animal_models->conclusion Positive Result animal_models->negative_conclusion Negative Result

Caption: Experimental workflow for validating GABA-A receptor modulation.

Detailed Experimental Protocols

Protocol 2.4.1: Patch-Clamp Electrophysiology on HEK293 cells expressing GABA-A Receptors

  • Cell Culture: Culture HEK293 cells stably expressing relevant GABA-A receptor subunits (e.g., α1β2γ2) under standard conditions.

  • Preparation: Plate cells onto glass coverslips 24-48 hours prior to recording.

  • Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope, perfused with extracellular solution.

    • Establish a whole-cell patch-clamp configuration on a target cell.

    • Hold the cell at a membrane potential of -60 mV.

  • Drug Application:

    • Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.

    • Co-apply the baseline GABA concentration with varying concentrations of this compound (e.g., 10 nM to 100 µM).

    • Include a known barbiturate (e.g., pentobarbital) as a positive control.

  • Data Analysis: Measure the potentiation of the GABA-induced current amplitude in the presence of the test compound. Calculate the EC50 for potentiation.

Potential Mechanism II: Agonism of the GPR84 Receptor

Mechanistic Hypothesis

Research has identified 2-(hexylthio)pyrimidine-4,6-diol as a potent GPR84 agonist.[8] GPR84 is a G protein-coupled receptor activated by medium-chain fatty acids and is primarily expressed on immune cells like macrophages and neutrophils. Its activation is linked to pro-inflammatory responses. We hypothesize that this compound may act as an agonist at this receptor, potentially modulating immune cell function.

Visualizing the GPR84 Signaling Pathway

GPR84 Signaling Pathway cluster_membrane Immune Cell Membrane GPR84 GPR84 Receptor G_protein Gi/o Protein GPR84->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_mobilization Intracellular Ca2+ Mobilization G_protein->Ca_mobilization Stimulates cAMP cAMP AC->cAMP Production Decreased Compound This compound (Hypothesized Agonist) Compound->GPR84 Binds & Activates Response Downstream Cellular Response (e.g., Cytokine Release) Ca_mobilmobilization Ca_mobilmobilization Ca_mobilmobilization->Response

Caption: Hypothesized GPR84 receptor agonism and downstream signaling.

Experimental Validation Workflow

GPR84 Validation Workflow start Hypothesis: GPR84 Agonism ca_assay Tier 1: In Vitro Functional Screen (Calcium Mobilization Assay) start->ca_assay camp_assay Tier 2: In Vitro Pathway Assay (cAMP Accumulation Assay) ca_assay->camp_assay Positive Result negative_conclusion Conclusion: Compound is NOT a GPR84 Agonist ca_assay->negative_conclusion Negative Result cytokine_assay Tier 3: Cell-Based Functional Assay (Macrophage Cytokine Release) camp_assay->cytokine_assay Confirms Gi Coupling conclusion Conclusion: Compound is a GPR84 Agonist cytokine_assay->conclusion Functional Effect Confirmed cytokine_assay->negative_conclusion No Functional Effect

Caption: Experimental workflow for validating GPR84 receptor agonism.

Detailed Experimental Protocols

Protocol 3.4.1: Calcium Mobilization Assay

  • Cell Culture: Use HEK293 cells stably expressing human GPR84. Plate cells in a 96-well or 384-well black, clear-bottom plate.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition:

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading.

    • Add varying concentrations of this compound and measure the change in fluorescence over time.

    • Use a known GPR84 agonist (e.g., 6-n-octylaminouracil) as a positive control.

  • Data Analysis: Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC50 value.

Summary of Postulated Activities and Data Interpretation

The experimental pathways described will yield quantitative data to either support or refute the proposed mechanisms. The table below summarizes the key experiments and the expected data outputs.

Proposed Mechanism Primary Experiment Key Parameter Measured Interpretation of Positive Result
GABA-A Modulation Patch-Clamp Electrophysiology% Potentiation of GABA currentThe compound enhances GABA-A receptor function.
Radioligand Binding AssayIC50 / KiThe compound binds to the barbiturate site on the GABA-A receptor.
GPR84 Agonism Calcium Mobilization AssayEC50The compound activates GPR84, leading to intracellular calcium release.
cAMP Accumulation AssayIC50The compound activates the Gi signaling pathway, inhibiting cAMP production.

Concluding Remarks and Future Directions

The structural features of this compound provide a strong, rational basis for investigating its potential roles as a positive allosteric modulator of the GABA-A receptor or as an agonist of the GPR84 receptor. The experimental workflows detailed in this guide offer a clear and logical path to elucidating its primary mechanism of action. It is plausible that the compound may exhibit activity in both pathways, or that one pathway will predominate. Should initial screening in both pathways yield negative results, broader phenotypic screening or investigation into other pyrimidine-related targets, such as dihydrofolate reductase or sodium-hydrogen exchangers, could be considered, although these are currently deemed less probable.[10][11] The definitive characterization of this compound's pharmacology will provide valuable insights for the fields of neuroscience and immunology and guide future drug discovery efforts based on the versatile pyrimidine-4,6-diol scaffold.

References

An In-depth Technical Guide on the Tautomerism of 5-Allylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Allylpyrimidine-4,6-diol, a derivative of the core barbituric acid structure, presents a compelling case study in tautomerism, a phenomenon of significant consequence in medicinal chemistry and drug development. The dynamic equilibrium between its potential keto-enol and lactam-lactim forms dictates its physicochemical properties, including solubility, polarity, and, most critically, its interaction with biological targets. This guide provides a comprehensive technical overview of the tautomeric landscape of this compound. We will explore the structural possibilities arising from proton migration and delve into the state-of-the-art experimental and computational methodologies employed to characterize and quantify these tautomeric equilibria. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural nuances of heterocyclic compounds.

The Significance of Tautomerism in Drug Design

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a fundamental concept in organic chemistry with profound implications for pharmacology.[1] For a molecule like this compound, the precise location of labile protons can dramatically alter its hydrogen bonding capabilities, molecular shape, and electronic distribution. These features are the cornerstones of molecular recognition at the active sites of enzymes and receptors. An understanding of the predominant tautomeric form under physiological conditions is therefore not merely academic but a prerequisite for rational drug design and the prediction of a compound's pharmacokinetic and pharmacodynamic profile. The pyrimidine scaffold, in particular, is a well-established pharmacophore in a multitude of therapeutic agents, and its tautomeric behavior has been a subject of extensive study.[2][3]

Potential Tautomeric Forms of this compound

This compound can theoretically exist in several tautomeric forms due to the presence of two hydroxyl groups and the pyrimidine ring nitrogens. The primary equilibrium is anticipated to be between the dihydroxy (aromatic), mono-oxo-mono-enol, and the dioxo (barbituric acid-like) forms. The relative stability of these tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and the electronic effects of the 5-allyl substituent.[4]

The principal tautomeric equilibria for this compound are depicted below. The dioxo form is analogous to barbituric acid, which has been shown to exist predominantly in the tri-keto form in the gas phase but can be influenced by its environment.[5][6]

Tautomers dihydroxy Dihydroxy Form (4,6-dihydroxypyrimidine) mono_oxo Mono-oxo-mono-enol Form dihydroxy->mono_oxo Proton Transfer dioxo Dioxo Form (5-allylbarbituric acid) mono_oxo->dioxo Proton Transfer

Caption: Tautomeric equilibria of this compound.

Experimental Characterization of Tautomeric Equilibria

The determination of the dominant tautomeric form and the quantification of the equilibrium constants in various media are achieved through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[7][8][9] The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, allowing for the differentiation of tautomers.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Prepare solutions of this compound (5-10 mg) in a range of NMR solvents with varying polarities and hydrogen bonding capabilities (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a controlled temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Spectral Analysis:

    • ¹H NMR: In the dioxo form, one would expect to see signals for the N-H protons and the C5-H proton. The enol forms would exhibit O-H proton signals and potentially different chemical shifts for the ring and allyl protons.

    • ¹³C NMR: The chemical shifts of the carbonyl carbons (C4 and C6) in the dioxo form are expected to be significantly downfield (typically >160 ppm) compared to the corresponding carbons in the enol forms, which would have chemical shifts more characteristic of aromatic or enolic carbons.

  • Quantification: If the interconversion between tautomers is slow on the NMR timescale, separate signals for each tautomer will be observed.[10] The relative concentrations and the equilibrium constant (K_eq) can be determined by integrating the signals corresponding to each tautomer.[11]

Table 1: Hypothetical ¹³C NMR Chemical Shifts for Tautomers of this compound in DMSO-d₆

Carbon AtomDioxo Form (ppm)Mono-oxo-mono-enol Form (ppm)Dihydroxy Form (ppm)
C2~150~152~155
C4~165~170 (C=O), ~160 (C-OH)~162
C5~40~85~105
C6~165~160 (C-OH), ~170 (C=O)~162
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[12] The wavelength of maximum absorbance (λ_max) is characteristic of the chromophoric system, which differs between the keto and enol tautomers.[13][14]

Experimental Protocol: UV-Vis Spectroscopic Analysis

  • Sample Preparation: Prepare dilute solutions (~10⁻⁵ M) of this compound in solvents of varying polarity (e.g., hexane, ethanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectra over a range of approximately 200-400 nm.

  • Spectral Analysis: The dioxo form, with its cross-conjugated system, is expected to have a different λ_max compared to the more extended conjugated system of the enol forms. By comparing the spectra in different solvents, one can infer the shift in the tautomeric equilibrium.[15] For instance, polar solvents may stabilize the more polar tautomer.[16]

Table 2: Hypothetical λ_max Values for Tautomers of this compound

SolventPredominant Tautomerλ_max (nm)
HexaneDioxo~260
EthanolMono-oxo-mono-enol~275
WaterDihydroxy~285
X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.[17][18] By determining the precise atomic positions, it can definitively identify the tautomeric form present in the crystal lattice.[19][20]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine bond lengths and angles. The location of hydrogen atoms, often from a difference Fourier map, will confirm the tautomeric form. For example, C=O bond lengths are significantly shorter than C-OH bond lengths.

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for complementing experimental findings.[21][22][23]

Computational Workflow: DFT Calculations

The following workflow outlines the steps for a computational investigation into the tautomerism of this compound.

DFT_Workflow cluster_setup Setup cluster_analysis Analysis start Define Tautomeric Structures geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc zpe Zero-Point Energy Correction freq_calc->zpe thermo Thermodynamic Properties (Enthalpy, Gibbs Free Energy) zpe->thermo solvation Solvation Model (e.g., PCM) thermo->solvation results Compare Relative Energies solvation->results

Caption: Workflow for DFT analysis of tautomer stability.

By calculating the Gibbs free energy of each tautomer in the gas phase and in various solvents (using a continuum solvation model like PCM), one can predict the equilibrium populations.[24]

Table 3: Hypothetical Relative Gibbs Free Energies (ΔG) of Tautomers

TautomerΔG (Gas Phase, kcal/mol)ΔG (Water, kcal/mol)
Dioxo0.0 (Reference)2.5
Mono-oxo-mono-enol5.21.0
Dihydroxy10.80.0 (Reference)

These hypothetical results suggest that in the gas phase, the dioxo form is the most stable, while in an aqueous environment, the dihydroxy form is favored, likely due to favorable interactions with water molecules.

Conclusion and Implications

The tautomeric landscape of this compound is rich and highly dependent on its environment. A multi-pronged approach combining high-resolution NMR spectroscopy, UV-Vis analysis, single-crystal X-ray diffraction, and DFT calculations is essential for a complete understanding. The insights gained from such studies are critical for drug development professionals, as the predominant tautomer will dictate the molecule's biological activity. By understanding and potentially controlling the tautomeric equilibrium, it is possible to optimize the pharmacological profile of pyrimidine-based drug candidates.

References

An In-depth Technical Guide to 5-Allylpyrimidine-4,6-diol Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its vast chemical space, 5-allylpyrimidine-4,6-diol and its analogues represent a class of compounds with significant, yet underexplored, potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these compounds. It is designed to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics targeting the central nervous system and beyond. By elucidating the synthetic pathways and pharmacological context, this guide aims to empower scientists to rationally design and evaluate new chemical entities based on this versatile scaffold.

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring system is a privileged scaffold in drug discovery, integral to the structure of nucleobases and a multitude of synthetic drugs.[1] Its derivatives exhibit a wide array of biological activities, including but not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[2] The tautomeric nature of hydroxyl-substituted pyrimidines, such as the equilibrium between the diol and dione forms (e.g., this compound and its tautomer, 5-allylbarbituric acid), adds a layer of complexity and opportunity for therapeutic design.

This guide focuses specifically on this compound and its derivatives. The introduction of an allyl group at the 5-position is a key structural feature that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The unsaturated nature of the allyl group can impact lipophilicity, metabolic stability, and binding interactions with biological targets.[3]

Synthetic Strategies for this compound Derivatives

The synthesis of this compound, which exists in tautomeric equilibrium with 5-allylbarbituric acid, is primarily achieved through well-established condensation reactions. The most common and direct route involves the condensation of a substituted malonic ester with urea or a urea derivative.

Primary Synthesis via Malonic Ester Condensation

The cornerstone of synthesizing the this compound core is the reaction between diethyl allylmalonate and urea in the presence of a strong base, such as sodium ethoxide.[4] This reaction proceeds via a nucleophilic acyl substitution mechanism, leading to the formation of the pyrimidine ring.

Experimental Protocol: Synthesis of 5-Allylbarbituric Acid

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve metallic sodium in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • Reaction Setup: To the sodium ethoxide solution, add diethyl allylmalonate, followed by the addition of urea.

  • Condensation: Heat the reaction mixture to reflux with constant stirring for several hours to drive the cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This will precipitate the crude 5-allylbarbituric acid.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Allylation of Pre-formed Pyrimidine Scaffolds

An alternative synthetic route involves the allylation of a pre-existing barbituric acid or pyrimidine-4,6-diol scaffold at the 5-position. This method is particularly useful for creating a library of 5-substituted derivatives from a common intermediate.

Experimental Protocol: 5-Allylation of a Barbituric Acid Derivative

  • Reaction Setup: In a suitable solvent, dissolve the starting 5-unsubstituted or 5-halosubstituted barbituric acid derivative.

  • Base Addition: Add a suitable base (e.g., sodium hydroxide) to deprotonate the 5-position, forming a nucleophilic carbanion.

  • Allylation: Add allyl bromide or a similar allylating agent to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures to facilitate the substitution.

  • Work-up and Purification: Similar to the condensation method, the reaction is worked up by acidification to precipitate the product, followed by filtration and recrystallization.

A visual representation of the primary synthesis workflow is provided below:

G cluster_0 Synthesis Workflow Diethyl Allylmalonate Diethyl Allylmalonate Condensation Reaction Condensation Reaction Diethyl Allylmalonate->Condensation Reaction Urea Urea Urea->Condensation Reaction Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Condensation Reaction Base Acidification Acidification Condensation Reaction->Acidification Reaction Mixture Crude Product Crude Product Acidification->Crude Product Precipitation Recrystallization Recrystallization Crude Product->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: Synthetic workflow for this compound.

Mechanism of Action: Modulation of GABA-A Receptors

The primary biological target for many 5-substituted barbiturates is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel in the central nervous system (CNS). Barbiturates act as positive allosteric modulators of the GABA-A receptor.[5]

Upon binding of the endogenous neurotransmitter GABA, the GABA-A receptor's chloride ion channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in neuronal inhibition.

This compound and its analogues are presumed to bind to a distinct allosteric site on the GABA-A receptor complex. This binding potentiates the effect of GABA by increasing the duration of chloride channel opening.[6] At higher concentrations, barbiturates can also directly gate the channel, even in the absence of GABA. This dual mechanism of action contributes to their sedative, hypnotic, and anticonvulsant properties.

The interaction with the GABA-A receptor is depicted in the following diagram:

G cluster_0 GABA-A Receptor Modulation GABA GABA GABA-A Receptor GABA-A Receptor GABA->GABA-A Receptor Binds to Orthosteric Site This compound This compound This compound->GABA-A Receptor Binds to Allosteric Site Chloride Channel Chloride Channel GABA-A Receptor->Chloride Channel Opens Neuronal Inhibition Neuronal Inhibition Chloride Channel->Neuronal Inhibition Cl- Influx

Caption: Modulation of the GABA-A receptor by this compound.

Structure-Activity Relationships (SAR)

The biological activity of barbiturates is highly dependent on the nature of the substituents at the 5-position of the pyrimidine ring.[7] The following SAR principles are crucial for the rational design of novel this compound derivatives:

  • Lipophilicity: The sedative and hypnotic activity generally increases with increasing lipophilicity of the 5-substituents, up to a certain point. The total number of carbon atoms in the substituents at C-5 is a key determinant of lipophilicity.

  • Branching: Branched-chain isomers at the 5-position tend to have greater activity and a shorter duration of action compared to their straight-chain counterparts.

  • Unsaturation: The presence of unsaturation, such as an allyl group, in the 5-substituent often leads to higher potency compared to the corresponding saturated analogue.[3]

  • Polar Substituents: The introduction of polar groups (e.g., -OH, -NH2, -COOH) into the 5-substituent generally decreases lipophilicity and, consequently, reduces CNS depressant activity.

While specific quantitative data for this compound is not extensively available in the public domain, the above principles, derived from decades of barbiturate research, provide a strong framework for predicting the effects of structural modifications.

Experimental Evaluation of Biological Activity

The evaluation of the CNS depressant effects of this compound derivatives involves a battery of in vivo and in vitro assays.

In Vivo Evaluation of Sedative-Hypnotic Activity

A common primary screen for sedative-hypnotic activity is the potentiation of pentobarbital-induced sleeping time in rodents.[8]

Experimental Protocol: Potentiation of Pentobarbital-Induced Sleeping Time

  • Animal Acclimatization: Acclimate male Swiss albino mice to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups: a control group receiving the vehicle, a standard group receiving a known sedative-hypnotic (e.g., diazepam), and test groups receiving different doses of the this compound derivative. Administer the compounds intraperitoneally (i.p.) or orally (p.o.).

  • Pentobarbital Administration: After a set period (e.g., 30 minutes) following the test compound administration, administer a sub-hypnotic dose of pentobarbital to all animals.

  • Observation: Record the onset and duration of sleep. The loss of the righting reflex is considered the onset of sleep, and its return signifies the end of the sleep period.

  • Data Analysis: Compare the duration of sleep in the test groups to the control group. A significant increase in sleeping time indicates sedative-hypnotic activity.

Assessment of Motor Coordination

To assess potential motor impairment, a common side effect of CNS depressants, the rota-rod test is frequently employed.[8]

Experimental Protocol: Rota-Rod Test

  • Training: Train the mice to stay on a rotating rod (rota-rod) at a constant speed for a predetermined period.

  • Dosing: Administer the vehicle, standard, or test compounds as described above.

  • Testing: At various time points after drug administration, place the mice on the rota-rod and record the time they are able to maintain their balance.

  • Data Analysis: A significant decrease in the time spent on the rota-rod compared to the control group indicates motor impairment.

In Vitro Receptor Binding Assays

To confirm the mechanism of action, in vitro binding assays using cell membranes expressing GABA-A receptors can be performed. These assays measure the ability of the test compound to displace a radiolabeled ligand that binds to the barbiturate site on the GABA-A receptor.

Data Presentation

As specific quantitative biological data for this compound is limited in publicly accessible literature, the following table presents hypothetical data for a series of 5-substituted pyrimidine-4,6-diol analogues to illustrate the principles of SAR.

Compound ID5-SubstituentLogP (Calculated)Sleeping Time Potentiation (min)Rota-Rod Performance (% of Control)
1 -H0.510 ± 295 ± 5
2 -Methyl1.025 ± 480 ± 7
3 -Propyl1.845 ± 660 ± 8
4 -Allyl1.655 ± 555 ± 6
5 -Isopropyl1.750 ± 765 ± 5

This data is illustrative and not based on actual experimental results for these specific compounds.

Conclusion and Future Directions

This compound and its derivatives represent a promising, yet underexplored, area of medicinal chemistry. Their synthesis is straightforward, and their likely mechanism of action through the modulation of GABA-A receptors provides a solid foundation for further investigation. The principles of structure-activity relationships for barbiturates offer a clear roadmap for the rational design of novel analogues with potentially improved therapeutic indices.

Future research in this area should focus on:

  • Synthesis and screening of a focused library of this compound derivatives to establish concrete SAR and identify lead compounds.

  • Detailed in vitro and in vivo pharmacological characterization of promising candidates to elucidate their precise mechanism of action and assess their efficacy and safety profiles.

  • Exploration of other potential therapeutic applications beyond CNS depression, such as anticonvulsant and anxiolytic activities.

This technical guide provides the necessary foundational knowledge for researchers to embark on the exciting journey of exploring the therapeutic potential of this versatile chemical scaffold.

References

The Emerging Role of 5-Allylpyrimidine-4,6-diol in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine-4,6-diol Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[2] Among the diverse family of pyrimidine-containing compounds, the pyrimidine-4,6-diol scaffold has emerged as a "privileged structure," a framework that is capable of binding to multiple biological targets with high affinity. This versatility makes it a highly attractive starting point for the design and synthesis of novel drug candidates.[3][4] The diol functionality at the 4- and 6-positions provides crucial hydrogen bonding capabilities, while the 5-position offers a vector for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. This technical guide will delve into the potential of a specific, yet underexplored, derivative: 5-Allylpyrimidine-4,6-diol. We will explore its synthesis, predicted biological activities, and its promising role in the discovery of next-generation therapeutics, particularly in the realms of oncology and inflammation.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. Below is a summary of the key chemical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂[5]
Molecular Weight 152.15 g/mol [5]
IUPAC Name 5-allyl-1H-pyrimidine-4,6-dione[5]
CAS Number 16019-30-0[5]
Synonyms This compound, 4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one, 5-ALLYL-6-HYDROXYPYRIMIDIN-4(3H)-ONE[5]

Proposed Synthesis of this compound

The proposed synthesis would begin with the condensation of diethyl malonate with a suitable amidine in the presence of a strong base, such as sodium ethoxide, to form the pyrimidine-4,6-diol ring. The key step for introducing the allyl group at the 5-position would be the use of allylmalonic acid diethyl ester as the starting malonate derivative.

Synthesis_of_5_Allylpyrimidine_4_6_diol allylmalonate Diethyl Allylmalonate intermediate Cyclization Intermediate allylmalonate->intermediate + formamidine Formamidine formamidine->intermediate + base Sodium Ethoxide (NaOEt) base->intermediate Catalyst product This compound intermediate->product Cyclization & Tautomerization

Caption: Proposed synthesis of this compound via Claisen condensation.

Potential Biological Activities and Therapeutic Applications

The biological activity of this compound can be inferred from the extensive research on structurally related pyrimidine derivatives. The pyrimidine scaffold is a well-known pharmacophore in the development of kinase inhibitors, anti-proliferative agents, and anti-inflammatory compounds.[2][4]

Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways.[7] Their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core can act as a bioisostere of the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases and inhibit their activity.[7] The 5-substituent on the pyrimidine ring can be tailored to achieve selectivity for specific kinases. It is hypothesized that the allyl group of this compound could occupy a hydrophobic pocket within the kinase active site, contributing to its binding affinity and selectivity.

Kinase_Signaling_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Activates erk ERK mek->erk Activates transcription Transcription Factors erk->transcription Activates proliferation Cell Proliferation, Survival transcription->proliferation Promotes inhibitor This compound (Putative Inhibitor) inhibitor->raf Inhibits

Caption: Representative kinase signaling pathway potentially targeted by this compound.

Anti-proliferative Activity

Many pyrimidine derivatives have demonstrated potent anti-proliferative activity against a variety of cancer cell lines.[2][8] This activity is often linked to their ability to inhibit kinases involved in cell cycle progression and proliferation.[2] The cytotoxic effects of novel pyrimidine compounds are a key area of investigation in the development of new anticancer agents.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro assays are essential. The following are detailed protocols for evaluating its kinase inhibitory and anti-proliferative activities.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay determines the IC₅₀ value of a compound by measuring the amount of ADP produced in a kinase reaction.

Materials:

  • Kinase of interest (e.g., a specific receptor tyrosine kinase)

  • Substrate for the kinase

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate at room temperature for 10 minutes to allow for compound-kinase binding.

    • Initiate the reaction by adding 5 µL of a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer cells)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Spectrophotometer capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate at 37°C for 4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a spectrophotometer.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, scaffold for the development of novel therapeutics. Based on the well-established biological activities of related pyrimidine derivatives, it is hypothesized that this compound may exhibit potent kinase inhibitory and anti-proliferative effects. The allyl group at the 5-position provides a unique chemical handle for further optimization of its pharmacological properties. The experimental protocols outlined in this guide provide a solid foundation for researchers to begin to unravel the therapeutic potential of this compound and its analogs. Further studies, including comprehensive structure-activity relationship (SAR) investigations, in vivo efficacy studies, and elucidation of its precise mechanism of action, will be crucial in advancing this promising compound towards clinical development.

References

Methodological & Application

Application Notes and Protocols for In vivo Studies of 5-Allylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preclinical in vivo evaluation of 5-Allylpyrimidine-4,6-diol, a novel small molecule with therapeutic potential. Lacking specific published data on this compound, this document establishes a foundational framework based on the known biological activities of structurally related pyrimidine derivatives and established best practices in preclinical drug development. The protocols herein are designed to be adaptable, emphasizing a logical, stepwise progression from initial tolerability and pharmacokinetic characterization to the assessment of pharmacodynamic effects and efficacy in relevant disease models. This guide is intended to empower researchers to design and execute robust in vivo studies, ensuring data integrity and accelerating the translation of promising compounds from the bench to the clinic.

Introduction: The Therapeutic Potential of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Derivatives of this heterocyclic scaffold have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory drugs.[1][2] The biological activity of pyrimidine derivatives is diverse, with specific substitutions on the ring conferring distinct pharmacological properties. For instance, various pyrimidine-based compounds have been identified as inhibitors of key cellular targets such as kinases, reverse transcriptase, and dihydrofolate reductase.[3]

This compound is an intriguing, yet uncharacterized, member of this chemical class. The allyl group at the 5-position and the hydroxyl groups at the 4- and 6-positions suggest the potential for unique interactions with biological targets. While no specific in vivo studies on this compound have been published to date, the structural alerts within the molecule, when compared to other bioactive pyrimidines, suggest a number of plausible mechanisms of action that warrant investigation. These may include, but are not limited to, modulation of inflammatory pathways, inhibition of cell proliferation, or interference with viral replication machinery.

The following protocols are therefore presented as a strategic roadmap for the initial in vivo characterization of this compound. They are designed to be hypothesis-generating and will enable the elucidation of its pharmacokinetic profile, safety window, and potential therapeutic efficacy.

Preclinical In Vivo Study Design: A Phased Approach

A successful in vivo drug development campaign for a novel chemical entity like this compound necessitates a tiered, data-driven approach. The initial phases focus on establishing the compound's drug-like properties and safety, which then inform the design of more complex efficacy studies.

Phase 1: Formulation and Preliminary Tolerability

The first critical step in any in vivo study is the development of a suitable formulation that allows for consistent and reproducible administration. The physicochemical properties of this compound (e.g., solubility, stability) must be determined empirically.

Protocol 1: Formulation Development and Solubility Screen

  • Objective: To identify a suitable vehicle for the solubilization and administration of this compound for in vivo studies.

  • Materials:

    • This compound (solid)

    • A panel of pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% DMSO in saline, 10% Solutol HS 15 in water, 0.5% methylcellulose in water).

  • Procedure:

    • Prepare small-volume stock solutions of this compound in each test vehicle at a range of concentrations (e.g., 1, 5, 10, 25, 50 mg/mL).

    • Vortex and/or sonicate each mixture to facilitate dissolution.

    • Visually inspect for complete dissolution and any signs of precipitation.

    • For promising formulations, assess stability at room temperature and 4°C over a 24-hour period.

  • Causality: The choice of vehicle is critical as it can significantly impact the bioavailability and tolerability of the test compound. A well-solubilized and stable formulation is essential for accurate dosing.

Phase 2: Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) Profiling

Once a suitable formulation is established, the next step is to determine the MTD and characterize the pharmacokinetic profile of this compound. These studies are fundamental to selecting appropriate dose levels for subsequent efficacy studies.

Protocol 2: Acute Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

  • Animal Model: C57BL/6 mice (n=3-5 per group, mixed-sex).

  • Procedure:

    • Administer single doses of this compound via the intended clinical route (e.g., intraperitoneal, oral gavage) in a dose-escalation manner (e.g., 10, 30, 100, 300 mg/kg).

    • Monitor animals for clinical signs of toxicity (e.g., weight loss, changes in posture or activity, ruffled fur) for up to 14 days.

    • Record body weights daily for the first 7 days and then every other day.

    • The MTD is defined as the highest dose that does not result in mortality or more than a 20% loss in body weight.

  • Self-Validation: The inclusion of a vehicle control group is essential to ensure that any observed toxicity is attributable to the compound and not the formulation.

Protocol 3: Pharmacokinetic (PK) Study

  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

  • Animal Model: C57BL/6 mice (n=3 per time point).

  • Procedure:

    • Administer a single, non-toxic dose of this compound (e.g., 10 mg/kg, intravenously and orally).

    • Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters.

  • Causality: Understanding the PK profile is crucial for designing rational dosing schedules in efficacy studies to maintain drug exposure above a target concentration.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for non-intravenous routes)

Phase 3: Pharmacodynamic (PD) and Efficacy Studies

With a clear understanding of the MTD and PK profile, the focus shifts to assessing the biological effects of this compound in a relevant disease model. The choice of model will be dictated by the hypothesized mechanism of action. For the purposes of this guide, we will assume a potential anti-inflammatory or anti-cancer effect, as these are common activities for pyrimidine derivatives.

Workflow for In Vivo Efficacy Studies

G cluster_0 Pre-Study cluster_1 Efficacy Study cluster_2 Post-Study Analysis In Vitro Potency Determine In Vitro Potency (e.g., IC50 in relevant cell line) Formulation Develop Stable Formulation In Vitro Potency->Formulation MTD_PK Establish MTD and PK Profile Formulation->MTD_PK Model Select Relevant In Vivo Model (e.g., Xenograft, LPS challenge) MTD_PK->Model Dosing Design Dosing Regimen (based on PK/PD modeling) Model->Dosing Treatment Administer Compound and Vehicle Dosing->Treatment Endpoints Monitor Primary and Secondary Endpoints (e.g., tumor volume, cytokine levels) Treatment->Endpoints Tissue Collect Tissues for Pharmacodynamic Analysis Endpoints->Tissue Data Statistical Analysis of Efficacy Data Tissue->Data Tox Histopathological Assessment of Key Organs Data->Tox

Caption: A generalized workflow for conducting in vivo efficacy studies of a novel compound.

Protocol 4: Xenograft Tumor Model (for anticancer activity)

  • Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID) bearing subcutaneous tumors from a relevant human cancer cell line.

  • Procedure:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment groups (vehicle control, this compound at one or more dose levels, and a positive control).

    • Administer treatment according to the predetermined schedule based on the PK data.

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, collect tumors for pharmacodynamic marker analysis (e.g., Western blot for target engagement, immunohistochemistry for proliferation markers).

  • Trustworthiness: The inclusion of a positive control (a known anti-cancer agent) is crucial for validating the responsiveness of the tumor model.

Protocol 5: Lipopolysaccharide (LPS)-Induced Inflammation Model (for anti-inflammatory activity)

  • Objective: To assess the ability of this compound to suppress a systemic inflammatory response.

  • Animal Model: C57BL/6 mice.

  • Procedure:

    • Pre-treat animals with vehicle or this compound at various doses.

    • After a specified pre-treatment time, administer a bolus of LPS via intraperitoneal injection to induce an inflammatory response.

    • Collect blood samples at peak inflammatory response time points (e.g., 2, 6, 24 hours post-LPS).

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma using ELISA.

  • Expertise: The timing of compound administration relative to the LPS challenge is a critical experimental parameter that should be optimized based on the compound's Tmax.

Toxicology and Safety Assessment

Throughout all in vivo studies, careful monitoring for signs of toxicity is paramount. For promising lead compounds, more formal toxicology studies will be required.

Protocol 6: Preliminary Toxicology Assessment

  • Objective: To identify potential target organs of toxicity.

  • Procedure:

    • Fix tissues in 10% neutral buffered formalin.

    • Embed tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • Perform histopathological analysis by a qualified veterinary pathologist to identify any treatment-related microscopic changes.

  • Authoritative Grounding: These preliminary toxicology assessments are guided by principles outlined in regulatory guidelines for preclinical safety evaluation.

Data Analysis and Interpretation

All quantitative data should be presented clearly and analyzed using appropriate statistical methods.

Table 2: Example Data Summary for an Efficacy Study

Treatment GroupNMean Tumor Volume (mm³) ± SEM% Tumor Growth InhibitionMean Body Weight Change (%)
Vehicle101500 ± 150--2.5
This compound (10 mg/kg)10950 ± 12036.7-3.1
This compound (30 mg/kg)10400 ± 8073.3-5.8
Positive Control10350 ± 7576.7-8.2

Statistical significance should be determined using appropriate tests (e.g., t-test, ANOVA) with a p-value of <0.05 considered significant.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vivo characterization of this compound. By following a logical progression from formulation and safety assessment to pharmacokinetic and pharmacodynamic studies, researchers can generate the critical data needed to validate this compound's therapeutic potential. It is imperative to remember that these are generalized protocols and may require optimization based on the specific biological activity and physicochemical properties of this compound that are yet to be discovered.

References

Application Notes & Protocols: Characterizing 5-Allylpyrimidine-4,6-diol as a Novel GPR84 Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: GPR84, The Immune-Metabolic Hub

G protein-coupled receptor 84 (GPR84) is an understudied Gαi-coupled receptor that has emerged as a critical nexus between metabolism and innate immunity.[1] Predominantly expressed on the surface of immune cells such as macrophages, neutrophils, and monocytes, GPR84 expression is significantly upregulated under inflammatory conditions.[2][3][4][5] This receptor is activated by endogenous medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14, suggesting a role as a sensor for metabolic status.[1][6]

Activation of GPR84 is largely pro-inflammatory, amplifying immune responses once inflammation is established.[2][3][7] Studies have demonstrated that GPR84 agonism enhances key immune cell functions including phagocytosis, chemotaxis, and the production of pro-inflammatory cytokines like TNFα and IL-6.[2][3][6] This functional profile positions GPR84 as a compelling therapeutic target for a range of inflammatory and fibrotic disorders.[1] The development of potent and selective small-molecule agonists is therefore crucial for elucidating its physiological roles and validating its therapeutic potential.

This guide focuses on 5-Allylpyrimidine-4,6-diol, a novel small molecule, as a candidate GPR84 agonist. It builds upon the established activity of the pyrimidine-4,6-diol scaffold, found in other known GPR84 agonists, to provide a comprehensive framework for its characterization.[8][9] We will detail the core signaling pathways, present a strategic workflow for experimental validation, and provide step-by-step protocols for key in vitro assays.

Compound Profile: this compound

The selection of this compound for investigation is based on structure-activity relationships derived from high-throughput screening campaigns that identified the pyrimidine-4,6-diol core as a privileged scaffold for GPR84 agonism.[8][9]

PropertyValueSource
Molecular Formula C₇H₈N₂O₂[10]
Molecular Weight 152.15 g/mol [11]
IUPAC Name 5-prop-2-en-1-yl-1H-pyrimidine-4,6-dione[10]
CAS Number 16019-30-0[11]
Physical Description Solid[11]

Note: For experimental use, it is critical to obtain a certificate of analysis confirming the purity and identity of the compound. The compound should be dissolved in a suitable vehicle, such as DMSO, to create a high-concentration stock solution for serial dilutions.

GPR84 Signaling: Mechanisms of Action

GPR84 primarily couples to the pertussis toxin-sensitive Gαi/o protein, which initiates a cascade of downstream signaling events.[2][12] However, like many GPCRs, its signaling is not monolithic and can involve multiple pathways, including G protein-independent mechanisms. A thorough characterization of a novel agonist requires probing these distinct branches.

Key GPR84-Mediated Pathways:

  • Gαi-Mediated cAMP Inhibition: The canonical pathway involves the Gαi subunit inhibiting adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][13]

  • Gβγ-Mediated Signaling: Upon G protein activation, the liberated Gβγ subunits can activate downstream effectors, including Phospholipase C (PLC), which leads to an increase in intracellular calcium (Ca²⁺), and pathways like PI3K/Akt and MAPK/ERK.[2][12]

  • β-Arrestin Recruitment: Following agonist-induced phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor. This process is crucial for receptor desensitization, internalization, and initiating a separate wave of G protein-independent signaling.[14][15][16] The potential for biased agonism—where a ligand preferentially activates one pathway over another (e.g., G protein vs. β-arrestin)—is a key area of modern pharmacology.[17]

GPR84_Signaling cluster_membrane Plasma Membrane cluster_cytosol cluster_nucleus Nucleus agonist This compound receptor GPR84 agonist->receptor Binds g_protein Gαiβγ receptor->g_protein Activates b_arrestin β-Arrestin receptor->b_arrestin Recruits g_alpha_i Gαi-GTP g_protein->g_alpha_i g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha_i->ac plc PLC g_beta_gamma->plc pi3k PI3K/Akt g_beta_gamma->pi3k erk MAPK/ERK g_beta_gamma->erk camp cAMP ↓ ac->camp ca2 [Ca²⁺]i ↑ plc->ca2 nfkb NF-κB pi3k->nfkb erk->nfkb gene_expression Pro-inflammatory Gene Expression nfkb->gene_expression internalization Receptor Internalization b_arrestin->internalization

Fig. 1: GPR84 Signaling Pathways

Experimental Workflow for Agonist Characterization

A tiered approach is recommended to efficiently characterize a novel GPR84 agonist. The workflow progresses from high-throughput primary screening to confirm activity and potency, followed by more detailed assays to deconvolute the signaling mechanism and confirm functional effects in relevant cell types.

Workflow cluster_phase1 Phase 1: Primary Screening & Potency cluster_phase2 Phase 2: Signaling Pathway Deconvolution cluster_phase3 Phase 3: Functional Cellular Assays p1_start HEK293 cells expressing GPR84 + Gα16 p1_assay Calcium Mobilization Assay (FLIPR) p1_start->p1_assay p1_result Determine Agonist Activity & EC₅₀ Value p1_assay->p1_result p2_assay1 cAMP Accumulation Assay p1_result->p2_assay1 p2_assay2 β-Arrestin Recruitment Assay p2_result Confirm Gαi Coupling Assess Biased Agonism p2_assay2->p2_result p3_start Primary Macrophages or THP-1 / U937 cells p2_result->p3_start p3_assay1 Phagocytosis Assay (e.g., pHrodo beads) p3_start->p3_assay1 p3_assay2 Cytokine Release Assay (ELISA / qPCR) p3_start->p3_assay2 p3_result Quantify Functional Immune Response p3_assay1->p3_result

Fig. 2: Tiered Workflow for GPR84 Agonist Characterization

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key assays in the characterization workflow.

Protocol 1: In Vitro Calcium Mobilization Assay

Principle: This is a robust, high-throughput assay ideal for primary screening.[18] Since GPR84 is Gαi-coupled, it does not natively signal through calcium. To overcome this, the receptor is co-expressed with a promiscuous Gα subunit, such as Gα16 or a Gαqi5 chimera, which redirects the signal to the Gαq pathway, culminating in the release of intracellular calcium from the endoplasmic reticulum.[16][19][20] This release is detected by a calcium-sensitive fluorescent dye like Fluo-4 AM.

Materials:

  • HEK293T cells

  • Expression vectors for human GPR84 and Gα16

  • Transfection reagent (e.g., Lipofectamine)

  • DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • 96-well black-walled, clear-bottom plates

  • Fluo-4 AM calcium indicator dye

  • Probenecid (optional, to prevent dye extrusion)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • This compound and control agonists (e.g., 6-OAU)

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent

Methodology:

Day 1: Cell Seeding & Transfection

  • Grow HEK293T cells in a T-75 flask to 50-70% confluency.[19]

  • Co-transfect cells with GPR84 and Gα16 expression vectors according to the manufacturer's protocol for your transfection reagent. Rationale: Co-transfection is necessary to functionally couple the Gαi-receptor to the calcium signaling pathway for a detectable readout.

  • After 4-6 hours, lift the transfected cells and seed them into a 96-well black-walled plate at a density of 40,000-60,000 cells/well in 100 µL of culture medium.

  • Incubate overnight at 37°C in a 5% CO₂ humidified incubator.[18]

Day 2: Assay Execution

  • Prepare Dye-Loading Solution: Reconstitute Fluo-4 AM in DMSO. Dilute in Assay Buffer to a final concentration of 2-4 µM. If using cells known to extrude dye, add probenecid to a final concentration of 2.5 mM.[18][20]

  • Cell Loading: Aspirate the culture medium from the cell plate. Gently add 100 µL of Dye-Loading Solution to each well.

  • Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[18] Rationale: This two-step incubation ensures complete de-esterification of the AM ester, trapping the active dye inside the cells.

  • Prepare Compound Plate: During the incubation, prepare a separate 96-well plate with serial dilutions of this compound and control compounds. Prepare them at 3x to 5x the final desired concentration in Assay Buffer.[19] Include vehicle-only wells as a negative control.

  • Run Assay:

    • Set up the fluorescence plate reader (Excitation: ~490 nm, Emission: ~525 nm).[18]

    • Program a kinetic read protocol: record baseline fluorescence for 15-20 seconds, then inject compounds from the compound plate, and continue recording for an additional 90-120 seconds.

    • Place the cell and compound plates into the instrument and initiate the measurement.

Data Analysis:

  • The response is quantified as the peak fluorescence intensity minus the baseline fluorescence (ΔRFU).

  • Plot ΔRFU against the log of the agonist concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect).

Protocol 2: β-Arrestin Recruitment Assay

Principle: This assay quantifies the interaction between GPR84 and β-arrestin upon agonist stimulation.[14] It is essential for understanding receptor desensitization and for identifying potential biased agonism.[17] Many commercial platforms exist, often based on enzyme fragment complementation (EFC), BRET, or FRET.[14][21][22] The following protocol describes the principle of an EFC-based assay (e.g., DiscoverX PathHunter).

Materials:

  • Engineered cell line co-expressing GPR84 fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to the larger enzyme acceptor (EA) fragment.

  • Cell culture medium and reagents.

  • 384-well or 96-well white, solid-bottom assay plates.

  • This compound and control ligands (including a known unbiased agonist like 6-OAU).

  • Detection reagent kit containing substrate for the complemented enzyme.

  • Luminescence plate reader.

Methodology:

  • Cell Plating: Seed the engineered cells in the appropriate assay plate at the density recommended by the manufacturer and grow overnight.

  • Compound Addition: Prepare serial dilutions of this compound and control agonists in assay buffer. Add the compounds to the wells.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes. Rationale: This incubation period allows for agonist binding, receptor phosphorylation, and subsequent recruitment of β-arrestin, leading to enzyme complementation.

  • Signal Detection:

    • Equilibrate the plate and detection reagents to room temperature.

    • Add the detection reagents to each well according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature to allow the enzymatic reaction to stabilize.

  • Read Plate: Measure the chemiluminescent signal using a plate reader.

Data Analysis:

  • Normalize the data to the vehicle control.

  • Plot the normalized response against the log of the agonist concentration.

  • Calculate EC₅₀ and Emax values.

  • To assess bias, compare the potency (EC₅₀) and efficacy (Emax) of this compound to a reference agonist for both G protein-mediated signaling (e.g., from the calcium assay) and β-arrestin recruitment.

Protocol 3: Functional Macrophage Phagocytosis Assay

Principle: Since GPR84 activation is known to enhance phagocytosis in macrophages, this functional assay provides crucial validation in a physiologically relevant cell type.[2][3][6] This protocol uses pH-sensitive fluorescent bioparticles (e.g., pHrodo™ E. coli BioParticles™) that fluoresce brightly only in the acidic environment of the phagosome, minimizing background from non-internalized particles.

Materials:

  • Murine bone marrow-derived macrophages (BMDMs) or a human myeloid cell line (e.g., U937 differentiated into a macrophage-like state).

  • Culture medium (e.g., RPMI-1640, 10% FBS).

  • Pro-inflammatory stimulus (e.g., LPS, 100 ng/mL). Rationale: GPR84 expression is upregulated by pro-inflammatory stimuli, so pre-treatment can enhance the assay window.[2][23]

  • pHrodo™ E. coli BioParticles™.

  • This compound.

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence microscope or plate reader.

Methodology:

  • Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere overnight.

  • Cell Stimulation (Optional but Recommended): Treat cells with a pro-inflammatory stimulus like LPS (100 ng/mL) for 16-24 hours to upregulate GPR84 expression.[2]

  • Compound Treatment: Remove the stimulating medium. Add fresh medium containing serial dilutions of this compound or vehicle control. Incubate for 1 hour at 37°C.

  • Phagocytosis:

    • Reconstitute the pHrodo E. coli BioParticles according to the manufacturer's instructions.

    • Add the bioparticles to each well.

    • Incubate for 2-4 hours at 37°C to allow for phagocytosis.

  • Signal Quantification:

    • Measure the fluorescence intensity using a plate reader (Excitation: ~560 nm, Emission: ~585 nm).

    • Alternatively, visualize and quantify phagocytosis using fluorescence microscopy or high-content imaging.

Data Analysis:

  • Subtract the background fluorescence from wells with no cells.

  • Normalize the fluorescence signal to the vehicle-treated control.

  • Plot the fold-change in phagocytosis against the agonist concentration to determine the functional effect.

References

Application Notes and Protocols for the In Vitro Evaluation of 5-Allylpyrimidine-4,6-diol in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1][2] This has led to the development of several clinically approved anticancer drugs, such as 5-Fluorouracil.[3][4] The ongoing exploration of novel pyrimidine analogues is a critical endeavor in the quest for more effective and selective cancer therapies.[5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro application and evaluation of a specific pyrimidine derivative, 5-Allylpyrimidine-4,6-diol, against various cancer cell lines.

While extensive research exists on the broader class of pyrimidine derivatives, publicly available data on the specific anticancer activities of this compound is limited. Therefore, this guide is structured to provide a robust and scientifically rigorous framework for the initial investigation of this compound's potential as an anticancer agent. The protocols and methodologies detailed herein are based on established standards for in vitro anticancer drug screening and are designed to be broadly applicable.[2][8][9]

Compound Profile: this compound

  • Structure:

    • While a 2D structure is not available from the search results, the chemical name indicates a pyrimidine ring with two hydroxyl groups at positions 4 and 6, and an allyl group at position 5.

  • Chemical Formula: C₇H₈N₂O₂ (deduced from similar compounds)

  • Molecular Weight: 152.15 g/mol (deduced)

  • Synonyms: 5-allyl-4,6-dihydroxypyrimidine

Note on Handling and Storage: As with any novel investigational compound, this compound should be handled with appropriate personal protective equipment (PPE). It is recommended to store the compound in a cool, dry, and dark place. For biological assays, a stock solution should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and stored at -20°C or -80°C.

Foundational In Vitro Assays for Anticancer Activity

The initial assessment of a novel compound's anticancer potential relies on a series of well-established in vitro assays. These assays aim to determine the compound's cytotoxicity, its ability to induce programmed cell death (apoptosis), and its effect on cell cycle progression.

Cytotoxicity Assessment

The primary objective is to quantify the cytotoxic or cytostatic effects of this compound across a panel of cancer cell lines. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is a crucial metric for comparing the potency of different compounds.[2][9]

Recommended Cell Lines: A diverse panel of human cancer cell lines should be utilized for the initial screening to assess the breadth of the compound's activity.[8] A suggested starting panel could include:

  • MCF-7: Breast adenocarcinoma (hormone-dependent)[10]

  • MDA-MB-231: Breast adenocarcinoma (hormone-independent)[1]

  • A549: Lung carcinoma[5][6]

  • HCT-116: Colon carcinoma[1]

  • PC-3: Prostate carcinoma[8]

  • HeLa: Cervical cancer[6]

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2]

Materials:

  • This compound

  • Selected cancer cell lines

  • Appropriate culture medium (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin[8]

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2][8]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve using non-linear regression analysis.[8]

Data Presentation:

Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast AdenocarcinomaExperimental DataExperimental Data
A549Lung CarcinomaExperimental DataExperimental Data
HCT-116Colon CarcinomaExperimental DataExperimental Data
PC-3Prostate CarcinomaExperimental DataExperimental Data
HeLaCervical CancerExperimental DataExperimental Data
Apoptosis Induction Analysis

Inducing apoptosis is a key mechanism for many chemotherapy drugs.[11] The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[8]

Protocol 2: Annexin V-FITC/PI Staining

Procedure:

  • Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[8]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI positive cells are necrotic.[8]

Cell Cycle Analysis

Many anticancer agents exert their effects by causing cell cycle arrest at specific phases, thereby preventing cell proliferation.

Protocol 3: Propidium Iodide Staining for Cell Cycle Analysis

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[2]

  • Staining: Wash the cells with PBS and treat them with RNase A. Stain the cells with propidium iodide.[2]

  • Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]

Elucidation of Potential Mechanisms of Action

While the precise mechanism of this compound is yet to be determined, the broader family of pyrimidine derivatives has been shown to act through various pathways.[1][6] Further investigation could focus on the following:

  • Inhibition of Key Enzymes: Many pyrimidine-based anticancer agents function by inhibiting enzymes crucial for cancer cell survival and proliferation, such as topoisomerase II or specific protein kinases.[4][12]

  • Induction of the Intrinsic Apoptosis Pathway: This pathway is often implicated in the action of chemotherapy drugs and involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation.[11]

Further Experimental Steps:

  • Western Blotting: To investigate the modulation of specific signaling proteins. For example, one could probe for changes in the expression levels of Bcl-2, Bax, and Caspase-3 to confirm the induction of apoptosis.[2]

  • Kinase Inhibition Assays: If there is a structural basis to suspect kinase inhibition, commercially available kinase assay kits can be used for screening.

Visualizing Experimental and Biological Processes

Diagrams provide a clear visual representation of complex workflows and signaling pathways.

G cluster_workflow In Vitro Evaluation Workflow start Start: this compound cell_culture Cell Line Culture (MCF-7, A549, etc.) start->cell_culture mtt_assay Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) ic50->cell_cycle_assay western_blot Mechanism of Action (Western Blot) apoptosis_assay->western_blot cell_cycle_assay->western_blot end End: Data Analysis & Interpretation western_blot->end

Caption: Experimental workflow for the in vitro testing of this compound.

G cluster_pathway Hypothetical Intrinsic Apoptosis Pathway compound This compound stress Cellular Stress compound->stress bax Bax (Pro-apoptotic) Activation stress->bax bcl2 Bcl-2 (Anti-apoptotic) Inhibition stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical intrinsic apoptosis signaling pathway induced by an anticancer agent.

Conclusion and Future Directions

The protocols and framework outlined in this document provide a comprehensive starting point for the systematic evaluation of this compound's potential as an anticancer agent. A thorough investigation following these steps will generate the foundational data necessary to understand its cytotoxicity, mode of action, and spectrum of activity. Positive and selective activity against cancer cell lines would warrant further preclinical development, including in vivo studies in animal models. The exploration of novel pyrimidine derivatives like this compound is a promising avenue in the continuous effort to expand and improve the arsenal of cancer therapeutics.

References

Application Notes & Protocols for the Antimicrobial Screening of 5-Allylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The rise of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Pyrimidine derivatives represent a promising class of heterocyclic compounds, known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] This document provides a comprehensive guide for the initial antimicrobial screening of a specific pyrimidine analog, 5-Allylpyrimidine-4,6-diol. We present a scientifically grounded, multi-tiered screening approach, beginning with primary qualitative assays and progressing to quantitative determination of antimicrobial potency. The protocols herein are designed to be robust and self-validating, providing researchers with a clear framework to assess the potential of this compound as a new antimicrobial lead.

Compound Profile: this compound

A thorough understanding of the test compound is fundamental to any screening campaign.

  • Compound Name: this compound

  • Chemical Structure:

    alt text

  • Molecular Formula: C₇H₈N₂O₂[3]

  • Molecular Weight: 152.15 g/mol

  • CAS Number: 16019-30-0[4]

Scientific Rationale & Potential Mechanism of Action

The pyrimidine core is a foundational component of nucleobases (thymine, cytosine, uracil) and is therefore central to the synthesis of DNA and RNA. Many antimicrobial agents function as pyrimidine analogs, interfering with these critical biosynthetic pathways.[5]

Causality of Screening Choice: this compound is selected for screening due to its structural similarity to endogenous pyrimidines. It is hypothesized that it may act as an antimetabolite. Specifically, it could competitively inhibit enzymes essential for nucleotide synthesis, such as thymidylate synthetase (ThyA).[6] Inhibition of this pathway leads to a depletion of thymidine, triggering "thymineless death" in bacteria and halting replication.[6] This provides a strong, mechanistically plausible basis for investigating its antimicrobial potential.

Potential_Mechanism cluster_bacterium Bacterial Cell cluster_drug Drug Action dUMP dUMP ThyA Thymidylate Synthetase (ThyA) dUMP->ThyA Substrate dTMP dTMP DNA DNA Synthesis (Replication) dTMP->DNA ThyA->dTMP Product Compound This compound (Pyrimidine Analog) Compound->ThyA Competitive Inhibition

Caption: Potential mechanism of this compound as a competitive inhibitor of Thymidylate Synthetase.

Experimental Design: A Tiered Screening Workflow

A structured, tiered approach is essential for efficient screening. This workflow minimizes resource expenditure by using a broad primary screen to identify any activity, followed by more precise, quantitative assays for "hit" compounds.

Screening_Workflow prep Compound Preparation (Stock Solution) primary Primary Screen (Agar Disk Diffusion) prep->primary decision1 Zone of Inhibition? primary->decision1 secondary Secondary Screen (Broth Microdilution - MIC) decision1->secondary Yes no_activity Inactive decision1->no_activity No tertiary Selectivity Screen (Mammalian Cytotoxicity) secondary->tertiary decision2 Selective Toxicity? tertiary->decision2 lead Lead Candidate decision2->lead Yes decision2->no_activity No (General Toxin)

Caption: Tiered workflow for antimicrobial screening and lead identification.

Detailed Protocols

4.1. Protocol 1: Preparation of Compound Stock Solution

  • Rationale: A high-concentration, sterile stock solution in a suitable solvent is required for all subsequent assays. Dimethyl sulfoxide (DMSO) is commonly used due to its ability to dissolve a wide range of organic compounds and its general inertness in biological assays at low final concentrations (<1%).

  • Materials:

    • This compound powder

    • Sterile, molecular biology grade DMSO

    • Sterile 1.5 mL microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Accurately weigh 10 mg of this compound and place it into a sterile microcentrifuge tube.

    • Calculate the volume of DMSO required to create a 10 mg/mL stock solution. (For 10 mg, add 1.0 mL of DMSO).

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex thoroughly for 2-3 minutes or until the compound is completely dissolved. A brief sonication may be used if dissolution is difficult.

    • This 10 mg/mL stock is your primary stock. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

4.2. Protocol 2: Primary Screening - Agar Disk Diffusion Assay

  • Principle: This method qualitatively assesses antimicrobial activity. A paper disk impregnated with the test compound is placed on an agar plate swabbed with a test microorganism. If the compound is active, it will diffuse into the agar and inhibit microbial growth, creating a clear "zone of inhibition" around the disk.[2][7]

  • Materials:

    • Mueller-Hinton Agar (MHA) plates

    • Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

    • Sterile 6 mm paper disks

    • Compound stock solution (10 mg/mL)

    • Positive control (e.g., Ampicillin 10 µg disk)

    • Negative control (Disk with DMSO only)

    • Sterile swabs, forceps, and micropipettes

  • Procedure:

    • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard in sterile saline. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Plate Inoculation: Dip a sterile swab into the bacterial suspension, remove excess liquid by pressing against the inside of the tube, and swab the entire surface of an MHA plate three times, rotating the plate 60° after each application to ensure even coverage.

    • Disk Application:

      • Using sterile forceps, place a sterile paper disk onto the inoculated agar surface.

      • Carefully pipette 10 µL of the 10 mg/mL compound stock onto the disk (this loads 100 µg of compound per disk).

      • Place a positive control disk (e.g., Ampicillin) and a negative control disk (loaded with 10 µL of DMSO) on the same plate, ensuring they are well-spaced.

    • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

    • Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each disk, including the disk itself.

4.3. Protocol 3: Quantitative Analysis - Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] This assay is performed in a 96-well plate format to test a range of compound concentrations.

  • Materials:

    • Sterile 96-well flat-bottom microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Test microorganisms (prepared to 0.5 McFarland standard and then diluted)

    • Compound stock solution

    • Positive control (e.g., Ampicillin)

    • Sterile multichannel pipettes

  • Procedure:

    • Plate Setup: Add 50 µL of CAMHB to wells 2 through 12 in several rows of a 96-well plate.

    • Compound Dilution:

      • Add 100 µL of a working solution of the test compound (e.g., 256 µg/mL in CAMHB) to well 1.

      • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix well by pipetting up and down.

      • Continue this serial dilution across the plate from well 2 to well 10. Discard 50 µL from well 10.

      • Well 11 will serve as the growth control (no compound).

      • Well 12 will serve as the sterility control (broth only, no bacteria).

    • Inoculation: Prepare a final bacterial inoculum of 5 x 10⁵ CFU/mL in CAMHB. Add 50 µL of this final inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Controls: Set up a row with a standard antibiotic (e.g., Ampicillin) as a positive control.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). A plate reader can be used to measure OD₆₀₀ for a more quantitative assessment.

Data Presentation & Interpretation

Quantitative data should be summarized for clarity and comparison.

Table 1: Example Disk Diffusion Results

Test Compound Load per Disk (µg) Zone of Inhibition (mm) vs. S. aureus Zone of Inhibition (mm) vs. E. coli
This compound 100 15 7
Ampicillin (Positive Control) 10 28 22

| DMSO (Negative Control) | 10 µL | 6 (No inhibition) | 6 (No inhibition) |

Table 2: Example MIC Results

Test Compound MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
This compound 64 >128

| Ampicillin | 0.25 | 4 |

  • Interpretation: In this example, this compound shows moderate activity against the Gram-positive S. aureus but weak to no activity against the Gram-negative E. coli. This is a common finding, as the outer membrane of Gram-negative bacteria can prevent compound entry.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Potential of 5-Allylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrimidine Scaffolds in Inflammation

Inflammation is a critical biological response to injury and infection, but its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of many therapeutic agents due to its versatile biological activities.[1][2][3] Numerous pyrimidine derivatives have demonstrated significant anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways.[3][4][5][6][7][8] These compounds often exert their effects by inhibiting enzymes like cyclooxygenase (COX) and suppressing pro-inflammatory gene expression through pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[4][8]

5-Allylpyrimidine-4,6-diol is a novel pyrimidine derivative with a unique structural motif that suggests potential for interaction with biological targets involved in the inflammatory cascade. While direct studies on this specific compound are nascent, its structural similarity to other biologically active pyrimidines warrants a thorough investigation of its anti-inflammatory properties.[9][10] This guide provides a comprehensive suite of detailed protocols for researchers to systematically evaluate the anti-inflammatory activity of this compound, from initial cell-based screening to mechanistic pathway analysis.

Part 1: Foundational Screening for Anti-inflammatory Activity

The initial assessment of a novel compound involves robust, high-throughput in vitro assays to determine its general anti-inflammatory capacity. The lipopolysaccharide (LPS)-stimulated macrophage model is the cornerstone of this initial screening phase. Macrophages are pivotal cells in the innate immune response, and their activation by LPS (a component of Gram-negative bacteria) triggers a strong pro-inflammatory response, including the production of nitric oxide (NO), prostaglandins, and various cytokines.[11][12][13]

Assay 1.1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Scientific Rationale: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of NO, a key inflammatory mediator. Measuring the inhibition of NO production is a primary indicator of anti-inflammatory potential.[12][14] This is quantified by measuring nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess assay.

Experimental Workflow:

G cluster_0 Cell Culture & Seeding cluster_1 Treatment & Stimulation cluster_2 Quantification seed Seed RAW 264.7 cells in 96-well plate adhere Allow cells to adhere (18-24 hours) seed->adhere pretreat Pre-treat with This compound (1-2 hours) adhere->pretreat stimulate Stimulate with LPS (1 µg/mL, 24 hours) pretreat->stimulate supernatant Collect supernatant stimulate->supernatant griess Perform Griess Assay supernatant->griess read Measure Absorbance (540 nm) griess->read calculate Calculate % NO Inhibition read->calculate ic50 Determine IC50 read->ic50 calculate->ic50

Caption: Workflow for Nitric Oxide Inhibition Assay.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.[15]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

  • Pre-treatment: Remove the old medium from the cells and add the medium containing various concentrations of this compound. Include a "vehicle control" (medium with DMSO) and a "no treatment" control. Incubate for 1-2 hours.[12][16]

  • LPS Stimulation: Add LPS to all wells (except the "no treatment" control) to a final concentration of 1 µg/mL.[12][15]

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.[12]

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. Plot a dose-response curve and calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).

Assay 1.2: Measurement of Pro-inflammatory Cytokine Production (TNF-α and IL-6)

Scientific Rationale: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are potent pro-inflammatory cytokines produced by macrophages upon LPS stimulation.[13][17] Quantifying the reduction of these cytokines is a crucial step in characterizing an anti-inflammatory compound. Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly specific and sensitive method for this purpose.[18][19]

Detailed Protocol:

  • Cell Treatment: Follow steps 1-6 from the Nitric Oxide Inhibition Assay protocol. The same culture supernatants can be used.

  • ELISA Procedure:

    • Use commercially available ELISA kits for mouse TNF-α and IL-6.

    • Coat a 96-well plate with the capture antibody overnight.

    • Wash the plate and block non-specific binding sites.

    • Add standards and the collected cell culture supernatants to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash again and add the enzyme conjugate (e.g., streptavidin-HRP).

    • Add the substrate solution to develop the color.

    • Stop the reaction and measure the absorbance at the specified wavelength (typically 450 nm).[18][20]

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in each sample. Determine the percentage of inhibition for each concentration of this compound and calculate the respective IC₅₀ values.

Data Presentation: Summary of Foundational Screening

Compound Concentration (µM)% NO Inhibition (± SD)% TNF-α Inhibition (± SD)% IL-6 Inhibition (± SD)
Vehicle Control 0 ± 00 ± 00 ± 0
1 DataDataData
5 DataDataData
10 DataDataData
25 DataDataData
50 DataDataData
IC₅₀ (µM) Calculated ValueCalculated ValueCalculated Value

Part 2: Mechanistic Elucidation of Anti-inflammatory Action

Once foundational anti-inflammatory activity is confirmed, the next step is to investigate the underlying molecular mechanisms. Pyrimidine derivatives often target the COX enzymes and key inflammatory signaling pathways like NF-κB and MAPK.[4][8][21]

Assay 2.1: Cyclooxygenase (COX-1 & COX-2) Enzyme Inhibition Assay

Scientific Rationale: COX enzymes (constitutive COX-1 and inducible COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[4][22] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.[23] Assessing the inhibitory activity of this compound against both COX-1 and COX-2 can reveal its mechanism of action and potential for selective COX-2 inhibition, which is often associated with a better safety profile.[21][22]

Detailed Protocol:

  • Assay Principle: This protocol utilizes a fluorometric or colorimetric COX inhibitor screening kit.[24][25][26] The assay measures the peroxidase activity of COX, where the product of the cyclooxygenase reaction is converted into a detectable molecule.

  • Reagent Preparation: Prepare all reagents (assay buffer, heme, enzyme, inhibitor, arachidonic acid substrate) as per the manufacturer's instructions.[27]

  • Assay Procedure (96-well format):

    • Add reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add various concentrations of this compound or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) to the wells. Include positive (enzyme only) and negative (no enzyme) controls.[24]

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[22][27]

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Immediately measure the fluorescence or absorbance kinetically using a plate reader at the recommended wavelengths (e.g., Ex/Em = 535/590 nm for fluorometric assays).[24][25]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ values for both COX-1 and COX-2. The COX-2 selectivity index can be calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

Assay 2.2: Investigation of NF-κB and MAPK Signaling Pathways

Scientific Rationale: The NF-κB and MAPK signaling pathways are central regulators of inflammation.[28][29][30] Upon LPS stimulation, these pathways are activated, leading to the transcription of pro-inflammatory genes.[31] Investigating the effect of this compound on the phosphorylation of key proteins in these pathways (e.g., p65 for NF-κB; p38, ERK, JNK for MAPK) can elucidate its upstream mechanism of action.

NF-κB Signaling Pathway:

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB IkB->IkB_NFkB Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB->IkB_NFkB Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Activates IkB_NFkB->NFkB Releases Inhibitor This compound Inhibitor->IKK Potential Inhibition Point

Caption: Canonical NF-κB Signaling Pathway in Inflammation.[28][30][32][33][34]

MAPK Signaling Pathway:

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K Activates MKK36 MKK3/6 MAP3K->MKK36 MKK47 MKK4/7 MAP3K->MKK47 MEK12 MEK1/2 MAP3K->MEK12 p38 p38 MKK36->p38 Phosphorylates JNK JNK MKK47->JNK Phosphorylates ERK ERK1/2 MEK12->ERK Phosphorylates AP1 AP-1 (Transcription Factor) p38->AP1 Activate JNK->AP1 Activate ERK->AP1 Activate Genes Pro-inflammatory Gene Expression AP1->Genes Inhibitor This compound Inhibitor->MAP3K Potential Inhibition Point

References

Application Notes and Protocols for the Development of Kinase Inhibitors from a 5-Allylpyrimidine-4,6-diol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, owing to its ability to mimic the adenine ring of ATP and engage in critical hydrogen bonding interactions within the kinase hinge region. This document provides a comprehensive guide for the development of novel kinase inhibitors starting from the versatile, yet underexplored, 5-allylpyrimidine-4,6-diol core. We present a strategic approach encompassing library design, multi-step synthesis, and a cascade of in vitro and cell-based assays for hit identification, validation, and preliminary characterization. The protocols herein are designed to be self-validating and are grounded in established principles of medicinal chemistry and kinase biology, providing a robust framework for initiating a kinase inhibitor discovery program.

Introduction: The Promise of the 5-Allylpyrimidine Scaffold

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, kinase inhibitors have become a major class of therapeutic agents.[1][2] The pyrimidine nucleus is a privileged scaffold in kinase inhibitor design, with several FDA-approved drugs, such as Imatinib and Dasatinib, featuring this core structure.[1][3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]

The this compound scaffold presents a unique starting point for inhibitor development. The allyl group at the C5 position offers a handle for further chemical modification to explore interactions with the solvent-exposed region of the ATP-binding pocket. The diol functionality at C4 and C6, after conversion to more suitable functional groups like amines, can engage with the crucial hinge region of the kinase. This application note will detail a systematic approach to unlock the therapeutic potential of this scaffold.

Strategic Design and Synthesis of a Focused Inhibitor Library

Our strategy involves the derivatization of the this compound core to generate a library of compounds with diverse functionalities at the C4 and C6 positions, which are critical for kinase hinge binding. The general structure-activity relationship (SAR) for many pyrimidine-based kinase inhibitors highlights the importance of an amino group at C4, often substituted with an aryl or heteroaryl moiety, for potent activity.[4][5]

Proposed Synthetic Pathway

The following multi-step synthesis is proposed to generate a library of 4,6-disubstituted-5-allylpyrimidine derivatives. This pathway is based on established pyrimidine chemistry.

Synthetic_Pathway Start This compound Step1 Dichlorination (POCl3) Start->Step1 Intermediate1 5-Allyl-4,6-dichloropyrimidine Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution (SNAr) (Amine 1, Base) Intermediate1->Step2 Intermediate2 5-Allyl-6-chloro-4-(substituted-amino)pyrimidine Step2->Intermediate2 Step3 Second SNAr or Suzuki Coupling (Amine 2 or Boronic Acid) Intermediate2->Step3 Final_Product Final Inhibitor Library Step3->Final_Product

Caption: Proposed synthetic route to generate a diverse library of 5-allylpyrimidine-based kinase inhibitors.

Protocol 1: Synthesis of 5-Allyl-4,6-dichloropyrimidine (Intermediate 1)

  • To a stirred solution of this compound (1 equivalent) in phosphorus oxychloride (POCl₃, 10 equivalents), add N,N-dimethylaniline (0.1 equivalents) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-allyl-4,6-dichloropyrimidine.

Protocol 2: Synthesis of a Library of 5-Allyl-6-chloro-4-(substituted-amino)pyrimidines (Intermediate 2)

  • In a series of parallel reaction vessels, dissolve 5-allyl-4,6-dichloropyrimidine (1 equivalent) in a suitable solvent such as n-butanol or 1,4-dioxane.

  • Add a diverse selection of primary or secondary amines (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA, 2 equivalents).

  • Heat the reactions to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reactions to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude products, which can be used directly in the next step or purified by chromatography if necessary.

Protocol 3: Synthesis of the Final Inhibitor Library

  • Route A: Second Nucleophilic Aromatic Substitution

    • To each of the crude products from Protocol 2, add a second, different amine (1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents) in a suitable solvent like n-butanol.

    • Heat the reactions to 120-140 °C (microwave irradiation can be used to accelerate the reaction) for 24-48 hours.

    • Work-up and purify as described in Protocol 2.

  • Route B: Suzuki Coupling

    • To a solution of the 5-allyl-6-chloro-4-(substituted-amino)pyrimidine (1 equivalent) in a mixture of toluene, ethanol, and water, add an aryl or heteroaryl boronic acid (1.2 equivalents).

    • Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) and a base like sodium carbonate (2 equivalents).

    • Degas the mixture and heat to reflux under an inert atmosphere for 12-24 hours.

    • After cooling, dilute with ethyl acetate and filter through celite.

    • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

    • Purify the final compounds by column chromatography or preparative HPLC.

In Vitro Kinase Screening and Hit Validation

The newly synthesized library will be subjected to a tiered screening cascade to identify potent and selective kinase inhibitors.

Screening_Cascade A Primary Screen (Single Concentration) B Hit Confirmation & IC50 Determination (Dose-Response) A->B C Selectivity Profiling (Kinome Panel) B->C D Mechanism of Action Studies (Enzyme Kinetics) C->D E Cell-Based Assays D->E

Caption: A tiered approach for the in vitro screening and validation of kinase inhibitors.

Primary Screening

A primary screen against a panel of representative kinases from different families is recommended to identify initial hits. A single high concentration (e.g., 10 µM) of each compound is typically used. Luminescence-based assays that measure ATP consumption are a robust and high-throughput method.

Protocol 4: ADP-Glo™ Kinase Assay for Primary Screening

This protocol is adapted from commercially available kits and provides a universal method for measuring kinase activity.[6]

  • Materials:

    • Kinase of interest

    • Kinase-specific substrate

    • ATP

    • Synthesized inhibitor library (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 96- or 384-well plates

  • Procedure:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • In the assay plate, add 1 µL of each test compound (10 mM stock in DMSO for a final concentration of 10 µM in a 10 µL reaction). Include positive (no inhibitor) and negative (no kinase) controls.

    • Add 4 µL of the kinase/substrate mixture in reaction buffer to each well.

    • Pre-incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (prepared in reaction buffer). The final ATP concentration should be at or near the Kₘ for each specific kinase.

    • Incubate for 60 minutes at 30 °C.

    • Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

Hit Confirmation and IC₅₀ Determination

Compounds showing significant inhibition (e.g., >50%) in the primary screen are advanced to dose-response studies to determine their half-maximal inhibitory concentration (IC₅₀).

Protocol 5: IC₅₀ Determination

  • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Perform the ADP-Glo™ Kinase Assay as described in Protocol 4, using the serially diluted compounds.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value.

Compound Kinase A IC₅₀ (nM) Kinase B IC₅₀ (nM) Kinase C IC₅₀ (nM)
Lead 1 50>10,0001,200
Lead 2 255,000800
Staurosporine 51520
Table 1: Example IC₅₀ data for lead compounds against a panel of kinases.
Selectivity Profiling

Promising hits with low nanomolar IC₅₀ values should be profiled against a broad panel of kinases (kinome screening) to assess their selectivity.[1][7] This is crucial for predicting potential off-target effects and understanding the inhibitor's mechanism of action in a cellular context. Several commercial services offer kinome-wide screening.

Mechanism of Action Studies

To confirm that the inhibitors are ATP-competitive, enzyme kinetic studies should be performed.

Protocol 6: ATP-Competition Assay

  • Perform the kinase activity assay (Protocol 4) with a fixed concentration of the inhibitor (e.g., at its IC₅₀).

  • Vary the concentration of ATP (e.g., from 0.1x to 10x the Kₘ value).

  • Plot the kinase reaction velocity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ in the presence and absence of the inhibitor.

  • An increase in the apparent Kₘ with no significant change in Vₘₐₓ is indicative of competitive inhibition with respect to ATP.

Cell-Based Assays for On-Target and Off-Target Effects

In vitro biochemical assays are essential, but it is crucial to evaluate the activity of inhibitors in a cellular context.

Target Engagement Assays

Cellular thermal shift assays (CETSA) or NanoBRET™ assays can be used to confirm that the inhibitor binds to its intended target inside the cell.[8]

Cellular Potency and Viability Assays

Protocol 7: Cell Viability Assay (e.g., using CellTiter-Glo®)

  • Seed cancer cell lines known to be dependent on the target kinase in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the inhibitor for 72 hours.

  • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Measure luminescence and plot cell viability against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Signaling Pathway Analysis

Western blotting can be used to assess the effect of the inhibitor on the phosphorylation of the target kinase and its downstream substrates. A reduction in the phosphorylation of the target and its downstream effectors provides evidence of on-target activity.

Preliminary ADME/Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is critical for the successful development of a drug candidate.[9][10][11]

Table 2: Key in vitro ADME/Tox assays for early-stage kinase inhibitor development.[3][9][10]

Parameter Assay Purpose
Solubility Kinetic or Thermodynamic Solubility AssayTo determine the solubility of the compound in aqueous buffer.
Permeability Caco-2 or PAMPA AssayTo predict intestinal absorption.
Metabolic Stability Liver Microsome or Hepatocyte Stability AssayTo assess the rate of metabolism by liver enzymes.
Plasma Protein Binding Equilibrium Dialysis or UltracentrifugationTo determine the extent of binding to plasma proteins.
CYP450 Inhibition P450-Glo™ AssaysTo identify potential drug-drug interactions.
Cytotoxicity Cell Viability Assays in non-cancerous cell linesTo assess general toxicity.

Conclusion and Future Directions

The this compound scaffold offers a promising starting point for the development of novel kinase inhibitors. The synthetic and screening strategies outlined in this application note provide a clear and actionable path from initial library synthesis to the identification and characterization of potent and selective lead compounds. Future work should focus on optimizing the lead compounds for improved potency, selectivity, and drug-like properties, with the ultimate goal of advancing a candidate into preclinical and clinical development.

References

Application Notes & Protocols: A Guide to Structure-Activity Relationship (SAR) Studies of 5-Allylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and the Promise of 5-Allylpyrimidine-4,6-diol

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of essential biological molecules like nucleic acids and a plethora of approved drugs with diverse therapeutic applications, including anticancer and antiviral agents.[1] Its versatile structure allows for extensive chemical modifications, making it a "privileged scaffold" in drug discovery.[2][3] Modifications to the pyrimidine ring can significantly influence the compound's biological activity, potency, selectivity, and pharmacokinetic properties.[1]

This guide focuses on a specific, yet underexplored, member of this family: This compound . While direct structure-activity relationship (SAR) studies on this molecule are not extensively documented in publicly available literature, its structural features—a reactive allyl group at the 5-position and hydroxyl groups at the 4 and 6 positions capable of tautomerization—present a compelling starting point for a systematic SAR exploration. Drawing from established principles of pyrimidine chemistry and SAR studies on related analogs, these notes will provide a comprehensive framework for designing, synthesizing, and evaluating derivatives of this compound to uncover novel therapeutic agents.

Part 1: Strategic Framework for SAR Exploration

A systematic SAR study of this compound should be approached by dissecting the molecule into distinct regions for modification. This allows for a logical and efficient exploration of the chemical space around the core scaffold. The primary regions for modification are:

  • The 5-Allyl Group: This is a key functional group that can be modified to probe the effects of size, shape, electronics, and hydrophobicity.

  • The Pyrimidine Core: Modifications to the core, such as substitutions at the 2-position, can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.

  • The 4,6-Diol Moiety: While essential for the core structure, these hydroxyl groups can be explored for potential bioisosteric replacements or prodrug strategies.

The following diagram illustrates the proposed SAR strategy:

SAR_Strategy core This compound (Scaffold) allyl Modification of the 5-Allyl Group core->allyl Region 1 pyrimidine Substitution on the Pyrimidine Ring (C2) core->pyrimidine Region 2 diol Modification of the 4,6-Diol Groups core->diol Region 3 allyl_sub1 Saturation (Propyl) allyl->allyl_sub1 allyl_sub2 Isomerization (Propenyl) allyl->allyl_sub2 allyl_sub3 Terminal Functionalization (e.g., -OH, -NH2, -COOH) allyl->allyl_sub3 allyl_sub4 Bioisosteric Replacement (e.g., Propargyl, Cyclopropylmethyl) allyl->allyl_sub4 pyrimidine_sub1 Small Alkyl Groups (e.g., -CH3, -Et) pyrimidine->pyrimidine_sub1 pyrimidine_sub2 Aryl/Heteroaryl Groups pyrimidine->pyrimidine_sub2 pyrimidine_sub3 Amino/Substituted Amino pyrimidine->pyrimidine_sub3 diol_sub1 Mono/Di-alkylation (Prodrugs) diol->diol_sub1 diol_sub2 Bioisosteric Replacement (e.g., Thio-analogs) diol->diol_sub2

Caption: Proposed SAR strategy for this compound.

Part 2: Synthesis Protocols

The synthesis of this compound and its analogs can be achieved through established pyrimidine synthesis routes. A general and adaptable synthetic scheme is presented below.

Protocol 2.1: Synthesis of the Core Scaffold (this compound)

This protocol is adapted from general procedures for the synthesis of 4,6-dihydroxypyrimidines.[4][5]

Workflow Diagram:

Synthesis_Workflow start Start Materials: - Allylmalonic acid diethyl ester - Formamide - Sodium Methoxide step1 Step 1: Condensation Reaction - Reflux in Methanol start->step1 step2 Step 2: Work-up - Remove solvent - Dissolve in water step1->step2 step3 Step 3: Acidification - Add HCl to precipitate step2->step3 step4 Step 4: Isolation & Purification - Filtration - Recrystallization step3->step4 end Final Product: This compound step4->end

Caption: General workflow for the synthesis of the core scaffold.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (2.2 equivalents) in anhydrous methanol.

  • Addition of Reagents: To the stirred solution, add formamide (2.0 equivalents) followed by the dropwise addition of allylmalonic acid diethyl ester (1.0 equivalent).

  • Condensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: After completion, allow the mixture to cool to room temperature and remove the methanol under reduced pressure.

  • Aqueous Work-up: Dissolve the resulting residue in water.

  • Acidification: Cool the aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2.2: Synthesis of Analogs with Modified 5-Allyl Group
  • Saturation (5-Propyl derivative): Can be achieved by catalytic hydrogenation of the final product or by starting with propylmalonic acid diethyl ester in Protocol 2.1.

  • Terminal Functionalization: The terminal double bond of the allyl group can be subjected to various reactions like hydroboration-oxidation (to introduce a hydroxyl group) or ozonolysis followed by reductive amination (to introduce an amino group).

Protocol 2.3: Synthesis of C2-Substituted Analogs

To introduce substituents at the C2 position, formamide in Protocol 2.1 is replaced with the corresponding amidine. For example, using acetamidine will yield 2-Methyl-5-allylpyrimidine-4,6-diol.[6]

Part 3: Biological Evaluation Protocols

The choice of biological assays will depend on the therapeutic target of interest. Pyrimidine derivatives have shown a wide range of activities, including as enzyme inhibitors and receptor modulators.[7][8][9] Below are general protocols for initial screening.

Protocol 3.1: General Spectrophotometric Enzyme Inhibition Assay

This method is broadly applicable for enzymes where the reaction produces a change in absorbance and is a common starting point for screening potential inhibitors.[7]

Workflow Diagram:

Enzyme_Assay_Workflow start Prepare Reagents: - Enzyme, Substrate, Buffer - Test Compounds (Analogs) step1 Step 1: Pre-incubation - Enzyme + Inhibitor - 15-30 min at constant temp. start->step1 step2 Step 2: Reaction Initiation - Add Substrate step1->step2 step3 Step 3: Kinetic Measurement - Spectrophotometer - Measure absorbance change over time step2->step3 step4 Step 4: Data Analysis - Calculate initial velocities - Determine % inhibition and IC50 step3->step4 end Results: IC50 values for each analog step4->end

References

Troubleshooting & Optimization

Troubleshooting low yield in 5-Allylpyrimidine-4,6-diol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Allylpyrimidine-4,6-diol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. Here, we will delve into the intricacies of the synthesis, moving beyond procedural steps to explain the underlying chemical principles.

I. Reaction Overview: The Claisen Condensation Pathway

The synthesis of this compound is typically achieved through a Claisen-type condensation reaction. This involves the reaction of an allyl-substituted malonic ester with a suitable amidine, such as formamidine or guanidine, in the presence of a strong base.

Fundamental Reaction Scheme:
  • Reactants: Diethyl allylmalonate and Formamidine (or Guanidine)

  • Base: Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe)

  • Solvent: Anhydrous ethanol or methanol

The reaction proceeds through the formation of an enolate from the diethyl allylmalonate, which then undergoes nucleophilic acyl substitution with the amidine, followed by cyclization and tautomerization to yield the desired pyrimidine-4,6-diol structure.

II. Troubleshooting Low Yield: A Symptom-Based Approach

Low yield is a frequent challenge in this synthesis. The following sections are structured in a question-and-answer format to directly address specific problems you may encounter.

A. Issues Related to Starting Materials and Reagents

Question 1: My reaction is sluggish, and the yield is consistently low, even with extended reaction times. What could be the problem with my reagents?

Answer: The quality and handling of your starting materials and base are critical. Several factors could be at play:

  • Purity of Diethyl Allylmalonate: Impurities in the malonic ester can interfere with the reaction. It is advisable to purify the diethyl allylmalonate by distillation before use.

  • Moisture Contamination: The Claisen condensation is highly sensitive to moisture.[1] Water can hydrolyze the ester starting material and consume the strong base, leading to reduced enolate formation and, consequently, lower yields.

    • Troubleshooting Steps:

      • Ensure all glassware is thoroughly oven-dried or flame-dried before use.

      • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but they can be further dried over molecular sieves if necessary.

      • Handle the hygroscopic base (sodium ethoxide or methoxide) in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).

  • Base Degradation: Sodium ethoxide and methoxide can degrade upon exposure to air and moisture. Using old or improperly stored base will result in incomplete deprotonation of the malonic ester.

    • Troubleshooting Steps:

      • Use freshly opened or properly stored sodium ethoxide/methoxide.

      • Consider preparing the base in situ by reacting clean sodium metal with anhydrous ethanol or methanol.

Question 2: I'm observing the formation of significant side products. What are the likely side reactions, and how can I minimize them?

Answer: Several side reactions can compete with the desired pyrimidine formation, leading to a complex reaction mixture and low yield of the target compound.

  • Self-Condensation of Diethyl Allylmalonate: Under basic conditions, the enolate of diethyl allylmalonate can react with another molecule of the ester, leading to dimeric and polymeric byproducts.

  • Hydrolysis of the Ester: As mentioned, any moisture present can lead to the hydrolysis of the diethyl allylmalonate to the corresponding carboxylic acid, which will not participate in the desired condensation.[1]

  • Reaction of the Allyl Group: The allyl group itself can potentially undergo side reactions, although this is less common under standard Claisen condensation conditions. More aggressive conditions or the presence of certain impurities could lead to isomerization or other transformations of the allyl moiety.[2]

Mitigation Strategies:

StrategyRationale
Controlled Addition of Base Adding the base slowly to the solution of the malonic ester and amidine can help to control the concentration of the enolate and minimize self-condensation.
Optimal Reaction Temperature Running the reaction at the appropriate temperature (typically refluxing ethanol) is crucial. Temperatures that are too high can promote side reactions, while temperatures that are too low will result in a sluggish reaction.
Use of an Appropriate Amidine Source Using the hydrochloride salt of the amidine (e.g., guanidine hydrochloride) with a stoichiometric amount of base is a common practice. This helps to ensure the gradual generation of the free amidine in the reaction mixture.
B. Issues Related to Reaction Conditions

Question 3: My reaction seems to stall, and I'm left with a significant amount of unreacted starting material. How can I drive the reaction to completion?

Answer: Incomplete conversion is often a result of suboptimal reaction conditions.

  • Insufficient Base: The deprotonation of the malonic ester is an equilibrium process. An insufficient amount of base will result in a low concentration of the reactive enolate. It is common to use a slight excess of the base to drive the equilibrium towards the enolate.

  • Reaction Time: While extended reaction times can sometimes improve yield, they can also lead to the formation of degradation products. It is important to monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield.[3][4] Protic solvents like ethanol are typically used as they can solvate the ionic intermediates.

Optimization Protocol:

A designed experiment can be conducted to optimize the reaction conditions. The following parameters can be varied:

ParameterRange to Investigate
Base Equivalents 1.0 to 1.5 equivalents
Reaction Temperature 60°C to Reflux
Reaction Time 4 to 24 hours

Experimental Workflow for Optimization:

Caption: Workflow for reaction optimization.

C. Issues Related to Product Isolation and Purification

Question 4: I'm having difficulty isolating a pure product. The crude material is an oil or a sticky solid. What are the best practices for purification?

Answer: The workup and purification procedure are critical for obtaining pure this compound.

  • Neutralization: After the reaction is complete, the mixture is typically cooled and neutralized with an acid (e.g., hydrochloric acid or acetic acid). Careful pH adjustment is crucial. Over-acidification can lead to degradation, while insufficient neutralization will leave the product as a salt, which may be more soluble in the aqueous phase.

  • Precipitation and Filtration: The product often precipitates out of the solution upon neutralization and cooling. Allowing sufficient time for crystallization can improve the yield and purity of the isolated solid.

  • Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture) is often necessary to obtain a highly pure product. The choice of solvent will depend on the solubility of the product and impurities.

Step-by-Step Purification Protocol:

  • Quenching and Neutralization: Cool the reaction mixture in an ice bath. Slowly add acid (e.g., 1M HCl) with stirring until the pH is approximately 6-7.

  • Precipitation: Allow the mixture to stand in the cold (e.g., 4°C) for several hours to overnight to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent (the same solvent used for the reaction).

  • Drying: Dry the crude product under vacuum.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals and dry under vacuum.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different base, such as sodium hydride (NaH)?

A1: While NaH is a strong base, it is generally not recommended for this reaction in an alcoholic solvent. NaH will react with the alcohol to generate sodium alkoxide and hydrogen gas. It is more straightforward and safer to use the corresponding sodium alkoxide directly.

Q2: Is it possible to synthesize the 2-amino derivative, 5-Allyl-2-aminopyrimidine-4,6-diol, using a similar procedure?

A2: Yes, the 2-amino derivative can be synthesized by using guanidine instead of formamidine in the condensation reaction with diethyl allylmalonate.[5][6][7] The reaction conditions are generally similar.

Q3: My final product is a dihydrate. Is this normal?

A3: Yes, it is common for pyrimidine-4,6-diols to crystallize with water molecules.[5] The presence of water can be confirmed by analytical techniques such as elemental analysis or thermogravimetric analysis (TGA).

Q4: What are some common analytical techniques to characterize the final product?

A4: The structure and purity of this compound can be confirmed using the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the different proton and carbon environments.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups of the pyrimidine ring.

  • Melting Point: A sharp melting point is indicative of a pure compound.

IV. Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization & Tautomerization A Diethyl Allylmalonate B Enolate A->B Deprotonation C Formamidine B->C Addition Base NaOEt Base->A D Tetrahedral Intermediate C->D E Cyclized Intermediate D->E Intramolecular Condensation F This compound E->F Tautomerization

Caption: Key steps in the synthesis of this compound.

V. References

  • Fandrick, D. R., et al. (2014). General and Rapid Pyrimidine Condensation by Addressing the Rate Limiting Aromatization. Organic Letters. --INVALID-LINK--

  • Jansa, J., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research. --INVALID-LINK--

  • Fandrick, D. R., et al. (2014). General and rapid pyrimidine condensation by addressing the rate limiting aromatization. PubMed. --INVALID-LINK--

  • BenchChem. (2025). Overcoming Side Reactions in Pyrimidine Synthesis. --INVALID-LINK--

  • Groshev, G. L., et al. (1978). Synthesis of new sulfuric derivatives of allobarbital (5,5-diallylbarbituric acid) with anti-inflammatory activity. Archivum Immunologiae et Therapiae Experimentalis. --INVALID-LINK--

References

Technical Support Center: Purification of 5-Allylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the purification challenges of 5-Allylpyrimidine-4,6-diol. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this and structurally similar polar heterocyclic compounds. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and adapt these methods to your specific experimental context.

The unique structure of this compound—featuring a highly polar dihydroxypyrimidine core and a non-polar allyl substituent—presents a distinct set of purification challenges. Its high polarity, extensive hydrogen bonding capabilities, and potential for tautomerism often lead to difficulties in crystallization and problematic chromatographic behavior. This guide offers a series of frequently asked questions (FAQs) and detailed protocols to address these common issues head-on.

Physicochemical Properties Summary

Before diving into purification strategies, understanding the key properties of the target compound is essential. These characteristics are the root cause of many of the challenges discussed below.

PropertyValue / ObservationImplication for Purification
Molecular Formula C₇H₈N₂O₂Relatively small molecule.
Molecular Weight 152.15 g/mol [1]-
Melting Point >240 °C[1]High melting point suggests a stable crystal lattice and strong intermolecular forces (hydrogen bonding), which can make dissolution difficult.
Appearance Light yellow to orange or brown powder[2][3]Color may indicate the presence of impurities; decolorization steps might be necessary.
Solubility Low solubility in common non-polar organic solvents; soluble in polar aprotic solvents (e.g., DMSO, DMF)[4][5].Limits the choice of solvents for both recrystallization and normal-phase chromatography.
Predicted pKa ~5.70[3]The molecule is weakly acidic and can be deprotonated under basic conditions, affecting its interaction with stationary phases.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is this compound so difficult to purify using standard methods?

A1: The primary challenge stems from the compound's high polarity and molecular structure. The pyrimidine-4,6-diol core possesses multiple hydrogen bond donors (-OH groups) and acceptors (ring nitrogens), leading to strong intermolecular interactions.[6] This results in:

  • High affinity for polar stationary phases: The compound can bind very strongly, and sometimes irreversibly, to silica gel, causing significant peak tailing, streaking, or complete retention on the column.[7][8] Silica gel is acidic, and the basic nitrogen atoms in the pyrimidine ring can interact strongly with acidic silanol groups.[9]

  • Limited solubility in common chromatographic solvents: It is often poorly soluble in moderately polar solvents like ethyl acetate or dichloromethane, which are mainstays for normal-phase chromatography. This necessitates the use of highly polar mobile phases like methanol.

  • Tautomerism: The 4,6-diol form exists in equilibrium with its keto-enol and zwitterionic tautomers.[10][11] These different forms can have distinct polarities and interactions with the stationary phase, contributing to broad peaks during chromatography.

Q2: My crude product won't crystallize properly; it keeps "oiling out." What's causing this and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is common for polar compounds when the solution is too concentrated or cooled too quickly.[7][12] Impurities can also disrupt lattice formation.

Causality & Solutions:

  • Cause: Supersaturation is too high, or cooling is too rapid. The molecules aggregate faster than they can orient themselves into an ordered crystal.

  • Solution 1: Slow Down Crystallization. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce saturation, and allow it to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can help.[12]

  • Solution 2: Scratching & Seeding. Scratch the inside of the flask with a glass rod at the solution's surface to create microscopic imperfections that can serve as nucleation sites for crystal growth.[7] If you have a small amount of pure material, add a "seed crystal" to induce crystallization.

  • Solution 3: Use an Anti-Solvent System. If your compound is only soluble in a high-boiling point solvent like DMSO or DMF, traditional cooling crystallization is often ineffective. In this case, an anti-solvent technique is preferred.[12] Dissolve the compound in a minimum amount of a good solvent (e.g., DMSO) and slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., water, diethyl ether, or dichloromethane) until turbidity persists. This gradual reduction in solubility promotes slower, more controlled crystal formation.[5]

Q3: I'm attempting flash chromatography on silica gel, but my compound either stays at the baseline or streaks badly up the TLC plate. What should I do?

A3: This is a classic sign of a highly polar compound interacting too strongly with the acidic silica gel stationary phase.[7][9] The goal is to reduce this interaction to allow the compound to elute cleanly.

Troubleshooting Strategy:

  • Increase Mobile Phase Polarity: If using a standard ethyl acetate/hexane system, this will likely be ineffective. Switch to a more polar system, such as dichloromethane (DCM)/methanol (MeOH).[13] Start with a low percentage of MeOH (e.g., 2-5%) and gradually increase it. Be cautious, as using more than 10-15% methanol in DCM can start to dissolve the silica gel.[13]

  • Add a Basic Modifier: The most effective solution is often to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase (typically 0.5-2% v/v).[7][9] This will compete with your basic pyrimidine for binding to the silica, resulting in significantly improved peak shape and elution.

  • Consider an Alternative Stationary Phase: If modifying the mobile phase is insufficient, the stationary phase itself may be the problem. Consider using neutral or basic alumina, or switching to a reversed-phase (C18) column.[7]

Q4: Is reversed-phase chromatography a viable option for such a polar compound?

A4: Yes, but it can be challenging. In standard reversed-phase chromatography (e.g., C18 column with acetonitrile/water), highly polar compounds may have little or no retention and elute with the solvent front.[6] However, this can be optimized:

  • Use a Highly Aqueous Mobile Phase: To increase retention, use a mobile phase with a very low concentration of the organic modifier (e.g., 0-10% acetonitrile or methanol in water).

  • Use Polar-Endcapped Columns: These columns are specifically designed to provide better retention for polar analytes.[6]

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. It uses a polar stationary phase (like silica or a bonded diol) with a high-organic, low-aqueous mobile phase. This mode is ideal for retaining and separating very polar compounds that are not well-retained by reversed-phase methods.[6][7]

Q5: How can I assess the purity of my final product?

A5: A combination of methods is recommended to confirm purity:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[14] Develop a method (either reversed-phase or HILIC) that gives a sharp, symmetrical peak for your compound. Purity is typically reported as the peak area percentage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and can reveal the presence of impurities if their signals are visible above the noise.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.[15] Impurities typically cause melting point depression and broadening.

Purification Strategy Decision Workflow

This diagram outlines a logical approach to selecting a purification method based on the characteristics of your crude material.

Purification_Decision_Tree start Crude this compound check_solubility Test Solubility in Common Solvents (EtOAc, EtOH, Acetone) start->check_solubility is_soluble Is it soluble upon heating? check_solubility->is_soluble recrystallize Attempt Recrystallization is_soluble->recrystallize Yes chromatography Proceed to Chromatography is_soluble->chromatography No (Soluble only in DMF/DMSO) success_cryst Success? recrystallize->success_cryst pure_product Pure Product (Verify by HPLC/NMR) success_cryst->pure_product Yes oiling_out Product 'Oils Out' or No Crystals Form success_cryst->oiling_out No troubleshoot_cryst Troubleshoot Recrystallization (Slower cooling, anti-solvent) oiling_out->troubleshoot_cryst troubleshoot_cryst->success_cryst run_tlc Run TLC with DCM/MeOH + 1% TEA chromatography->run_tlc good_sep Good Separation (Rf ~0.3)? run_tlc->good_sep flash_column Perform Flash Column Chromatography good_sep->flash_column Yes adjust_solvent Adjust Solvent System or Consider HILIC/Reversed-Phase good_sep->adjust_solvent No flash_column->pure_product adjust_solvent->run_tlc

Caption: Decision tree for selecting a purification strategy.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Anti-Solvent Method)

This protocol is recommended when the compound has poor solubility in common recrystallization solvents but is soluble in polar aprotic solvents.

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in the minimum required volume of hot Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Gentle heating (60-80 °C) can aid dissolution.

  • Decolorization (Optional): If the solution is darkly colored, add a small amount of activated charcoal (approx. 1-2% w/w of your compound), and stir the hot solution for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Allow the solution to cool to room temperature. Place the flask on a magnetic stirrer. Slowly add a miscible anti-solvent (e.g., deionized water or dichloromethane) dropwise using a syringe or dropping funnel.

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). At this point, stop the addition. If desired, add a single seed crystal.

  • Cooling & Maturation: Cover the flask and allow it to stir slowly at room temperature for several hours, or leave it undisturbed overnight. For maximum yield, you can then cool the flask in an ice bath for an additional hour.

  • Isolation and Washing: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[15] Wash the crystals sparingly with a small amount of the cold anti-solvent to remove residual DMSO/DMF.

  • Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove all residual solvents.

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed to overcome the strong binding of the polar compound to the silica stationary phase.

  • Select Solvent System: Using Thin Layer Chromatography (TLC), identify a suitable mobile phase. A good starting point is Dichloromethane/Methanol (95:5) with 1% Triethylamine (TEA) added.[13] Adjust the methanol concentration until the desired compound has an Rf value of approximately 0.25-0.35.

  • Prepare the Column: Pack a glass column with silica gel using the wet slurry method with your initial, less polar eluent (e.g., 100% DCM + 1% TEA). The weight of the silica should be 50-100 times the weight of your crude sample for effective separation.[16]

  • Sample Loading: Dissolve your crude material in a minimal amount of the strongest solvent in your system (e.g., DCM/MeOH) or DMF if necessary. To this solution, add a small amount of silica gel (2-3 times the sample weight) and evaporate the solvent under reduced pressure to create a dry, free-flowing powder. This "dry loading" method prevents solvent-related band broadening and improves separation.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the initial, less polar solvent system. If a gradient elution is needed, gradually and systematically increase the percentage of the more polar solvent (methanol).

  • Fraction Collection: Collect eluent fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.[17]

  • Combine and Evaporate: Combine the fractions containing the pure product, and remove the solvent under reduced pressure. The added triethylamine is volatile and will be removed during this step.

  • Final Drying: Place the resulting solid under high vacuum to remove any final traces of solvent.

Column_Troubleshooting start Run TLC with DCM/MeOH streak Observe Streaking or Rf = 0 start->streak add_tea Prepare New Eluent: Add 1% Triethylamine (TEA) streak->add_tea rerun_tlc Re-run TLC with Modified Eluent add_tea->rerun_tlc rf_ok Is Rf now between 0.2 and 0.4? rerun_tlc->rf_ok adjust_meoh Adjust %MeOH to achieve target Rf rf_ok->adjust_meoh No run_column Proceed with Flash Column Chromatography rf_ok->run_column Yes adjust_meoh->rerun_tlc

Caption: Workflow for troubleshooting poor elution in normal-phase chromatography.

References

Optimizing reaction conditions for 5-Allylpyrimidine-4,6-diol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Allylpyrimidine-4,6-diol

A Guide for Researchers and Drug Development Professionals

Introduction:

Welcome to the technical support guide for the synthesis of this compound. This molecule is a valuable heterocyclic building block in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds. The most common and direct route to this scaffold is the Principal Synthesis, a base-catalyzed condensation reaction between diethyl allylmalonate and formamide. This guide provides a detailed, field-tested protocol and addresses common challenges encountered during the synthesis through a comprehensive troubleshooting section and frequently asked questions. Our goal is to empower you with the technical insights needed to optimize your reaction conditions, maximize yield and purity, and confidently overcome experimental hurdles.

Section 1: The Core Synthesis Protocol & Mechanism

The synthesis of this compound is most reliably achieved through a one-pot condensation reaction. The process involves the formation of the pyrimidine ring by reacting an active methylene compound (diethyl allylmalonate) with a C1-N synthon (formamide) in the presence of a strong base.

Overall Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product Reactant1 Diethyl Allylmalonate Catalyst 1. Sodium Ethoxide (Base) 2. Ethanol (Solvent) 3. Heat (Reflux) Reactant1->Catalyst Reactant2 +   Formamide Reactant2->Catalyst Product This compound Catalyst->Product caption Fig 1. Principal Synthesis of this compound.

Caption: Fig 1. Principal Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for a laboratory scale synthesis.

Materials:

  • Diethyl allylmalonate (1 equiv.)

  • Formamide (2-3 equiv.)

  • Sodium metal (2.1 equiv.)

  • Anhydrous Ethanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (2.1 equiv.) in small portions to anhydrous ethanol under a nitrogen atmosphere. The reaction is exothermic; allow the mixture to stir until all the sodium has dissolved completely.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add formamide (2-3 equiv.) and stir for 15 minutes at room temperature.

  • Addition of Malonate: Add diethyl allylmalonate (1 equiv.) dropwise to the reaction mixture at an elevated temperature (typically 40-60°C).[1][2]

  • Reaction: Heat the resulting mixture to reflux (approx. 78°C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up - Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the solid sodium salt of the product.[3][4]

  • Work-up - Solvent Removal: Remove the ethanol from the aqueous solution under reduced pressure using a rotary evaporator.[3][4]

  • Work-up - Acidification & Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated HCl or H₂SO₄ dropwise with vigorous stirring until the pH of the solution is between 2 and 3.[4] The product, this compound, will precipitate as a solid.

  • Isolation: Filter the solid precipitate using a Büchner funnel, wash it with cold deionized water (2x), and then with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from water or an ethanol/water mixture.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during the synthesis.

Question 1: My reaction yield is very low or I obtained no product. What went wrong?

Answer: Low or no yield is a common issue that can typically be traced to one of four key areas: the base, the reagents, the reaction conditions, or the work-up.

  • Cause A: Ineffective Base/Incomplete Deprotonation. The first step of the mechanism is the deprotonation of diethyl allylmalonate by the ethoxide base.[5][6] This requires a strong, anhydrous base.

    • Solution: Ensure your sodium ethoxide is freshly prepared from clean sodium metal and truly anhydrous ethanol. Commercial sodium ethoxide can degrade upon storage due to moisture. The presence of water will consume the base and prevent the crucial initial deprotonation.

  • Cause B: Reagent Quality. The purity of your starting materials is critical.

    • Solution: Diethyl allylmalonate can hydrolyze over time; consider distilling it before use if its purity is questionable. Formamide can also degrade to formic acid and ammonia; use a fresh bottle or one that has been stored properly.

  • Cause C: Sub-optimal Reaction Conditions.

    • Solution: The reaction requires sufficient thermal energy to drive the condensation and cyclization. Ensure the mixture reaches and maintains reflux. A reaction time of 4-6 hours is typical, but incomplete conversion may require longer heating. Monitor via TLC to determine the optimal endpoint.

  • Cause D: Product Lost During Work-up.

    • Solution: The product is precipitated by acidification. If too much acid is added (pH < 1), some product may become protonated and re-dissolve. If insufficient acid is added (pH > 4), the product will remain as its soluble sodium salt in the aqueous solution.[4] Carefully monitor the pH during the precipitation step, aiming for a final pH of 2-3.

Troubleshooting Workflow: Low Yield

Caption: Fig 2. Decision tree for troubleshooting low product yield.

Question 2: The final product is an off-color, sticky solid that is difficult to purify. What are the likely impurities?

Answer: An impure product typically results from side reactions or incomplete removal of starting materials.

  • Cause A: Unreacted Starting Materials. Both diethyl allylmalonate and formamide can contaminate the final product if not removed properly.

    • Solution: The work-up is designed to address this. Hydrolyzing the reaction mixture with water and then removing the ethanol is key. Diethyl allylmalonate has low water solubility and can often be separated, while formamide is highly water-soluble. The final wash of the precipitated product with cold water is crucial for removing any residual formamide.

  • Cause B: Side Products. At high temperatures and with a strong base, side reactions can occur. These may include self-condensation of the malonic ester or other undesired pathways.

    • Solution: Control the stoichiometry carefully. Do not use a large excess of the malonate ester. The dropwise addition of the malonate to the base-formamide mixture helps to keep its instantaneous concentration low, minimizing self-condensation.[1]

  • Cause C: Trapped Solvents or Salts.

    • Solution: Ensure the product is thoroughly dried under vacuum after filtration. If the product appears oily or sticky, it may indicate trapped ethanol or water. Washing with a minimal amount of a non-polar solvent like cold diethyl ether after the water/ethanol wash can sometimes help remove organic-soluble impurities before final drying. A final recrystallization from an appropriate solvent system (e.g., water/ethanol) is the most effective method for achieving high purity.[7]

Question 3: My NMR spectrum looks confusing. Am I seeing multiple products?

Answer: This is an excellent question that touches on the fundamental chemistry of the product. This compound exists in a tautomeric equilibrium with its keto forms.

  • Explanation: Keto-Enol Tautomerism. The pyrimidine ring can exist in the aromatic di-enol form (4,6-diol) or in various keto forms (e.g., pyrimidine-4(3H),6(5H)-dione). In different solvents and at different pH values, the equilibrium between these forms can shift. This can lead to the appearance of multiple sets of peaks in an NMR spectrum, particularly for the ring protons and carbons.

    • Solution: To simplify the spectrum, try acquiring it in a solvent that favors one tautomer, such as DMSO-d₆, which often stabilizes the diol form through hydrogen bonding. You can also add a drop of D₂O to the NMR tube; exchangeable protons (the -OH groups of the diol form) will disappear, helping to confirm their presence. The PubChem entry for this compound (CID 25421575) provides expected spectral data that can be used for comparison.[8]

Section 3: Frequently Asked Questions (FAQs)

  • Q: Can I use a different base, such as sodium hydroxide or potassium carbonate?

    • A: It is not recommended. A strong, non-nucleophilic base is required to efficiently deprotonate the malonic ester without causing saponification (hydrolysis) of the ester groups. Sodium ethoxide in ethanol is the standard and most effective choice for this classical condensation.[7][9]

  • Q: What are the primary safety concerns for this reaction?

    • A: The main hazard is the use of sodium metal. It reacts violently with water and can ignite in air. It must be handled under an inert atmosphere (nitrogen or argon) and added to anhydrous ethanol in small, controlled portions. The reaction is exothermic and generates flammable hydrogen gas. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Q: How can I be certain I have formed the pyrimidine ring?

    • A: Characterization should be multi-faceted. Proton NMR (¹H NMR) should show the characteristic allyl group signals (~5-6 ppm for the vinyl protons, ~3 ppm for the CH₂) and aromatic ring protons. Carbon NMR (¹³C NMR) will confirm the number of unique carbons. Mass spectrometry will provide the molecular weight of the product (C₇H₈N₂O₂, MW: 152.15 g/mol ). Infrared (IR) spectroscopy can also be useful, showing broad O-H stretches for the diol form and C=O stretches if a keto tautomer is present.

  • Q: Are there alternative methods to synthesize 5-substituted pyrimidine-4,6-diols?

    • A: While the condensation of a substituted malonic ester is the most direct route, other advanced methods exist for functionalizing pyrimidines. These include palladium-catalyzed cross-coupling reactions like the Suzuki or Heck coupling on a pre-formed halo-pyrimidine scaffold.[10][11][12] However, these methods are multi-step and generally more complex than the one-pot condensation described here.

Section 4: Quantitative Data Summary

ParameterRecommended ValueRationale / Notes
Stoichiometry
Diethyl Allylmalonate1.0 equiv.Limiting reagent.
Sodium2.1 equiv.Slight excess to ensure complete deprotonation of the malonate and drive the reaction.
Formamide2.0 - 3.0 equiv.Acts as both reactant and can help with solvency. Excess ensures complete reaction.[3]
Reaction Conditions
SolventAnhydrous EthanolReacts with sodium to form the required ethoxide base in situ.
TemperatureReflux (~78°C)Provides necessary activation energy for condensation and cyclization.
Reaction Time4 - 6 hoursTypical duration; should be monitored by TLC for completion.
Work-up
Precipitation pH2.0 - 3.0Critical for isolating the neutral diol product. Too low or high pH leads to loss of product.[4]

References

Common side reactions in the synthesis of 5-Allylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Allylpyrimidine-4,6-diol

Introduction: Navigating the Synthesis of a Versatile Pyrimidine Core

Welcome to the technical support guide for the synthesis of this compound. This molecule, a functionalized pyrimidine, serves as a valuable building block in medicinal chemistry and drug development. The primary route to its synthesis is a variation of the Principal Pyrimidine Synthesis, typically involving the base-catalyzed condensation of diethyl allylmalonate with formamide.[1] While seemingly straightforward, this reaction is nuanced, with several potential side reactions and purification challenges that can impact yield and purity.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered by researchers in the lab. We will delve into the mechanistic origins of these problems and provide actionable, field-proven troubleshooting strategies to help you optimize your synthesis.

Core Reaction Pathway

The fundamental transformation involves the cyclization of diethyl allylmalonate and formamide in the presence of a strong base, such as sodium ethoxide. The reaction proceeds through the formation of a malonate enolate, which attacks the formamide, followed by cyclization and elimination to form the aromatic pyrimidine ring.

G reactant1 Diethyl Allylmalonate intermediate1 Malonate Enolate reactant1->intermediate1 reactant2 Formamide intermediate2 Acyclic Condensation Adduct reactant2->intermediate2 Nucleophilic Attack base Sodium Ethoxide (Base) base->reactant1 Deprotonation intermediate1->intermediate2 Nucleophilic Attack product This compound intermediate2->product Cyclization & Elimination

Caption: Main synthetic route to this compound.

Troubleshooting Guide & FAQs

Q1: My reaction yield is extremely low, or I failed to isolate any product. What are the most likely causes?

This is a common and frustrating issue, often pointing to fundamental problems in the reaction setup or reagent stoichiometry. The causes can be traced back to the initial, critical steps of the condensation.

Potential Cause 1: Ineffective Deprotonation of the Malonic Ester The Claisen-type condensation requires the formation of an enolate from diethyl allylmalonate.[2][3] This step is governed by the choice and quantity of the base.

  • Incorrect Base: Using a weaker base than an alkoxide (e.g., an amine base) will not be sufficient to deprotonate the α-carbon of the malonate ester effectively. Hydroxide bases (like NaOH or KOH) should be avoided as they can cause saponification (hydrolysis) of the ester, consuming your starting material.[4]

  • Base-Ester Mismatch: To prevent transesterification, the alkoxide base must match the alcohol portion of the ester.[4][5] For diethyl allylmalonate, sodium ethoxide (NaOEt) in ethanol is the ideal choice. Using sodium methoxide, for instance, would lead to a mixture of ethyl and methyl esters, complicating the reaction.

  • Insufficient Base: This reaction requires a stoichiometric amount of base, not a catalytic amount. The final product, a β-dicarbonyl equivalent, is acidic and will be deprotonated by the alkoxide base. This final, irreversible deprotonation is the thermodynamic driving force for the entire reaction.[3][4] Using less than one equivalent of base will result in poor yields.

Potential Cause 2: Presence of Water Water is detrimental to this reaction. It will protonate the highly reactive enolate intermediate, quenching the reaction. Furthermore, it can hydrolyze the ester starting material, especially under basic conditions. All reagents and solvents must be anhydrous.

Troubleshooting Protocol: Optimizing Reaction Conditions

  • Reagent Verification:

    • Ensure your diethyl allylmalonate is pure and free from acidic impurities.

    • Use freshly prepared or commercially sourced sodium ethoxide. If preparing it yourself from sodium metal and ethanol, ensure the reaction goes to completion and the ethanol is absolutely anhydrous.

    • Distill formamide under reduced pressure before use to remove water and any ammonia/formic acid impurities.

  • Solvent & Glassware Preparation:

    • Use anhydrous ethanol as the solvent.

    • Flame-dry all glassware under vacuum or dry in an oven at >120°C for several hours. Assemble the apparatus while hot under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup:

    • Dissolve the sodium ethoxide (use 1.05-1.1 equivalents) in anhydrous ethanol under an inert atmosphere.

    • Add the diethyl allylmalonate dropwise at a controlled temperature (e.g., 0-10°C) to manage any exotherm.

    • After enolate formation, add the formamide (typically 2-2.5 equivalents are used to drive the reaction).[6]

    • Slowly warm the reaction to reflux and monitor by TLC.

ParameterStandard ConditionSymptom of DeviationSolution
Base Sodium Ethoxide (NaOEt)Low/No conversionUse NaOEt for diethyl ester. Avoid NaOH/KOH.
Base Stoichiometry ≥1.0 equivalentReaction stallsUse 1.05-1.1 equivalents of base.
Moisture Anhydrous (<50 ppm H₂O)Low yield, sticky residueUse anhydrous solvents; flame-dry glassware.
Temperature Reflux in EthanolIncomplete reactionEnsure adequate heating and reaction time (monitor by TLC).
Q2: My NMR and/or Mass Spec data are inconsistent with the expected structure. I see the correct mass, but the proton/carbon signals are unusual. What's happening?

This issue often points not to a side reaction in the traditional sense, but to the inherent chemical properties of the product itself or a subtle isomerization.

Potential Cause 1: Tautomerism (The Dominant Issue) The name "this compound" is misleading. In reality, the compound exists as an equilibrium of several tautomeric forms. Spectroscopic and crystallographic studies on the parent 4,6-dihydroxypyrimidine show that keto-enol and zwitterionic/diketo forms are significantly populated, and often more stable than the diol form.[7][8][9][10]

  • Impact on NMR: Instead of seeing a sharp singlet for an -OH proton, you will likely see broad signals for N-H protons. The chemical shifts of the ring protons and carbons will also differ significantly from a purely aromatic di-hydroxy structure. You may observe signals corresponding to a mixture of tautomers in solution.

  • Impact on Reactivity: The presence of keto forms makes the ring less aromatic and alters its nucleophilic/electrophilic character.

Potential Cause 2: Base-Catalyzed Isomerization of the Allyl Group The allyl group (C₅H₂-CH=CH₂) can isomerize to the thermodynamically more stable, conjugated 5-(prop-1-enyl)pyrimidine (C₅-CH=CH-CH₃) under the basic reaction conditions, especially with prolonged heating.

  • Mechanism: The strong base can abstract a proton from the C₅-methylene group, which is allylic and thus relatively acidic. The resulting resonance-stabilized anion can be protonated at the terminal carbon, leading to the isomerized product.[11][12][13]

  • Impact on NMR: This isomer will show distinct signals in the vinyl region (a doublet and a quartet/doublet of quartets) and a new methyl doublet, which are absent in the desired 5-allyl product (which shows a multiplet for the internal vinyl proton and two multiplets for the terminal vinyl protons).

G allyl 5-Allylpyrimidine (Desired Product) intermediate Resonance-Stabilized Anion (Intermediate) allyl->intermediate + Base (- H⁺) intermediate->allyl + H⁺ propenyl 5-(Prop-1-enyl)pyrimidine (Isomerized Impurity) intermediate->propenyl + H⁺ (at terminal carbon)

Caption: Allyl group isomerization side reaction.

Diagnostic Protocol: Identifying the Isomer and Tautomers

  • Advanced NMR: Perform 2D NMR experiments like COSY and HMBC. A COSY spectrum will clearly show the coupling between the methyl and vinyl protons in the propenyl isomer, a correlation absent in the allyl group.

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition. Both isomers have the same mass, so this technique primarily rules out other byproducts.

  • Control Experiment: To test for isomerization, take a pure sample of your product (if you can isolate it) and re-subject it to the basic reaction conditions (e.g., NaOEt in ethanol at reflux) for a few hours. Monitor by TLC or ¹H NMR to see if the second isomer appears.

Q3: My crude product shows multiple spots on TLC that are difficult to separate. What are the common byproducts I should expect?

Beyond the allyl isomer, several other side products can form from incomplete reactions or undesired pathways, leading to a complex crude mixture.

Potential Cause 1: Incomplete Cyclization If the final ring-closing step is inefficient, you may isolate acyclic intermediates. For example, the initial adduct of the malonate enolate and formamide might persist. These species are often highly polar and can complicate purification.

Potential Cause 2: Michael Addition to the Allyl Group Under strongly basic conditions, the ethoxide base or the malonate enolate could potentially act as a nucleophile in a Michael-type addition to the double bond of another allyl-substituted molecule, leading to oligomeric or polymeric materials. This is more likely if reactant concentrations are very high.

Potential Cause 3: N-Formylation Byproducts Formamide can decompose to formic acid and ammonia, or act as a formylating agent.[14] This could lead to the formation of small amounts of N-formylated intermediates or byproducts, further complicating the mixture.

Troubleshooting Protocol: Minimizing Byproduct Formation

  • Control Stoichiometry and Addition: Use a slight excess of formamide (2-2.5 eq) to ensure the malonate reacts with it rather than itself, but avoid a very large excess.[6] Add the malonate slowly to the base/formamide mixture to maintain a low instantaneous concentration of the enolate.

  • Temperature and Time Management: Do not prolong the reaction time unnecessarily. Once the starting material is consumed (as monitored by TLC), proceed with the workup. Over-refluxing increases the likelihood of isomerization and other side reactions.

  • Effective Workup: A carefully planned workup is crucial.

    • Cool the reaction mixture.

    • Quench by pouring it into ice-cold water.

    • Carefully acidify with a mineral acid (e.g., HCl) to a pH of ~4-5 to precipitate the product.[15] Adding the acid too quickly can cause localized heating and potential degradation.

Q4: My product "oiled out" during crystallization and now refuses to solidify. How can I effectively purify this compound?

Purification is often the most significant challenge. The tautomeric nature of the product gives it high polarity and strong intermolecular hydrogen bonding, leading to low solubility in many common organic solvents but high solubility in others, making recrystallization tricky.

Problem 1: "Oiling Out" This occurs when the dissolved compound comes out of solution as a liquid phase because its melting point is lower than the temperature of the solution.[16] This often happens with impure samples, as impurities depress the melting point.

Problem 2: Low Recovery Using a solvent in which the product is too soluble, even at low temperatures, will result in significant loss to the mother liquor.

Purification Protocol: A Systematic Approach

  • Initial Isolation: After acidic precipitation from the aqueous workup, filter the crude solid and wash thoroughly with cold water to remove inorganic salts, followed by a wash with a non-polar solvent like cold diethyl ether or hexane to remove organic-soluble impurities.

  • Troubleshooting Crystallization:

    • Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble when hot. Good starting points for pyrimidinediols include:

      • Methanol/Water

      • Ethanol/Water

      • Acetone/Water

      • Ethyl acetate/Heptane[16]

    • Addressing "Oiling Out":

      • Add More Solvent: If oiling occurs upon cooling, reheat the solution until it is homogeneous again, then add more of the "good" solvent (e.g., more methanol in a methanol/water system) before allowing it to cool again.

      • Slow Cooling: Cool the solution very slowly. Allow it to cool to room temperature on the benchtop, undisturbed, before moving it to a refrigerator or ice bath. Scratching the inside of the flask with a glass rod can induce nucleation.

      • Trituration: If crystallization fails, remove the solvent under reduced pressure. Add a solvent in which the desired product is insoluble but the impurities are soluble (e.g., hot ethyl acetate or acetone). Stir or sonicate the resulting slurry. The product should remain as a solid, which can then be filtered off, now in a more purified state, making subsequent crystallization more likely to succeed.

References

Technical Support Center: Navigating the Challenges of 5-Allylpyrimidine-4,6-diol Analysis in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with the analysis of 5-Allylpyrimidine-4,6-diol using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides in-depth, experience-driven troubleshooting advice and methodologies designed to overcome the common issue of poor retention for this and other highly polar analytes. Our approach is built on a foundation of scientific principles to empower you to develop robust and reliable analytical methods.

Understanding the Core Challenge: Why is this compound Difficult to Retain?

This compound is a polar molecule, a characteristic that lies at the heart of its problematic behavior in reverse-phase chromatography. The fundamental principle of RP-HPLC is the partitioning of an analyte between a non-polar (hydrophobic) stationary phase (like C18) and a polar mobile phase. Compounds are retained based on their hydrophobicity; the more non-polar the analyte, the stronger its interaction with the stationary phase and the longer its retention time.

The structure of this compound, with its two hydroxyl groups and two nitrogen atoms within the pyrimidine ring, makes it highly hydrophilic. These functional groups readily form hydrogen bonds with the polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures), causing the molecule to be swept through the column with little to no interaction with the non-polar stationary phase. Consequently, it often elutes in or very near the solvent front (void volume), making accurate quantification impossible.

Furthermore, the diol moiety and the ring nitrogens are ionizable. This means the charge state of the molecule can change dramatically with the pH of the mobile phase.[1][2][3] In its ionized (charged) form, the molecule becomes even more polar, further reducing its retention on a non-polar stationary phase.[3] Effectively managing these properties is the key to a successful separation.

Frequently Asked Questions & Troubleshooting Guides

This section is structured to address the most common issues encountered during method development for this compound. We will proceed from the simplest adjustments to more advanced chromatographic strategies.

Q1: My peak for this compound is eluting with the solvent front (in the void volume). How can I increase its retention time using basic RP-HPLC modifications?

This is the most frequent problem and can often be resolved by systematically adjusting the mobile phase and selecting an appropriate column.

Causality: The analyte has a much stronger affinity for the polar mobile phase than the non-polar stationary phase. To increase retention, we must either decrease the polarity of the mobile phase or use a stationary phase that is more retentive for polar compounds.

Troubleshooting Workflow:

start Start: Peak in Void Volume mp_adjust Step 1: Adjust Mobile Phase start->mp_adjust column_select Step 2: Select Alternative Column mp_adjust->column_select If retention is still poor success Success: Adequate Retention Achieved mp_adjust->success If retention improves column_select->success If retention improves failure Proceed to Advanced Techniques (Q2) column_select->failure If retention is still poor

Caption: Initial troubleshooting workflow for poor retention.

Step 1: Mobile Phase Optimization

  • Decrease Organic Solvent Concentration: The most straightforward approach is to increase the aqueous component of your mobile phase.[4] Start by systematically decreasing the percentage of acetonitrile or methanol. For very polar compounds, mobile phases with 95% to 100% aqueous content may be necessary.

    • Protocol: Prepare a series of mobile phases with decreasing organic content (e.g., 20%, 15%, 10%, 5%, 2%, 0% acetonitrile in buffered water). Equilibrate the column with each mobile phase for at least 10-15 column volumes before injecting the sample.

    • Caution: Standard C18 columns can suffer from "hydrophobic collapse" or "phase dewetting" in highly aqueous mobile phases (>95% water), leading to a sudden and irreversible loss of retention.[5] If you plan to use high-aqueous conditions, you must use an "aqueous-compatible" column (see Step 2).

  • Control Mobile Phase pH (Ion Suppression): Since this compound is an ionizable acidic compound, adjusting the mobile phase pH to suppress its ionization will make it less polar and more hydrophobic, thereby increasing retention.[1][2] The general rule is to adjust the pH to be at least 2 units below the analyte's pKa.

    • Buffer Choice: Use a buffer concentration of 20-50 mM. Formate and acetate buffers are volatile and ideal for LC-MS applications.

Step 2: Stationary Phase Selection

If mobile phase adjustments are insufficient, the column chemistry is the next critical parameter to address.

  • Use an Aqueous-Compatible C18 (AQ) Column: These columns are designed with polar-embedded or polar-endcapped stationary phases that resist phase collapse in 100% aqueous mobile phases.[5] They also provide alternative selectivity and enhanced retention for polar analytes.

  • Switch to a More Retentive Phase:

    • High-Density Bonding/High Carbon Load: Columns with a higher density of C18 chains (higher carbon load) offer more surface area for interaction, which can modestly increase the retention of polar compounds.

    • Phenyl Phases: Phenyl-hexyl or other phenyl-based columns can offer different selectivity for compounds with aromatic character through pi-pi interactions. This may provide some benefit for the pyrimidine ring.

ParameterInitial Condition (Typical)Recommended Starting Point
Mobile Phase 50:50 ACN:Water95:5 50mM Acetate Buffer (pH 4.0):ACN
Column Standard C18, 4.6x150 mm, 5 µmAqueous C18 (e.g., ODS-AQ), 4.6x150 mm, 5 µm
Flow Rate 1.0 mL/min1.0 mL/min
Temperature Ambient30 °C
Detection UV (e.g., 254 nm or 270 nm)UV (scan for optimal wavelength)
Caption: Table 1. Recommended starting parameters for method development.
Q2: I've tried adjusting my mobile phase and using an AQ column, but retention is still insufficient or my peak shape is poor. What are my next options?

When basic modifications fail, more advanced chromatographic techniques are required. These methods fundamentally alter the mechanism of retention to favor polar analytes.

Advanced Strategies Workflow:

start Start: Basic RP failed ipc Strategy 1: Ion-Pair Chromatography (IPC) start->ipc hilic Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC) start->hilic derivatization Strategy 3: Chemical Derivatization start->derivatization success Success: Robust Method Achieved ipc->success hilic->success derivatization->success

Caption: Advanced strategies for retaining highly polar analytes.

Strategy 1: Ion-Pair Chromatography (IPC)

Mechanism: IPC is a reverse-phase technique where an "ion-pairing reagent" is added to the mobile phase. This reagent is typically a long-chain alkyl sulfonate or a quaternary amine. It has a charged head group that interacts with the oppositely charged analyte and a hydrophobic tail that interacts strongly with the C18 stationary phase. This effectively forms a neutral, retained ion-pair, significantly increasing the retention time of charged, polar analytes.[1]

  • When to use it: For ionizable compounds like this compound that have poor retention even after pH adjustment.

  • Protocol for an Acidic Analyte:

    • Select Reagent: Use a cationic ion-pairing reagent such as Tetrabutylammonium (TBA) phosphate or TBA hydroxide.

    • Mobile Phase Prep: Add 5-10 mM of the TBA salt to your aqueous mobile phase. Ensure the pH is adjusted to a range where the analyte is ionized (for an acid, a pH > pKa, e.g., pH 7.0-7.5 with a phosphate buffer).

    • Equilibration: IPC requires very long column equilibration times. Flush the column with the ion-pair mobile phase for at least 30-60 minutes, or until the baseline is stable and retention times are reproducible.

  • Pros: Can dramatically increase retention and improve peak shape.

  • Cons: Columns often become dedicated to IPC methods. Long equilibration times are needed. Not ideal for LC-MS as ion-pairing reagents are non-volatile and cause significant ion suppression.

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Mechanism: HILIC is the preferred modern alternative to IPC for retaining highly polar compounds. It uses a polar stationary phase (e.g., bare silica, amide, diol, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically >80% acetonitrile). A water-rich layer is adsorbed onto the surface of the stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the concentration of the polar solvent (water).

  • When to use it: When analyzing very polar compounds that are unretained by any reverse-phase method. It is highly compatible with mass spectrometry.

  • Protocol:

    • Select Column: Choose a HILIC column. Amide or Diol phases are good starting points.

    • Mobile Phase: The weak solvent is acetonitrile, and the strong solvent is an aqueous buffer (e.g., 10 mM ammonium acetate or ammonium formate, pH adjusted).

    • Gradient: Start with a high percentage of organic solvent (e.g., 95% ACN) and run a gradient by increasing the aqueous buffer concentration (e.g., to 40% ACN over 10 minutes).

  • Pros: Excellent retention for very polar compounds. High organic mobile phase enhances MS sensitivity.

  • Cons: Retention can be sensitive to mobile phase composition and water content in the sample solvent. Different HILIC phases have very different selectivities.

TechniqueStationary PhaseMobile Phase PrincipleBest ForMS Compatibility
Ion-Pair (IPC) C18, C8 (Non-polar)Low organic, contains ion-pairing reagentCharged analytes with poor RP retentionPoor
HILIC Silica, Amide, Diol (Polar)High organic, partitioning into aqueous layerVery polar/hydrophilic analytesExcellent
Caption: Table 2. Comparison of advanced chromatographic techniques.

Strategy 3: Chemical Derivatization

Mechanism: This approach involves chemically modifying the analyte before injection to make it more suitable for analysis. For increasing retention in RP-HPLC, a derivatizing agent is used to attach a large, non-polar (hydrophobic) group to the analyte.

  • When to use it: As a last resort when chromatographic solutions are not feasible, or when enhanced detection sensitivity is also required.

  • Protocol:

    • Select Reagent: Choose a reagent that reacts with the hydroxyl or amine groups on the pyrimidine ring. For example, benzoyl chloride can react with these groups to add a non-polar benzoyl moiety.

    • Reaction: The derivatization reaction is performed on the sample before injection. Reaction conditions (solvent, temperature, time) must be carefully optimized to ensure complete and reproducible conversion.

    • Analysis: The resulting derivative is much more hydrophobic and can be easily retained and analyzed using standard reverse-phase conditions.

  • Pros: Can significantly increase retention and improve detectability.

  • Cons: Adds complexity and potential sources of error to the sample preparation workflow. Requires significant method development for the reaction itself.

References

Minimizing Hantzsch-type dihydropyridine byproduct in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrimidine synthesis. This guide is designed to provide in-depth troubleshooting advice and practical solutions for common challenges encountered in the laboratory, with a specific focus on minimizing the formation of Hantzsch-type dihydropyridine byproducts that can complicate reaction outcomes and purification.

Frequently Asked Questions (FAQs)
Q1: What is the yellow, fluorescent byproduct I'm seeing in my Biginelli pyrimidine synthesis?

A: This is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP) derivative.[1][2] These compounds are well-known for their characteristic yellow color and strong fluorescence under UV light. Their formation represents a competing reaction pathway to the desired dihydropyrimidinone (DHPM) synthesis.[2]

Q2: Why does this Hantzsch byproduct form during a Biginelli reaction?

A: The Hantzsch pathway becomes significant when the reaction conditions inadvertently favor the condensation of the aldehyde with two equivalents of the β-ketoester and a source of ammonia.[3][4][5] In a Biginelli reaction, which uses urea or thiourea, the ammonia is often generated from the thermal decomposition of urea at elevated temperatures.[1][2] This creates the necessary reagents for the Hantzsch synthesis to compete with the intended Biginelli reaction.

Q3: What is the fundamental difference between the desired Biginelli reaction and the competing Hantzsch reaction?

A: The key difference lies in the stoichiometry of the reactants and the nitrogen source.

  • Biginelli Reaction: 1x Aldehyde + 1x β-Ketoester + 1x Urea/Thiourea → Dihydropyrimidinone (DHPM)

  • Hantzsch Reaction: 1x Aldehyde + 2x β-Ketoester + 1x Ammonia → 1,4-Dihydropyridine (DHP)[3][5]

The competition between these two pathways is a central challenge to overcome for a clean and high-yielding pyrimidine synthesis.

Q4: How can I quickly determine if the Hantzsch byproduct is present in my crude reaction mixture?

A: The easiest method is Thin Layer Chromatography (TLC). The Hantzsch DHP byproduct typically appears as a distinct, often yellow, spot that is highly fluorescent under a UV lamp. This visual cue is a strong indicator that reaction conditions need optimization.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format, providing detailed causal explanations and actionable solutions.

Issue 1: My reaction is yielding a significant amount of a yellow, fluorescent byproduct, and the yield of my target dihydropyrimidinone (DHPM) is low.

Analysis: This is the classic presentation of a reaction where the Hantzsch pathway is dominant. The primary factors driving this outcome are typically related to reaction temperature and the availability of ammonia.

Solutions:

  • Reduce Reaction Temperature: The Hantzsch reaction pathway is often favored at higher temperatures, which promotes the decomposition of urea into ammonia and provides the activation energy for this competing reaction.[1][2] Lowering the temperature can dramatically shift the equilibrium toward the desired Biginelli product.

  • Optimize Catalyst Selection: The choice of acid catalyst can profoundly influence selectivity. While strong Brønsted acids (like HCl) are traditional, they can sometimes accelerate byproduct formation. Consider screening Lewis acids. Certain Lewis acids may preferentially coordinate with the urea, facilitating the desired cyclization over the Hantzsch pathway.[6]

  • Control the Order of Reagent Addition: To minimize the premature decomposition of urea, try adding it to the reaction mixture last, after the aldehyde and β-ketoester have been combined with the catalyst and solvent at a controlled temperature.[1][2]

  • Use a Milder Nitrogen Source/Alternative Synthesis: If byproduct formation is intractable in a Biginelli setup, consider an alternative strategy like the Pinner pyrimidine synthesis. This method utilizes amidines directly as the nitrogen source, which circumvents the issues related to urea decomposition and inherently avoids the Hantzsch pathway.[7][8][9]

Data Snapshot: Impact of Temperature on Product Distribution

Temperature (°C)Yield of DHPM (Desired)Yield of DHP Byproduct
100 (Reflux)45%40%
8075%15%
6088%<5%
Note: Data are representative and will vary based on specific substrates and conditions.
Issue 2: My crude product is difficult to purify. The byproduct seems to co-elute with my desired pyrimidine.

Analysis: The structural similarities between the desired DHPM and the Hantzsch DHP byproduct can make chromatographic separation challenging. The key is to suppress the formation of the byproduct in the first place, but if it has already formed, purification strategies must be optimized.

Solutions:

  • Employ Recrystallization: Often, the desired DHPM product is significantly less soluble than the DHP byproduct in common solvents like ethanol. Recrystallization of the crude solid can be a highly effective method for removing the byproduct, which will preferentially remain in the mother liquor.[1]

  • Optimize Column Chromatography:

    • Solvent System: Experiment with different eluent systems. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, may improve separation. For example, switching from a Hexane:Ethyl Acetate system to a Dichloromethane:Methanol system could alter the selectivity.

    • Stationary Phase: If silica gel fails to provide adequate separation, consider using a different stationary phase, such as alumina.

  • Re-evaluate and Optimize Reaction Conditions: The most effective purification strategy is to have less to purify. Refer back to the solutions for Issue 1 to run a cleaner reaction. A small-scale re-optimization experiment can save significant time and material compared to struggling with a difficult large-scale purification.

Visualizing the Competing Pathways

Understanding the mechanistic divergence is key to controlling the reaction outcome.

G Aldehyde Aldehyde Biginelli Biginelli Pathway (1:1:1 Stoichiometry) Aldehyde->Biginelli Hantzsch Hantzsch Pathway (1:2:1 Stoichiometry) Aldehyde->Hantzsch Ketoester β-Ketoester Ketoester->Biginelli Ketoester->Hantzsch Urea Urea Ammonia Ammonia (from Urea decomp.) Urea->Ammonia High Temp Urea->Biginelli Ammonia->Hantzsch Ketoester2 β-Ketoester (2nd eq.) Ketoester2->Hantzsch DHPM Desired Product: Dihydropyrimidinone (DHPM) Biginelli->DHPM DHP Byproduct: 1,4-Dihydropyridine (DHP) Hantzsch->DHP

Caption: Biginelli vs. Hantzsch competing reaction pathways.

Optimized Experimental Protocol: Minimizing DHP Byproduct in a Biginelli Reaction

This protocol incorporates best practices to favor the formation of the desired dihydropyrimidinone (DHPM).

Materials:

  • Aromatic Aldehyde (10 mmol, 1.0 eq.)

  • Ethyl Acetoacetate (β-ketoester) (11 mmol, 1.1 eq.)

  • Urea (15 mmol, 1.5 eq.)

  • Ytterbium(III) Triflate (Yb(OTf)₃) (0.5 mmol, 5 mol%)

  • Ethanol (20 mL)

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (11 mmol), and the catalyst Yb(OTf)₃ (5 mol%).

  • Dissolution: Add ethanol (20 mL) and stir the mixture at room temperature until all solids dissolve.

  • Urea Addition: Add the urea (15 mmol) to the reaction mixture.

  • Controlled Heating: Heat the reaction mixture to a gentle reflux at 65-70°C . Crucially, avoid excessively high temperatures that are common when refluxing in higher-boiling solvents.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) until the starting aldehyde spot has been consumed (typically 4-6 hours).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation of the product.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.[1]

  • Purification:

    • The crude product is often of high purity.

    • If necessary, recrystallize the solid from hot ethanol to obtain the pure dihydropyrimidinone.[1]

Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve issues in your synthesis.

G start Low Yield or Fluorescent Byproduct Observed? q_temp Was reaction temp > 80°C? start->q_temp q_cat Using a strong Brønsted acid (e.g., HCl)? q_temp->q_cat No a_temp Action: Reduce temperature to 60-70°C. q_temp->a_temp Yes q_order Was urea added first and heated for a long time? q_cat->q_order No a_cat Action: Screen milder Lewis acids (e.g., Yb(OTf)₃, FeCl₃). q_cat->a_cat Yes a_order Action: Modify protocol. Add urea last to the mixture. q_order->a_order Yes a_pinner Consider Alternative: Use Pinner synthesis with an amidine. q_order->a_pinner No

Caption: A workflow for troubleshooting pyrimidine synthesis.

References

Technical Support Center: Catalyst Selection for 5-Allylpyrimidine-4,6-diol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Allylpyrimidine-4,6-diol. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this crucial synthesis. We will delve into the common challenges, provide actionable troubleshooting advice, and offer detailed protocols grounded in established chemical principles. Our focus is on the critical catalyst selection for the key synthetic step: the Claisen rearrangement.

Section 1: Understanding the Core Synthesis Pathway

The synthesis of this compound is a valuable transformation, yielding a scaffold with significant potential in medicinal chemistry. The most common and effective route involves a two-step process starting from a pyrimidine-4,6-diol precursor, such as barbituric acid (which exists in tautomeric equilibrium). The sequence involves an O-allylation followed by a catalyzed[1][1]-sigmatropic rearrangement.

Synthesis_Pathway Start Pyrimidine-4,6-diol (e.g., Barbituric Acid) Intermediate O-Allyl Pyrimidine Intermediate (Allyl Vinyl Ether Analogue) Start->Intermediate  O-Allylation (Allyl Halide, Base) Product This compound (Target Molecule) Intermediate->Product  [3,3]-Sigmatropic Claisen Rearrangement (Thermal or Catalytic)  

Caption: Overall synthesis workflow for this compound.

Frequently Asked Questions (FAQs) - The Core Reaction

Q1: What is the reaction mechanism for the key C-C bond-forming step?

The core of this synthesis is the Claisen rearrangement, a powerful and well-studied[1][1]-sigmatropic reaction.[1][2] In this concerted, intramolecular process, an allyl vinyl ether (or its heterocyclic analogue) undergoes a thermal or catalyzed reorganization through a highly ordered, six-membered cyclic transition state.[3][4] This process is driven by the formation of a thermodynamically stable carbonyl group in the product, making the reaction largely irreversible.[4]

Caption: The concerted mechanism of the Claisen rearrangement.

Q2: Why is my uncatalyzed (thermal) reaction inefficient?

While thermally viable, the Claisen rearrangement often requires high temperatures (150-200 °C) and prolonged reaction times to achieve reasonable conversion.[1][3] These harsh conditions can lead to several issues:

  • Decomposition: The starting materials or the desired product may be thermally unstable, leading to lower yields and complex purification.

  • Side Reactions: High energy input can activate alternative reaction pathways, forming undesired byproducts.

  • Limited Substrate Scope: Sensitive functional groups on the pyrimidine core or allyl chain may not tolerate the required temperatures.

The use of a catalyst is the most effective strategy to overcome these limitations by providing a lower energy pathway for the rearrangement.

Section 2: Catalyst Selection and Optimization Guide

The primary function of a catalyst in the Claisen rearrangement is to accelerate the reaction by stabilizing the electron-deficient transition state. This allows the reaction to proceed at significantly lower temperatures, improving yield, purity, and substrate compatibility.

Q3: What are the main classes of catalysts for this reaction, and how do they work?

Several classes of catalysts can be employed, with Lewis acids being the most common and broadly effective.

  • Lewis Acid Catalysts: This is the most widely used category. Lewis acids (e.g., TiCl₄, Zn(OTf)₂, AlCl₃, BF₃·OEt₂) function by coordinating to the ether oxygen atom of the O-allyl intermediate. This coordination polarizes the C-O bond, making it more labile and facilitating its cleavage in the transition state. This significantly lowers the activation energy of the rearrangement.[5] TiCl₄, in particular, has been shown to be a highly efficient catalyst for acyl-Claisen rearrangements.[5]

  • Brønsted Acid Catalysts: Protic acids, even weak ones like propionic acid, can catalyze the rearrangement.[1][3] They are thought to operate by hydrogen bonding to the ether oxygen, which, similar to Lewis acid coordination, increases the electrophilicity of the system and accelerates the reaction.

  • Transition Metal Catalysts: Certain transition metals, such as copper(II) and palladium(II) complexes, can catalyze aromatic Claisen rearrangements.[6][7] They typically function through a mechanism involving π-allyl complex formation, which facilitates the rearrangement.

  • Hydrogen-Bond Donors: Non-metallic catalysts like ureas, thioureas, or guanidinium ions can promote the reaction through hydrogen bonding interactions with the ether oxygen in the transition state.[8] This approach is a cornerstone of organocatalysis and can offer unique selectivity.

Q4: How do I select the best catalyst for my synthesis? A comparative overview.

Catalyst selection is an empirical process, and the optimal choice depends on your specific substrate, solvent system, and desired reaction conditions. A screening approach is highly recommended. Below is a table summarizing common catalysts to guide your initial selection.

Catalyst ClassExample(s)Typical LoadingProsConsKey References
Lewis Acids TiCl₄, Zn(OTf)₂, AlCl₃5 - 20 mol%High efficiency, significant rate acceleration, mild conditions (RT to 80 °C).Moisture sensitive, can promote side reactions with certain functional groups, potential for product inhibition.--INVALID-LINK--[5], --INVALID-LINK--[9]
Brønsted Acids Propionic Acid, TFACatalytic to StoichiometricInexpensive, less sensitive to moisture than many Lewis acids.Generally requires higher temperatures than potent Lewis acids, can be less effective.--INVALID-LINK--[1], --INVALID-LINK--[3]
H-Bond Donors Guanidinium Ions10 - 20 mol%Organocatalytic (metal-free), potential for enantioselectivity with chiral catalysts.May be less reactive than strong Lewis acids, catalyst synthesis can be multi-step.--INVALID-LINK--[8]

Section 3: Troubleshooting Guide

Even with a catalyst, you may encounter challenges. This section addresses the most common issues in a Q&A format.

Troubleshooting_Workflow start_node Problem: Low Yield / Incomplete Reaction decision_1 Starting material consumed? start_node->decision_1 Analyze reaction mixture (TLC, LC-MS) decision_node decision_node action_node action_node end_node end_node decision_2 Catalyst used? decision_1->decision_2 No decision_3 Multiple spots/ byproducts observed? decision_1->decision_3 Yes action_1a Increase catalyst loading OR Increase temperature moderately decision_2->action_1a Yes action_1b Add recommended catalyst (e.g., 10 mol% Zn(OTf)₂) decision_2->action_1b No end_node_rerun Re-run reaction and monitor progress action_1a->end_node_rerun action_1b->end_node_rerun action_2a Lower reaction temperature OR Screen milder catalysts (e.g., switch TiCl₄ to Zn(OTf)₂) decision_3->action_2a Yes end_node_ok Issue is likely isolation/purification. Optimize workup. decision_3->end_node_ok No (Clean conversion) action_2a->end_node_rerun

Caption: A systematic workflow for troubleshooting poor reaction outcomes.

Q5: My reaction has stalled, with significant starting material remaining. What should I do?

  • Cause 1: Inactive Catalyst. Lewis acids are highly sensitive to moisture. Ensure you are using anhydrous solvents and reagents and performing the reaction under an inert atmosphere (Nitrogen or Argon).

  • Solution 1: Re-evaluate Reaction Setup. Use freshly distilled solvents and ensure all glassware is rigorously dried.

  • Cause 2: Insufficient Thermal Energy/Activation. Even catalyzed reactions require a certain activation energy. Your conditions may be too mild.

  • Solution 2: Increase Temperature. Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction by TLC or LC-MS. For example, if a reaction is stalling at room temperature, try refluxing in dichloromethane (~40 °C) or dichloroethane (~83 °C).

  • Cause 3: Insufficient Catalyst Loading. The catalyst may be consumed by trace impurities or be inherently less active, requiring a higher loading.

  • Solution 3: Increase Catalyst Amount. Increase the catalyst loading from 10 mol% to 15 or 20 mol%.

Q6: The reaction works, but I am getting a complex mixture of products. How can I improve selectivity?

  • Cause 1: Reaction is Too Energetic. The conditions (high temperature or a very strong Lewis acid) might be promoting side reactions or product decomposition. The aromatic Claisen rearrangement can sometimes yield both ortho and para substitution products.[2][3]

  • Solution 1: Milder Conditions. Lower the reaction temperature. If using a highly reactive Lewis acid like TiCl₄, consider switching to a milder one like zinc triflate (Zn(OTf)₂), which has been shown to be effective while maintaining milder conditions.[9]

  • Cause 2: Impure Starting Material. Impurities in your O-allyl precursor can lead to byproducts.

  • Solution 2: Purify Precursor. Ensure your O-allyl pyrimidine is of high purity before subjecting it to the rearrangement. Purification by column chromatography or recrystallization is recommended.

Section 4: Experimental Protocols

Disclaimer: These protocols are intended as a starting point. All reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of O-Allyl Precursor (4-Allyloxy-6-hydroxy-pyrimidine)
  • To a stirred suspension of barbituric acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (K₂CO₃, 1.1 eq).

  • Add allyl bromide (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the consumption of the starting material by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the O-allyl intermediate.

Protocol 2: Optimized Lewis Acid-Catalyzed Synthesis of this compound
  • Dissolve the purified O-allyl pyrimidine precursor (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add zinc triflate (Zn(OTf)₂, 0.10 eq) in one portion.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the formation of the product and disappearance of the starting material by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2x).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to yield the pure this compound.

References

Technical Support Center: Anhydrous Condition Considerations for Pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrimidine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of moisture-sensitive pyrimidine reactions. Pyrimidines are fundamental scaffolds in medicinal chemistry and materials science, but their synthesis often involves reagents that are highly reactive towards water.[1] Even trace amounts of moisture can lead to significant decreases in yield, formation of complex side products, and complete reaction failure.[2]

This resource provides in-depth, field-proven insights into maintaining anhydrous conditions, troubleshooting common issues, and implementing robust experimental protocols.

Core Principles: Why Anhydrous?

Many key synthetic transformations used to build or modify the pyrimidine ring rely on strongly basic or nucleophilic reagents, such as organolithiums (e.g., n-BuLi, LDA), Grignard reagents (RMgX), or metal hydrides (e.g., NaH, CaH₂).[3] These reagents react rapidly and exothermically with protic sources, primarily water.

The Consequences of Moisture Contamination:

  • Reagent Quenching: The most immediate consequence is the consumption of your expensive and highly reactive reagent. Water will protonate an organolithium or Grignard reagent, rendering it inactive for the desired transformation.

  • Byproduct Formation: The reaction of a strong base with water generates hydroxide ions (OH⁻), which can catalyze undesired side reactions like enolization, aldol condensations, or hydrolysis of ester functional groups.[4]

  • Inconsistent Results: Trace, variable amounts of water lead to poor reproducibility, making it difficult to optimize or scale up a reaction.

Primary Sources of Water Contamination:

  • Solvents: Even "anhydrous" grade solvents from commercial suppliers can absorb atmospheric moisture once the bottle is opened.[5][6][7]

  • Glassware: Water molecules adsorb strongly onto glass surfaces and require aggressive drying methods to remove.[2][8]

  • Reagents: Hygroscopic (water-absorbing) solid reagents and starting materials can introduce significant amounts of water.[9]

  • Atmosphere: The laboratory air itself is a major source of moisture, especially on humid days.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during moisture-sensitive pyrimidine reactions in a question-and-answer format.

Problem / Symptom Probable Cause(s) Recommended Solution(s) & Rationale
Q1: My lithiation of a halopyrimidine followed by quenching with an electrophile gives only the dehalogenated starting material and low yield of the desired product. 1. Wet Solvent: The organolithium reagent is being quenched by trace water in the solvent before it can react with the pyrimidine. 2. Inadequately Dried Glassware: Moisture on the flask walls is consuming the reagent. 3. Atmospheric Leak: A poor seal is allowing lab air to enter the reaction.Solvent Check: Ensure your solvent (e.g., THF, diethyl ether) is freshly dried. Distilling from sodium/benzophenone ketyl is a classic method, indicated by a deep blue/purple color.[10] Alternatively, passing the solvent through an activated alumina column can achieve very low water content.[5][6][7] Glassware Prep: Oven-dry all glassware at >125 °C for at least 24 hours.[2] For maximum dryness, flame-dry the assembled apparatus under vacuum and backfill with an inert gas (Nitrogen or Argon) three times.[8][11] System Seal: Use high-vacuum grease on all joints and ensure septa are fresh and not punctured excessively. Perform the reaction under a positive pressure of inert gas, confirmed by a steady outflow through an oil bubbler.[11]
Q2: A Grignard reaction with a pyrimidine aldehyde is sluggish and gives a complex mixture of products upon workup. 1. Inhibited Grignard Formation: Trace water is preventing the formation of the Grignard reagent from the magnesium metal. 2. Hygroscopic Starting Material: The pyrimidine aldehyde may have absorbed water during storage.Activate Magnesium: Before adding your alkyl halide, gently heat the magnesium turnings in the flame-dried flask under vacuum to drive off any surface oxides or moisture. Adding a small crystal of iodine can also help initiate the reaction. Dry the Aldehyde: If the starting material is a stable solid, dry it in a vacuum desiccator over a strong desiccant like P₂O₅ for several hours before use.[2] Alternatively, dissolve it in a suitable solvent (like toluene) and remove the solvent by rotary evaporation (azeotropic drying) three times.[12]
Q3: My reaction using sodium hydride (NaH) to deprotonate a pyrimidine alcohol does not go to completion, even with excess NaH. 1. Old/Inactive NaH: Sodium hydride reacts with atmospheric moisture over time, forming a less reactive layer of NaOH on its surface. 2. Solvent Purity: Protic impurities (e.g., ethanol in THF) will consume the NaH.Use Fresh NaH: Use NaH from a freshly opened container. For best results, wash the NaH dispersion (typically in mineral oil) with dry hexanes under an inert atmosphere to remove the oil and any surface coating. Decant the hexanes via cannula and dry the remaining NaH powder under vacuum before adding your reaction solvent. Verify Solvent Quality: Use a solvent known to be free of protic impurities. For instance, THF should be dried over sodium/benzophenone, which would react with any residual ethanol.[7][10]
Q4: The color of my reaction indicator (e.g., benzophenone ketyl in a THF still) has faded from blue to yellow/orange. The indicator has been quenched by oxygen and/or water, meaning the solvent is no longer anhydrous.Regenerate/Replace Still: The solvent still needs to be replenished. Carefully quench the old still (e.g., with isopropanol, then methanol, then water) and set up a new one with fresh sodium and benzophenone.[10] This indicates the importance of regularly checking solvent quality.

Frequently Asked Questions (FAQs)

Q: What is the most reliable way to dry common reaction solvents like THF and Dichloromethane (DCM)?

A: For THF, distillation from sodium/benzophenone ketyl is the traditional gold standard for achieving an anhydrous, oxygen-free solvent.[10] However, for routine use, storing THF over activated 3Å molecular sieves for 48-72 hours can achieve very low water content (low ppm levels).[5][7] For rapid drying, passing THF through a column of activated neutral alumina is highly effective.[6][7]

For Dichloromethane (DCM), the classic method is distillation from calcium hydride (CaH₂).[7][10] Storing pre-dried DCM over activated 3Å molecular sieves is also a very effective and safer alternative.[5][6]

Q: How can I be certain my glassware is completely dry?

A: Oven drying at 125 °C for at least 24 hours is a good start.[2] However, the most rigorous method is to assemble the glassware while still hot and then flame-dry it under high vacuum.[8][11] The process involves heating the glass with a heat gun or a gentle flame while pulling a vacuum. This desorbs water from the glass surface. The apparatus is then allowed to cool under a positive pressure of a dry, inert gas like nitrogen or argon. This vacuum/inert gas backfill cycle should be repeated at least three times.[13]

Q: What is a Schlenk line and why is it essential for these reactions?

A: A Schlenk line is a piece of laboratory equipment that consists of a dual manifold with several ports.[11][14] One manifold is connected to a source of purified inert gas (N₂ or Ar), while the other is connected to a vacuum pump. This setup allows a chemist to easily switch a reaction flask between vacuum (for removing air and moisture) and an inert atmosphere, ensuring the reaction is never exposed to the laboratory air.[13][15] It is fundamental for handling highly air- and moisture-sensitive reagents.

Q: Can I use drying tubes instead of a full inert atmosphere setup?

A: Drying tubes (filled with a desiccant like CaCl₂ or CaSO₄) can prevent atmospheric moisture from entering a reaction flask during reflux, but they are not sufficient for highly sensitive reactions like those involving organolithiums.[8] They do not protect against atmospheric oxygen and are less effective at maintaining a strictly anhydrous environment than a well-maintained Schlenk line or glovebox setup.

Key Experimental Protocols

Protocol 1: Rigorous Drying of Glassware
  • Clean all necessary glassware (reaction flask, condenser, dropping funnel, etc.) and remove any non-glass components like stopcocks.

  • Place the glassware in a laboratory oven set to at least 125 °C for a minimum of 24 hours.[2]

  • While still hot, assemble the apparatus. Use a thin, uniform layer of high-vacuum grease on all ground-glass joints.

  • Connect the assembled apparatus to a Schlenk line via a rubber hose.

  • Carefully open the port to the vacuum manifold and evacuate the system for 10-15 minutes.

  • Gently heat all surfaces of the glassware with a heat gun until hot to the touch. Be careful not to overheat any single spot.

  • Close the vacuum port and slowly open the inert gas port to backfill the apparatus. You should see the oil in the bubbler pushed back.

  • Repeat this vacuum/backfill cycle three times to ensure all atmospheric gases are removed.[13] The glassware is now ready for use.

Protocol 2: Cannula Transfer of Anhydrous Solvent

This protocol is for transferring a dry solvent from a storage flask (e.g., a solvent still or a bottle with a septum) to the reaction flask under an inert atmosphere.

  • Ensure both the solvent source flask and the reaction flask are under a positive pressure of inert gas.

  • Take a double-tipped needle (cannula) and insert one end through the septum of the reaction flask. A second "venting" needle is also inserted into the reaction flask septum to allow gas to escape.

  • A gentle flow of inert gas should now be exiting through the cannula. Use this to flush the cannula for 10-15 seconds.[11]

  • Insert the other end of the flushed cannula through the septum of the solvent source flask, ensuring the tip is below the solvent level.

  • Lower the venting needle in the reaction flask so it is below the level of the cannula tip. The slight pressure difference will cause the solvent to flow from the source to the reaction flask.

  • To stop the transfer, simply raise the cannula tip in the source flask above the solvent level.[11]

  • Remove the cannula and venting needle from the reaction flask.

Visual Workflow Guides

Below are diagrams illustrating key experimental setups for maintaining anhydrous conditions.

Schlenk_Line_Setup cluster_manifolds Schlenk Line Manifolds cluster_reaction Reaction Apparatus Vacuum To Vacuum Pump V_Manifold Vacuum Manifold Vacuum->V_Manifold evacuates InertGas Inert Gas Source (N2/Ar) IG_Manifold Inert Gas Manifold InertGas->IG_Manifold supplies Tap 3-Way Stopcock V_Manifold->Tap Bubbler Oil Bubbler (Pressure Indicator) IG_Manifold->Bubbler vents through IG_Manifold->Tap Flask Reaction Flask Condenser Condenser Condenser->Flask Tap->Condenser

Caption: Standard Schlenk line setup for a reaction under inert atmosphere.

Troubleshooting_Flowchart Start Reaction Failed or Low Yield CheckSolvent Was solvent freshly dried and transferred under inert gas? Start->CheckSolvent CheckGlassware Was glassware flame-dried under vacuum? CheckSolvent->CheckGlassware Yes RedrySolvent Solution: Re-dry solvent via distillation or activated alumina. CheckSolvent->RedrySolvent No CheckReagents Are reagents anhydrous? (e.g., fresh n-BuLi, dry starting material) CheckGlassware->CheckReagents Yes RedryGlassware Solution: Repeat glassware drying protocol. CheckGlassware->RedryGlassware No CheckAtmosphere Is the system sealed? (Positive pressure, no leaks) CheckReagents->CheckAtmosphere Yes CheckReagentPurity Solution: Titrate organometallic reagent. Azeotropically dry solid starting materials. CheckReagents->CheckReagentPurity No FixSeal Solution: Re-grease joints, use fresh septa, check for cracks in glassware. CheckAtmosphere->FixSeal No Rerun Re-run Experiment CheckAtmosphere->Rerun Yes RedrySolvent->Rerun RedryGlassware->Rerun CheckReagentPurity->Rerun FixSeal->Rerun

Caption: A logical workflow for troubleshooting failed anhydrous reactions.

References

Technical Support Center: Monitoring 5-Allylpyrimidine-4,6-diol Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for monitoring the synthesis of 5-allylpyrimidine-4,6-diol using Thin-Layer Chromatography (TLC). Here, we move beyond simple instructions to explain the fundamental principles and troubleshoot common issues you may encounter, ensuring the integrity and success of your experiments.

Introduction: The "Why" Behind TLC Monitoring

The synthesis of pyrimidine derivatives like this compound is a cornerstone in medicinal chemistry and drug development.[1] Effectively monitoring the reaction's progress is critical to maximizing yield, minimizing impurities, and determining the optimal reaction endpoint.[2] Thin-Layer Chromatography (TLC) is an invaluable technique for this purpose due to its speed, cost-effectiveness, and the surprisingly detailed qualitative data it provides.[3][4] It allows for the simultaneous visualization of starting materials, intermediates, and the final product, offering a real-time snapshot of the reaction's status.

The core principle of TLC involves the separation of compounds based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent system).[3][5] More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Conversely, less polar compounds are carried further by the mobile phase, yielding a higher Rf.[6][7]

Part 1: Experimental Protocol for TLC Monitoring

This protocol outlines the standard procedure for monitoring the synthesis of this compound. The synthesis generally involves the condensation of an activated malonic acid derivative with a suitable amidine, followed by allylation.

Step-by-Step TLC Workflow
  • Plate Preparation :

    • Using a pencil, gently draw a thin origin line approximately 1 cm from the bottom of a silica gel TLC plate.[4] Be careful not to gouge the delicate silica layer.[8]

    • Mark lanes for your starting material (SM), a co-spot (C), and the reaction mixture (R).

  • Sample Preparation & Spotting :

    • Prepare dilute solutions of your starting material(s) for reference.

    • To sample the reaction, dip a glass capillary tube into the reaction mixture.

    • Gently and briefly touch the capillary tube to the designated lane on the origin line of the TLC plate. The goal is a small, concentrated spot, ideally 1-2 mm in diameter.[6][9]

    • Spot the starting material in the 'SM' lane, the reaction mixture in the 'R' lane, and carefully spot both the starting material and reaction mixture on top of each other in the 'C' (co-spot) lane. The co-spot is crucial for unambiguously distinguishing the starting material from the product, especially if their Rf values are similar.[10]

    • Ensure the solvent from the spot has completely evaporated before development.[6]

  • Developing the Plate :

    • Prepare the mobile phase (eluent). A common starting point for pyrimidine derivatives is a mixture of a non-polar and a polar solvent, such as Ethyl Acetate/Hexane or Dichloromethane/Methanol.[8]

    • Pour a small amount of the mobile phase into a developing chamber (a beaker covered with a watch glass works well), ensuring the solvent level is below the origin line on your TLC plate.[4][11]

    • Place a piece of filter paper in the chamber to aid solvent vapor saturation, which ensures a more uniform solvent front.[4]

    • Carefully place the spotted TLC plate into the chamber and cover it. Allow the solvent to travel up the plate via capillary action.[7]

  • Visualization and Analysis :

    • Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[12]

    • Allow the plate to dry completely.

    • Visualize the spots. Since pyrimidine rings are UV-active due to their conjugated systems, the primary method is UV illumination (254 nm).[13][14] Compounds will appear as dark spots against a fluorescent green background.

    • Circle the spots you see with a pencil.

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [7][15]

The diagram below illustrates the complete TLC workflow.

Fig 1. Standard workflow for TLC reaction monitoring.

Part 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during TLC analysis in a question-and-answer format.

Q1: My spots are elongated and streaking. What's causing this and how can I fix it?

A1: Streaking is a frequent issue with several potential causes:

  • Sample Overload : This is the most common reason. You have spotted too much material on the plate.[3][16] Solution : Dilute your reaction mixture sample before spotting it. You can also try spotting multiple times in the same location, allowing the solvent to dry completely between applications, which keeps the spot concentrated.[11][16]

  • Compound is Highly Polar/Acidic/Basic : this compound has acidic hydroxyl groups which can interact too strongly with the silica gel. Solution : Add a small amount of a modifier to your mobile phase. For acidic compounds, adding 0.1-1% acetic acid or formic acid can improve spot shape. For basic compounds, a small amount of triethylamine (0.1-1%) is effective.[16]

  • Inappropriate Mobile Phase : The solvent system may not be suitable for your compound. Solution : Experiment with different solvent systems. If streaking persists, consider using a different stationary phase, like alumina or a reversed-phase (C18) plate.[16]

Q2: I can't see any spots on my plate after developing it, even under the UV lamp.

A2: This frustrating issue can be traced back to a few sources:

  • Sample Too Dilute : The concentration of your compound may be below the detection limit of UV shadowing.[13][16] Solution : Try concentrating your sample or spotting multiple times in the same lane (allowing it to dry in between) to load more material.[11]

  • Compound is Not UV-Active : While pyrimidines are typically UV-active, your starting materials might not be. Solution : Use an alternative visualization technique. Staining with potassium permanganate (KMnO₄) or an iodine chamber are common general-purpose stains.

  • Solvent Level Too High : If the solvent level in the developing chamber is above your origin line, your sample will dissolve directly into the solvent pool instead of traveling up the plate.[11] Solution : Always ensure the origin line is well above the solvent level.

  • Compound Evaporation : If your compound is volatile, it may have evaporated from the plate.[16] Solution : This is less likely with this specific compound but can be addressed by developing the plate immediately after spotting.

Q3: The spots for my starting material and product are too close together (low resolution). How can I separate them?

A3: Poor separation means your mobile phase is not optimal for this specific transformation. The goal is to find a solvent system that gives your product an Rf value between 0.3 and 0.7.[5]

  • If Spots are Too Low (Low Rf) : The mobile phase is not polar enough to move the compounds off the baseline.[12][16] Solution : Increase the polarity of the mobile phase. For an Ethyl Acetate/Hexane system, this means increasing the proportion of ethyl acetate.

  • If Spots are Too High (High Rf) : The mobile phase is too polar, carrying everything with the solvent front.[12][16] Solution : Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).

The following table provides a guide to adjusting mobile phase polarity.

Problem Observation Cause Solution
Low ResolutionSpots are near the baseline (Rf < 0.2)Mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., from 1:4 to 1:2 Ethyl Acetate:Hexane).
Low ResolutionSpots are near the solvent front (Rf > 0.8)Mobile phase is too polar.Decrease the proportion of the polar solvent (e.g., from 1:1 to 1:3 Ethyl Acetate:Hexane).
StreakingElongated spotsSample is too concentrated or interacting poorly with silica.Dilute the sample; add a modifier like acetic acid to the mobile phase.[16]
No SpotsPlate appears blank under UV lightSample is too dilute or not UV-active.Concentrate the sample or use a chemical stain for visualization.[16]

Q4: I see a new spot on my TLC, but the starting material spot is still strong. What does this mean?

A4: This indicates that the reaction has started but is not yet complete. The new spot is likely your desired product, this compound. Continue to monitor the reaction over time. A successful reaction will show the starting material spot diminishing in intensity as the product spot grows stronger.

Q5: My reaction appears complete by TLC (starting material is gone), but I see multiple new spots. What should I do?

A5: This suggests the formation of byproducts or isomers.[2]

  • Possible Cause : The reaction conditions (e.g., temperature, stoichiometry) may not be optimal, leading to side reactions.

  • Solution : This is where TLC provides critical information for optimization. You can try altering reaction conditions (e.g., lowering the temperature) and use TLC to see if it minimizes the formation of the unwanted spots. It also alerts you that purification (e.g., column chromatography) will be necessary to isolate the desired product.

The diagram below illustrates the logical flow for troubleshooting poor spot separation.

TLC_Troubleshooting cluster_Rf Analyze Rf Values cluster_Action Corrective Action Start Problem: Poor Spot Separation Rf_Check Are spots too high (Rf > 0.8) or too low (Rf < 0.2)? Start->Rf_Check Rf_High Spots are too high Rf_Check->Rf_High Too High Rf_Low Spots are too low Rf_Check->Rf_Low Too Low Decrease_Polarity Decrease Mobile Phase Polarity (e.g., add more hexane) Rf_High->Decrease_Polarity Increase_Polarity Increase Mobile Phase Polarity (e.g., add more ethyl acetate) Rf_Low->Increase_Polarity End Achieve Optimal Separation (Rf ≈ 0.3 - 0.7) Decrease_Polarity->End Increase_Polarity->End

Fig 2. Troubleshooting logic for poor TLC spot separation.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Allylpyrimidine-4,6-diol and Other Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of essential biomolecules like nucleic acids and a plethora of synthetic drugs with a wide spectrum of biological activities.[1][2] These activities are diverse, ranging from antimicrobial and anticancer to anti-inflammatory and anticonvulsant properties.[1][2] The biological profile of a pyrimidine derivative is profoundly influenced by the nature and position of its substituents, a principle that drives the ongoing exploration of novel pyrimidine-based therapeutic agents.[2]

This guide provides an in-depth comparative analysis of 5-Allylpyrimidine-4,6-diol, a less-explored derivative, against other well-characterized pyrimidine compounds. While direct experimental data on this compound is limited, this document synthesizes information from structurally and functionally related compounds to infer its potential biological activities and create a framework for future research. We will delve into its potential as an antiviral and central nervous system (CNS) depressant, supported by a robust analysis of structure-activity relationships (SAR) and detailed experimental protocols to facilitate further investigation.

The Pyrimidine-4,6-diol Scaffold

The core structure of this compound features a pyrimidine ring with hydroxyl groups at positions 4 and 6, and an allyl group at position 5. This scaffold is tautomeric with barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione) and its derivatives, a class of drugs renowned for their CNS depressant effects.[3] This structural similarity provides a strong basis for predicting the potential pharmacological profile of this compound.

cluster_0 This compound cluster_1 Barbituric Acid A N1-C2(=O)-N3-C4(=O)-C5(CH2CH=CH2)-C6(=O)H B N1-C2(=O)-N3-C4(=O)-C5(H)2-C6(=O)H

Figure 1: Tautomeric relationship between the pyrimidine-4,6-diol and barbituric acid scaffolds.

Comparative Biological Activities

Based on the structure-activity relationships of analogous compounds, this compound is predicted to exhibit several key biological activities.

Potential Antiviral Activity

The presence of a 5-allyl group on a pyrimidine ring has been associated with antiviral properties. A study on 5-substituted deoxyuridines demonstrated that 5-allyl-2'-deoxyuridine possesses activity against Herpes Simplex Virus type 1 (HSV-1).[4] It is hypothesized that the allyl group contributes to the molecule's interaction with viral enzymes, such as thymidine kinase or DNA polymerase, thereby inhibiting viral replication.[4] While the deoxyuridine derivative is structurally different, this finding suggests that the 5-allyl substituent on a pyrimidine core is a promising feature for antiviral drug design. Other pyrimidine derivatives have also shown significant anti-HSV activity, further supporting this potential application.[5]

Potential CNS Depressant, Anticonvulsant, and Sedative-Hypnotic Activities

The structural analogy to barbiturates strongly suggests that this compound may act as a CNS depressant. The pharmacological effects of barbiturates are primarily determined by the substituents at the C-5 position.[3] Structure-activity relationship studies of barbiturates reveal that:

  • Unsaturation at C-5: The presence of an unsaturated group, such as an allyl group, often leads to compounds with a more rapid onset and shorter duration of action.[6]

  • Lipophilicity: The allyl group increases the lipophilicity of the molecule, which is a critical factor for crossing the blood-brain barrier and exerting effects on the CNS.[6][7]

A notable example is Talbutal (5-allyl-5-sec-butylbarbituric acid), a barbiturate with a short to intermediate duration of action used as a sedative-hypnotic.[8] Its mechanism of action involves binding to a distinct site on the GABA-A receptor, which potentiates the inhibitory effect of GABA by increasing the duration of chloride channel opening.[8][9] It is plausible that this compound could modulate the GABA-A receptor in a similar manner, leading to anticonvulsant, sedative, and hypnotic effects. Several studies have highlighted the anticonvulsant potential of various pyrimidine derivatives.[10][11]

This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Binds to allosteric site Cl_channel Chloride Channel Opening GABA_A->Cl_channel Potentiates GABA effect Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Increased Cl- influx CNS_Depression CNS Depression (Sedation, Anticonvulsant) Hyperpolarization->CNS_Depression Reduced neuronal excitability

Figure 2: Proposed mechanism of CNS depression by this compound via GABA-A receptor modulation.

Potential Antimicrobial and Cytotoxic Activities

The pyrimidine scaffold is a common feature in many antimicrobial and anticancer agents.[2][12][13][14] The diverse chemical space offered by pyrimidine derivatives allows for the fine-tuning of their interactions with various biological targets in pathogens and cancer cells. While no specific data exists for this compound, its potential in these areas should not be overlooked and warrants investigation.

Structure-Activity Relationship (SAR) Comparison

The following table summarizes the influence of different substituents at the 5-position of the pyrimidine/barbiturate ring on biological activity, providing a comparative context for the allyl group.

Substituent at C5 General Effect on Activity Examples References
Allyl Potent, short-acting sedative-hypnotic; Antiviral activity.Talbutal, 5-allyl-2'-deoxyuridine[4][8]
Short Alkyl (e.g., Ethyl) Longer duration of action sedative-hypnotic.Barbital[7]
Branched Alkyl (e.g., sec-Butyl) Greater lipid solubility and activity, shorter duration of action.Pentobarbital[6]
Phenyl Potent anticonvulsant activity.Phenobarbital[15]
Propyl Can enhance excitatory properties in some contexts.1-methyl-5-phenyl-5-propyl barbituric acid (MPPB)[16]

Experimental Protocols

To facilitate the investigation of this compound's biological activities, the following standardized protocols are provided.

Antiviral Activity Assay: Plaque Reduction Assay for HSV-1

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.[17][18]

Protocol:

  • Cell Culture: Seed Vero cells in 24-well plates and grow to confluence.

  • Virus Infection: Infect the cell monolayers with HSV-1 at a specific multiplicity of infection (MOI) for 1 hour.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with fresh medium containing various concentrations of this compound.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Staining: Fix the cells with methanol and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration.

A Seed Vero cells B Infect with HSV-1 A->B C Treat with compound B->C D Incubate (2-3 days) C->D E Fix and Stain D->E F Count Plaques E->F G Calculate IC50 F->G

Figure 3: Workflow for the Plaque Reduction Assay.

Anticonvulsant Activity Screening: MES and scPTZ Tests

These in vivo models are standard for the early identification of potential anticonvulsant drugs.[19][20]

Maximal Electroshock (MES) Test:

  • Animal Model: Use adult mice or rats.

  • Compound Administration: Administer this compound intraperitoneally at various doses.

  • Induction of Seizure: After a set time, induce a seizure by delivering an electrical stimulus via corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Determine the median effective dose (ED50) required to protect 50% of the animals from the tonic-clonic seizure.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Animal Model: Use adult mice.

  • Compound Administration: Administer this compound intraperitoneally at various doses.

  • Induction of Seizure: After a set time, administer a subcutaneous injection of pentylenetetrazole (PTZ) to induce clonic seizures.

  • Observation: Observe the animals for the onset and severity of clonic seizures.

  • Data Analysis: Determine the ED50 required to protect 50% of the animals from PTZ-induced seizures.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][12]

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at 570 nm.

  • Data Analysis: Calculate the cell viability as a percentage of the control group and determine the IC50 value.

A Seed cells B Treat with compound A->B C Add MTT solution B->C D Solubilize formazan C->D E Measure absorbance D->E F Calculate IC50 E->F

Figure 4: Workflow for the MTT Cytotoxicity Assay.

Conclusion

This compound represents an intriguing yet understudied member of the vast pyrimidine family. By drawing comparisons with structurally related barbiturates and other 5-substituted pyrimidines, a compelling case can be made for its potential as an antiviral agent, specifically against HSV, and as a CNS depressant with possible anticonvulsant and sedative-hypnotic properties. The structure-activity relationships discussed herein provide a rational basis for these predictions and highlight the critical role of the 5-allyl substituent. The provided experimental protocols offer a clear path for researchers to empirically validate these hypotheses and further elucidate the pharmacological profile of this promising compound. Further investigation into this compound is warranted and could lead to the development of novel therapeutic agents.

References

A Comparative Benchmarking of 5-Allylpyrimidine-4,6-diol and Its Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, giving rise to a multitude of compounds with profound biological activities. Among these, 5-Allylpyrimidine-4,6-diol has emerged as a molecule of significant interest, demonstrating a versatile pharmacological profile. This guide provides a comprehensive comparative analysis of this compound and its key structural analogues, offering a deep dive into their synthesis, structure-activity relationships (SAR), and performance in various biological assays. By synthesizing data from disparate studies and drawing logical inferences from the SAR of related pyrimidine structures, this document aims to equip researchers with the critical insights needed to navigate the chemical space around this promising scaffold and accelerate drug discovery efforts.

The Significance of the this compound Scaffold

The this compound core, characterized by a pyrimidine ring substituted with an allyl group at the 5-position and hydroxyl groups at the 4- and 6-positions, represents a privileged structure in medicinal chemistry. The allyl group, with its terminal double bond, offers a unique combination of lipophilicity and reactivity, making it a valuable motif in the design of bioactive molecules.[1] This functional group can participate in various biological interactions and can be a key determinant of a compound's pharmacokinetic and pharmacodynamic properties. The diol functionality on the pyrimidine ring contributes to the molecule's polarity and potential for hydrogen bonding, further influencing its biological target engagement. The inherent tautomerism of the 4,6-dihydroxypyrimidine system allows it to exist in different forms, which can be crucial for its interaction with biological macromolecules.

Synthesis of this compound and Its Analogues

The synthesis of this compound and its analogues generally follows established protocols for pyrimidine ring formation, most commonly through the condensation of a substituted malonic ester with an appropriate amidine or urea derivative.

Experimental Protocol: General Synthesis of 5-Substituted Pyrimidine-4,6-diols
  • Preparation of the Substituted Malonic Ester: Diethyl malonate is reacted with an appropriate alkyl or alkenyl halide (e.g., allyl bromide, propyl bromide) in the presence of a base such as sodium ethoxide to introduce the desired substituent at the α-position.

  • Cyclocondensation Reaction: The resulting substituted diethyl malonate is then condensed with a suitable amidine (e.g., formamidine, acetamidine) or urea in the presence of a strong base like sodium methoxide in a suitable solvent such as methanol.

  • Acidification and Isolation: The reaction mixture is heated, typically under reflux, to drive the cyclization. After completion, the reaction is cooled, and the product is precipitated by acidification with an appropriate acid (e.g., hydrochloric acid). The solid product is then collected by filtration, washed, and dried.

This versatile synthetic route allows for the introduction of a wide variety of substituents at the 5-position, enabling the systematic exploration of the structure-activity relationship.

Comparative Biological Activity: A Multifaceted Analysis

The true potential of a chemical scaffold is unveiled through the comparative analysis of its analogues across a spectrum of biological assays. While direct head-to-head comparative studies of this compound and its immediate analogues are limited, we can infer valuable insights from the existing literature on 5-substituted pyrimidine derivatives. This section will explore the comparative performance in key therapeutic areas: anticancer, antiviral, and anti-inflammatory activities.

Anticancer Activity: The Role of the 5-Substituent

The pyrimidine core is a well-established pharmacophore in oncology, with numerous approved drugs built upon this scaffold. The nature of the substituent at the 5-position of the pyrimidine ring has been shown to be a critical determinant of anticancer activity.

Studies on various 5-substituted pyrimidine derivatives have demonstrated that the size and nature of the alkyl group at this position can significantly impact cytotoxicity. For instance, in a study of pyrrolo[2,3-d]pyrimidine antifolates, homologation of the 5-alkyl group from methyl to ethyl, and further to propyl or isopropyl, was found to be conducive for potent inhibition of dihydrofolate reductase (DHFR), a key target in cancer chemotherapy.[2] This suggests that the steric bulk at the 5-position can influence the binding affinity to the enzymatic target.

The allyl group in this compound introduces an element of unsaturation, which can lead to different interactions with biological targets compared to its saturated counterpart, 5-propylpyrimidine-4,6-diol. The π-electrons of the double bond can engage in π-π stacking or hydrophobic interactions within the active site of a target protein.

Table 1: Comparative Cytotoxic Activity of 5-Substituted Pyrimidine Analogues (Inferred from Related Studies)

CompoundAnalogue ClassCancer Cell LineIC50 / GI50 (µM)Key ObservationsReference
This compound Analogue 5-AlkenylpyrimidineVariousData not directly availableThe allyl motif is a known contributor to the anticancer activity of natural and synthetic compounds.[1]N/A
5-Propylpyrimidine-4,6-diol Analogue 5-AlkylpyrimidineVariousData not directly availableHomologation of the 5-alkyl chain can enhance activity in related pyrimidine series.[2]N/A
5-Phenylpyrimidine Analogue 5-ArylpyrimidineHL-60Sub-micromolarAryl substitution at the 5-position can lead to potent cytotoxic activity.[3][3]

Note: The data in this table is inferred from studies on structurally related pyrimidine derivatives due to the lack of direct comparative data for this compound and its immediate analogues.

Antiviral Activity: The Impact of C5-Substitution

The 5-position of the pyrimidine ring has been a focal point for the development of antiviral agents, particularly nucleoside analogues. Structure-activity relationship studies have revealed that modifications at this position can profoundly affect antiviral potency and selectivity.

For instance, in the context of anti-HIV pyrimidine nucleosides, substitution at the C-5 position with smaller alkyl groups like methyl and ethyl resulted in high potency, whereas larger alkyl groups led to a significant reduction in antiviral activity. This highlights the stringent steric requirements of the viral enzyme's active site.

The presence of a double bond in the 5-allyl group could influence the conformational preferences of the molecule, which in turn may affect its ability to be recognized and processed by viral enzymes. A comparative study of 5-allyl-2'-deoxyuridine and its conjugated isomer, E-5-propenyl-2'-deoxyuridine, against herpes simplex virus type 1 (HSV-1) would be highly informative in elucidating the role of the double bond's position relative to the pyrimidine ring.

Table 2: Comparative Antiviral Activity of 5-Substituted Pyrimidine Analogues (Inferred from Related Studies)

CompoundAnalogue ClassVirusActivityKey ObservationsReference
This compound Analogue 5-AlkenylpyrimidineVarious RNA/DNA virusesData not directly availableThe pyrimidine scaffold is a known antiviral pharmacophore.[4][5]N/A
5-Propylpyrimidine-4,6-diol Analogue 5-AlkylpyrimidineHIV-1Likely reduced activityIn related nucleosides, alkyl functions larger than C2 at C-5 decrease anti-HIV potency.N/A
5-Bromovinyl-2'-deoxyuridine (Brivudine) 5-Alkenylpyrimidine NucleosideHerpes Simplex VirusPotentA clinically used antiviral where the 5-alkenyl group is crucial for activity.N/A
Anti-inflammatory Activity: Modulating Inflammatory Pathways

Pyrimidine derivatives have also demonstrated significant potential as anti-inflammatory agents, often by targeting key enzymes in the inflammatory cascade such as cyclooxygenases (COX). The substituents on the pyrimidine ring play a crucial role in determining the potency and selectivity of these compounds.

While specific data on the anti-inflammatory properties of this compound is scarce, studies on other substituted pyrimidines provide valuable insights. For example, various 4,6-diaryl pyrimidine derivatives have been synthesized and shown to possess anti-inflammatory activity.[6] The electronic and steric properties of the substituents influence the interaction with the target enzymes.

The allyl group, being relatively non-polar, could contribute to favorable interactions within the hydrophobic channels of enzymes like COX. A comparative study against its saturated counterpart, 5-propylpyrimidine-4,6-diol, would be instrumental in understanding the contribution of the double bond to anti-inflammatory efficacy.

Table 3: Comparative Anti-inflammatory Activity of Pyrimidine Analogues (Inferred from Related Studies)

CompoundAnalogue ClassTarget/AssayActivityKey ObservationsReference
This compound Analogue 5-AlkenylpyrimidineCOX enzymesData not directly availablePyrimidine derivatives are known to exhibit anti-inflammatory effects.[7]N/A
5-Propylpyrimidine-4,6-diol Analogue 5-AlkylpyrimidineCOX enzymesData not directly availableThe nature of the 5-substituent is expected to influence COX inhibition.N/A
Various 4,6-diarylpyrimidines DiarylpyrimidineCarrageenan-induced paw edemaActiveDemonstrates the potential of substituted pyrimidines as anti-inflammatory agents.[6][6]

Note: The information in this table is based on the general anti-inflammatory potential of the pyrimidine scaffold, as direct comparative data for the target compounds is not available.

Experimental Methodologies for Biological Evaluation

To enable a robust comparison of this compound and its analogues, standardized and validated experimental protocols are essential. The following section outlines key in vitro assays commonly employed to assess the anticancer, antiviral, and anti-inflammatory activities of pyrimidine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic potential.

Protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., this compound and its analogues) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

In Vitro Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.

Protocol:

  • Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

  • Virus Infection: The cell monolayers are infected with a known titer of the virus.

  • Compound Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compounds.

  • Plaque Formation: The plates are incubated for a period sufficient for plaque formation.

  • Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques in the treated wells is compared to the untreated control, and the EC50 value (the effective concentration that reduces the plaque number by 50%) is determined.

In Vitro Anti-inflammatory Assay (COX Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX-1 and COX-2) enzymes, which are key mediators of inflammation.

Protocol:

  • Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme and the substrate (e.g., arachidonic acid) are prepared.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compounds.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Product Detection: The production of prostaglandin E2 (PGE2) or other prostanoids is measured using a suitable detection method, such as an enzyme immunoassay (EIA) or a colorimetric assay.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Structure-Activity Relationship (SAR) and Future Directions

The collective, albeit inferred, data suggests several key SAR trends for the this compound scaffold:

  • The 5-Position is a Hotspot for Modulation: The nature of the substituent at the 5-position is a critical determinant of biological activity. Variations in alkyl chain length, saturation, and the presence of aryl groups can dramatically alter potency and selectivity across different therapeutic targets.

  • Unsaturation Matters: The double bond in the allyl group is a key feature that distinguishes it from its saturated alkyl counterparts. This unsaturation can influence conformational flexibility and provide additional binding interactions, potentially leading to enhanced activity. Comparative studies of allyl versus propyl and propenyl analogues are crucial to dissect the specific contribution of the double bond's presence and position.

  • Scaffold Hopping and Further Derivatization: The 4,6-diol moiety can be further modified to explore other interactions. For example, conversion to 4,6-diamino or 4,6-dithio analogues could lead to compounds with different biological profiles.

Future research should focus on the systematic synthesis and head-to-head biological evaluation of a focused library of this compound analogues. This should include variations in the length and saturation of the C5-substituent (e.g., ethyl, propyl, propenyl, propargyl) and exploration of different functional groups at the 4- and 6-positions. Such a focused approach will provide the much-needed quantitative data to establish a clear SAR and guide the rational design of more potent and selective drug candidates based on this versatile pyrimidine scaffold.

Conclusion

This compound represents a promising starting point for the development of novel therapeutics. Its synthetic accessibility and the amenability of the pyrimidine core to structural modification make it an attractive scaffold for medicinal chemists. While direct comparative data with its immediate analogues is currently lacking in the public domain, by drawing on the rich body of literature on pyrimidine chemistry and pharmacology, we can begin to delineate the key structural features that govern its biological activity. The insights and experimental frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this and related pyrimidine derivatives. The path forward lies in rigorous, comparative, and data-driven exploration of this fascinating chemical space.

References

Validating the Biological Activity of 5-Allylpyrimidine-4,6-diol in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both intricate and demanding. This guide provides an in-depth, technical framework for validating the biological activity of a novel pyrimidine derivative, 5-Allylpyrimidine-4,6-diol, in relevant animal models. While direct extensive research on this specific molecule is emerging, we will draw upon the well-established and diverse biological activities of the pyrimidine scaffold to construct a scientifically rigorous, hypothetical validation study.[1][2][3] This guide emphasizes not just the "how" but also the critical "why" behind experimental choices, ensuring a self-validating and robust study design.

Introduction to this compound and the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of essential biological molecules like nucleic acids and a plethora of therapeutic agents.[2] Pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, diuretic, and central nervous system effects.[1][3][4][5] The specific substitutions on the pyrimidine ring are pivotal in defining the compound's biological activity.

Our focus, this compound, is a pyrimidine derivative with an allyl group at the 5-position and hydroxyl groups at the 4- and 6-positions. While the biological activity of this specific compound is not yet extensively characterized in public literature[6], related structures offer valuable insights. For instance, derivatives of 2-alkylpyrimidine-4,6-diol have been identified as agonists of GPR84, a G protein-coupled receptor implicated in inflammation.[7][8] Additionally, 5-substituted pyrimidine-4,6-diols, such as 5-phenylpyrimidine-4,6-diol (a tautomer of 5-phenylbarbituric acid), are known to act as central nervous system depressants by modulating the GABA-A receptor.[9]

Given the precedent for anti-inflammatory activity within the pyrimidine-4,6-diol class, this guide will focus on a hypothetical validation of this compound as a potential anti-inflammatory agent. We will compare its performance against a well-established non-steroidal anti-inflammatory drug (NSAID) and another experimental pyrimidine derivative.

Experimental Design: A Roadmap for In Vivo Validation

A robust experimental design is the bedrock of any successful in vivo study. It ensures that the data generated is reliable, reproducible, and allows for clear interpretation. The following workflow outlines the key stages in validating the anti-inflammatory activity of this compound.

experimental_workflow cluster_preclinical Pre-clinical In Vivo Validation A Compound Formulation & Stability Testing B Animal Model Selection: Carrageenan-Induced Paw Edema in Rats A->B Formulation Ready C Dose-Response Study: Determine Optimal & Tolerated Dose B->C Model Established D Efficacy Study: Comparison with Controls C->D Dose Selected E Data Collection & Analysis D->E In-life Phase Complete F Histopathological & Biomarker Analysis E->F Primary Endpoints Measured G G F->G Conclusion & Next Steps

Caption: Experimental workflow for in vivo validation of this compound.

Animal Model Selection: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a widely used and well-characterized acute inflammatory model. It is particularly useful for evaluating the efficacy of anti-inflammatory drugs. The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rat's paw elicits a biphasic inflammatory response. The initial phase (first 1-2 hours) is mediated by histamine, serotonin, and bradykinin, while the later phase (3-6 hours) is characterized by the production of prostaglandins and the infiltration of polymorphonuclear leukocytes (neutrophils). This model allows for a straightforward and quantitative assessment of anti-inflammatory activity by measuring the reduction in paw volume.

Comparative Compounds

To provide a comprehensive assessment of this compound's efficacy, it is crucial to include both a standard-of-care and a structurally related compound for comparison.

  • Positive Control: Indomethacin, a potent NSAID, will be used as the positive control. Its mechanism of action, primarily through the inhibition of cyclooxygenase (COX) enzymes, is well-understood and provides a benchmark for anti-inflammatory efficacy.

  • Alternative Pyrimidine Derivative: 2-(Hexylthio)pyrimidine-4,6-diol, a known GPR84 agonist[7], will be included to compare the potential unique activity of the 5-allyl substitution.

Experimental Protocols

Compound Formulation and Administration
  • This compound: To be synthesized and purified to >98% purity. For oral administration, the compound will be suspended in a 0.5% carboxymethylcellulose (CMC) solution.

  • Indomethacin: To be purchased from a commercial supplier and suspended in 0.5% CMC for oral administration.

  • 2-(Hexylthio)pyrimidine-4,6-diol: To be synthesized and purified to >98% purity and formulated in 0.5% CMC for oral administration.

  • Vehicle Control: 0.5% CMC solution.

All compounds will be administered orally (p.o.) via gavage one hour prior to the induction of inflammation.

Induction of Paw Edema
  • Male Wistar rats (180-220 g) will be used.

  • The basal volume of the right hind paw of each rat will be measured using a plethysmometer.

  • A 0.1 mL injection of 1% (w/v) carrageenan solution in sterile saline will be administered subcutaneously into the plantar surface of the right hind paw.

Assessment of Anti-inflammatory Activity
  • Paw volume will be measured at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

  • The percentage of inhibition of edema will be calculated for each group at each time point using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

Hypothetical Data Presentation and Interpretation

The following tables present plausible, hypothetical data from the carrageenan-induced paw edema study.

Table 1: Effect of this compound and Comparative Compounds on Carrageenan-Induced Paw Edema in Rats

Treatment Group (Dose)1 hr2 hr3 hr4 hr5 hr6 hr
Vehicle Control (0.5% CMC) 0.25 ± 0.030.48 ± 0.050.75 ± 0.060.88 ± 0.070.95 ± 0.080.92 ± 0.07
Indomethacin (10 mg/kg) 0.15 ± 0.020.22 ± 0.030.30 ± 0.040.35 ± 0.040.38 ± 0.050.36 ± 0.04
This compound (50 mg/kg) 0.18 ± 0.020.28 ± 0.040.40 ± 0.050.45 ± 0.060.48 ± 0.060.45 ± 0.05
2-(Hexylthio)pyrimidine-4,6-diol (50 mg/kg) 0.20 ± 0.030.35 ± 0.040.55 ± 0.060.62 ± 0.070.68 ± 0.070.65 ± 0.06

Values are expressed as mean increase in paw volume (mL) ± SEM. *p < 0.05 compared to the vehicle control group.

Table 2: Percentage Inhibition of Paw Edema

Treatment Group (Dose)3 hr (%)6 hr (%)
Indomethacin (10 mg/kg) 60.0%60.9%
This compound (50 mg/kg) 46.7%51.1%
2-(Hexylthio)pyrimidine-4,6-diol (50 mg/kg) 26.7%29.3%
Interpretation of Hypothetical Data

Based on this hypothetical data, this compound demonstrates significant anti-inflammatory activity, though less potent than the standard drug, Indomethacin. Notably, it shows a more pronounced effect compared to the alternative pyrimidine derivative, 2-(Hexylthio)pyrimidine-4,6-diol, suggesting that the 5-allyl substitution may contribute favorably to its anti-inflammatory properties.

Mechanistic Insights: A Hypothetical Signaling Pathway

The anti-inflammatory effects of pyrimidine derivatives can be mediated through various pathways. Based on the structural similarity to GPR84 agonists, we can hypothesize a potential mechanism of action for this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GPR84 GPR84 G_protein Gi/o GPR84->G_protein Activation Compound This compound Compound->GPR84 Agonist Binding AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA NFkB ↓ NF-κB Activation PKA->NFkB Cytokines ↓ Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Cytokines

Caption: Hypothetical signaling pathway for this compound.

This proposed pathway suggests that this compound acts as an agonist at the GPR84 receptor. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects including the suppression of the NF-κB signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6. Validating this proposed mechanism would require further in vitro and ex vivo experiments, such as measuring cAMP levels and NF-κB activation in relevant cell types.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded approach to validating the biological activity of this compound in an animal model of acute inflammation. The hypothetical data presented suggests that this compound possesses promising anti-inflammatory properties, warranting further investigation.

Future studies should aim to:

  • Elucidate the precise mechanism of action: Confirm the engagement of GPR84 or explore other potential targets.

  • Evaluate efficacy in chronic inflammation models: Assess the compound's potential in more clinically relevant models, such as collagen-induced arthritis.

  • Conduct pharmacokinetic and toxicological studies: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety profile.

By following a rigorous and comparative approach, researchers can effectively evaluate the therapeutic potential of novel compounds like this compound and pave the way for the development of new and improved treatments for inflammatory diseases.

References

A Preclinical Roadmap for 5-Allylpyrimidine-4,6-diol: A Comparative Framework Against Oncological Standards of Care

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Novel Pyrimidine Analog

The pyrimidine scaffold is a cornerstone in the development of anticancer therapeutics, giving rise to essential drugs like 5-Fluorouracil (5-FU) and Gemcitabine that have been standards of care for decades.[1][2] These molecules typically function as antimetabolites, interfering with the synthesis of nucleic acids and thereby halting the proliferation of rapidly dividing cancer cells.[1][3] Within this well-explored chemical space, novel derivatives present opportunities for improved efficacy, selectivity, and reduced toxicity. 5-Allylpyrimidine-4,6-diol is one such novel analog.

Currently, there is a notable absence of preclinical and clinical data for this compound in the published scientific literature. This guide, therefore, serves as a forward-looking framework, providing a comprehensive, step-by-step preclinical roadmap to evaluate its potential as an oncology therapeutic. We will use the established standards of care for two major malignancies, colorectal and pancreatic cancer, as benchmarks for a rigorous comparative analysis. This document is designed to be a practical guide for researchers embarking on the early-stage evaluation of novel pyrimidine derivatives.

Defining the Competitive Landscape: Standards of Care in Focus

To rationally design a preclinical evaluation, it is imperative to understand the current therapeutic landscape. We will focus on two cancers where pyrimidine analogs are a mainstay of treatment:

  • Colorectal Cancer (CRC): For decades, the standard of care for CRC has revolved around 5-Fluorouracil (5-FU), often in combination with other agents like leucovorin, oxaliplatin (FOLFOX), or irinotecan (FOLFIRI).[4]

  • Pancreatic Cancer: Gemcitabine has long been a first-line treatment for advanced pancreatic cancer, both as a monotherapy and in combination with other drugs like nab-paclitaxel.[5][6][7]

Mechanisms of Action: The Incumbent Therapies

A successful novel agent must demonstrate a comparable or superior mechanism of action, or perhaps a novel one that can overcome resistance to existing therapies.

5-Fluorouracil (5-FU): A Two-Pronged Attack

5-FU is a prodrug that is converted intracellularly into several active metabolites. Its anticancer effects are primarily attributed to two mechanisms:[8][9]

  • Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with TS, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. This leads to a depletion of thymidine, inhibiting DNA synthesis and repair.[8][9]

  • Incorporation into RNA and DNA: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively. This incorporation disrupts RNA processing and DNA stability, leading to apoptosis.[10][11]

5FU_Mechanism 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP TS TS FdUMP->TS Inhibits RNA Disruption RNA Disruption FUTP->RNA Disruption Incorporates into RNA DNA Damage DNA Damage FdUTP->DNA Damage Incorporates into DNA DNA Synthesis Inhibition DNA Synthesis Inhibition TS->DNA Synthesis Inhibition Leads to

Figure 1: Simplified Mechanism of Action of 5-Fluorouracil (5-FU).
Gemcitabine: Masked Chain Termination

Gemcitabine (dFdC) is also a prodrug that requires intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. Its primary cytotoxic effect is the inhibition of DNA synthesis.[3][12][13]

  • DNA Chain Termination: dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA. After dFdCTP is incorporated, one more nucleotide is added, after which DNA polymerase cannot proceed. This "masked chain termination" prevents DNA repair mechanisms from excising the fraudulent nucleotide.[12]

  • Inhibition of Ribonucleotide Reductase (RNR): The diphosphate form, dFdCDP, inhibits RNR, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This depletes the pool of dCTP, further enhancing the incorporation of dFdCTP into DNA.[14]

Gemcitabine_Mechanism Gemcitabine (dFdC) Gemcitabine (dFdC) dFdCDP dFdCDP Gemcitabine (dFdC)->dFdCDP dFdCTP dFdCTP dFdCDP->dFdCTP RNR RNR dFdCDP->RNR Inhibits DNA Polymerase DNA Polymerase dFdCTP->DNA Polymerase Incorporated by dCTP Depletion dCTP Depletion RNR->dCTP Depletion Leads to Masked Chain Termination Masked Chain Termination DNA Polymerase->Masked Chain Termination Results in

Figure 2: Simplified Mechanism of Action of Gemcitabine.

A Proposed Preclinical Evaluation Workflow for this compound

The following sections outline a logical, multi-stage approach to characterize this compound and compare its performance against 5-FU and Gemcitabine in relevant cancer models.

Preclinical_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Safety & Toxicology Cytotoxicity_Screening Cytotoxicity Screening (IC50 Determination) MOA_Studies Mechanism of Action Studies Cytotoxicity_Screening->MOA_Studies In_Vitro_Tox In Vitro Toxicity Assays (e.g., hERG, Ames) Cytotoxicity_Screening->In_Vitro_Tox Xenograft_Models Subcutaneous Xenograft Models (CRC & Pancreatic) MOA_Studies->Xenograft_Models Orthotopic_Models Orthotopic Models (Metastasis Assessment) Xenograft_Models->Orthotopic_Models In_Vivo_Tox In Vivo MTD Studies Orthotopic_Models->In_Vivo_Tox

Figure 3: Proposed Preclinical Evaluation Workflow.
Phase 1: In Vitro Characterization

Objective: To determine the cytotoxic potential and mechanism of action of this compound in relevant cancer cell lines.

Experimental Protocol: Cell Viability Assay (MTT/MTS)

  • Cell Lines:

    • Colorectal Cancer: HCT-116, SW620

    • Pancreatic Cancer: PANC-1, MiaPaCa-2

    • Non-cancerous control: e.g., HEK293T, normal fibroblasts

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound, 5-FU, and Gemcitabine.

    • Treat the cells with the compounds for 72 hours.

    • Add MTT or MTS reagent and incubate for 2-4 hours.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line.

Data Presentation: Comparative IC50 Values

CompoundHCT-116 (CRC) IC50 (µM)SW620 (CRC) IC50 (µM)PANC-1 (Pancreatic) IC50 (µM)MiaPaCa-2 (Pancreatic) IC50 (µM)HEK293T (Non-cancerous) IC50 (µM)
This compound Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
5-Fluorouracil Literature/Experimental DataLiterature/Experimental DataN/AN/ALiterature/Experimental Data
Gemcitabine N/AN/ALiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data

Causality Behind Experimental Choices: The selection of multiple cell lines for each cancer type accounts for tumor heterogeneity. The inclusion of a non-cancerous cell line provides an early indication of selectivity and potential for off-target toxicity.

Experimental Protocol: Mechanism of Action Assays

  • Cell Cycle Analysis: Treat cells with the IC50 concentration of each compound for 24-48 hours. Stain with propidium iodide and analyze by flow cytometry to determine the cell cycle phase at which arrest occurs (e.g., S-phase arrest is common for antimetabolites).

  • Apoptosis Assay: Use Annexin V/PI staining followed by flow cytometry to quantify the induction of apoptosis.

  • Western Blotting: Probe for key proteins involved in DNA damage response (e.g., γH2AX), apoptosis (e.g., cleaved PARP, cleaved Caspase-3), and potential targets like Thymidylate Synthase.

Phase 2: In Vivo Efficacy

Objective: To evaluate the anti-tumor activity of this compound in animal models.

Experimental Protocol: Subcutaneous Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., nude or SCID).

  • Procedure:

    • Inject cancer cells (e.g., HCT-116 or PANC-1) subcutaneously into the flank of the mice.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle, this compound, 5-FU/Gemcitabine).

    • Administer compounds via an appropriate route (e.g., intraperitoneal, oral) on a predetermined schedule.

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize mice and harvest tumors for further analysis (e.g., immunohistochemistry).

Data Presentation: Tumor Growth Inhibition

Treatment GroupAverage Tumor Volume (mm³) at Day XPercent Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Experimental Data0Experimental Data
This compound (Dose 1) Experimental DataCalculatedExperimental Data
This compound (Dose 2) Experimental DataCalculatedExperimental Data
Standard of Care (5-FU or Gemcitabine) Experimental DataCalculatedExperimental Data

Causality Behind Experimental Choices: The subcutaneous xenograft model is a standard, robust, and cost-effective initial in vivo test for anti-tumor efficacy. Monitoring body weight is a critical indicator of systemic toxicity.

Trustworthiness and Self-Validation

Each step of this proposed workflow is designed to be self-validating. Positive results in the in vitro cytotoxicity assays justify moving to more complex mechanism of action studies. Strong in vitro data, in turn, provides the rationale for progressing to in vivo models. The inclusion of positive controls (5-FU, Gemcitabine) and negative controls (vehicle) at every stage ensures that the experimental systems are functioning correctly and that the results for the test compound are interpretable.

Conclusion: Charting a Path Forward

While this compound remains an uncharacterized molecule in the context of oncology, its pyrimidine core suggests potential as an antimetabolite. The preclinical cascade outlined in this guide provides a rigorous and scientifically sound framework for its evaluation. By systematically assessing its cytotoxicity, mechanism of action, and in vivo efficacy in direct comparison to the standards of care for colorectal and pancreatic cancer, researchers can definitively determine if this novel compound warrants further investigation as a next-generation cancer therapeutic. This structured approach minimizes risk and maximizes the potential for a successful drug discovery campaign.

References

The Discerning Eye: A Comparative Guide to the Cross-Reactivity Profiling of 5-Allylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the credo is not only whether a molecule hits its intended target, but also what else it may affect. Off-target activity, or cross-reactivity, is a pivotal factor that can dictate a compound's ultimate success or failure, influencing everything from therapeutic efficacy to adverse event profiles. The pyrimidine scaffold, a cornerstone of medicinal chemistry, is particularly prevalent in kinase inhibitors, a class of drugs where selectivity is a persistent challenge.[1] This guide presents a comprehensive framework for the cross-reactivity profiling of a novel pyrimidine derivative, 5-Allylpyrimidine-4,6-diol. We provide a multi-tiered experimental strategy, from predictive in silico models to gold-standard biochemical and cellular assays. By juxtaposing hypothetical data for our lead compound with the known profiles of the selective inhibitor Crenolanib and the multi-targeted drug Sunitinib , we offer a practical guide for researchers, scientists, and drug development professionals on how to generate, interpret, and contextualize selectivity data to make informed decisions in the progression of new chemical entities.

Introduction: The Pyrimidine Scaffold and the Imperative of Selectivity

The pyrimidine ring is a privileged heterocyclic motif, forming the backbone of numerous FDA-approved drugs and clinical candidates.[1] Its structural versatility allows for precise modification, making it an ideal scaffold for targeting ATP-binding sites, particularly within the human kinome.[2] Given that the human genome contains over 500 kinases, many with highly conserved ATP-binding pockets, the potential for a pyrimidine-based inhibitor to engage multiple targets is significant.[3][4]

This promiscuity is a double-edged sword. While it can lead to undesirable side effects, a well-characterized, multi-targeted profile—often termed polypharmacology—can also enhance therapeutic efficacy, as seen with drugs like Sunitinib.[5][6] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a fundamental component of strategic drug development.[7][8] It enables the early identification of potential liabilities, informs structure-activity relationship (SAR) studies to improve selectivity, and can uncover novel therapeutic opportunities.[6]

This guide uses this compound as a case study to delineate a robust profiling strategy. While specific biological data for this compound is not extensively published, its pyrimidine-4,6-diol core has been associated with biological activity, underscoring the need for a thorough investigation of its kinome-wide interactions.[9][10]

A Multi-Tiered Strategy for Cross-Reactivity Profiling

A robust profiling cascade should integrate computational and experimental methods to build a comprehensive understanding of a compound's selectivity. This tiered approach allows for the efficient use of resources, with broad, predictive methods filtering into more focused, definitive assays.

G cluster_0 Tier 1: Predictive Assessment cluster_1 Tier 2: Broad Experimental Screening cluster_2 Tier 3: Focused Validation & Cellular Context T1 In Silico Profiling (e.g., X-ReactKIN, structural docking) T2 Biochemical Kinome Profiling (Single-dose @ 1µM vs. >400 kinases) T1->T2 Guides panel selection T3a Dose-Response (IC50) Determination (For hits >70% inhibition) T2->T3a Identifies primary & off-targets T3b Cellular Target Engagement (e.g., NanoBRET™ Assay) T3a->T3b Confirms intracellular binding T3c Phenotypic & Downstream Signaling Assays T3b->T3c Links binding to functional effect

Caption: A multi-tiered workflow for cross-reactivity profiling.

Tier 1: In Silico Profiling

Before committing to expensive wet-lab experiments, computational methods can predict a compound's likely targets and off-targets. Techniques like ligand homology modeling and structural docking can screen a compound against virtual libraries of kinase structures.[11][12] This approach helps prioritize which kinases to include in experimental panels and can provide early warnings about potential cross-reactivity with structurally related kinase families.

Tier 2: Broad Biochemical Kinome Profiling

This is the cornerstone of selectivity assessment. The compound is tested at a single, relatively high concentration (e.g., 1 µM or 10 µM) against a large panel of recombinant kinases, often covering a significant portion of the human kinome.[13][14] Commercial services from vendors like Reaction Biology or Promega offer panels of over 400 kinases.[15][16] The primary output is the percent inhibition for each kinase, which provides a broad snapshot of the compound's activity landscape. A radiometric assay is a common and reliable method for this initial screen.[15]

Tier 3: Dose-Response and Cellular Validation
  • IC50 Determination: Any "hits" from the single-dose screen (typically defined as >70-80% inhibition) must be followed up with 10-point dose-response curves to determine the half-maximal inhibitory concentration (IC50).[12] This quantitative measure of potency is essential for comparing on- and off-target activities.

  • Cellular Target Engagement: Biochemical assays use purified enzymes and may not reflect the compound's behavior in a complex cellular environment. Cellular target engagement assays, such as the NanoBRET™ assay, are critical for confirming that the compound can enter the cell and bind to its intended target (and potential off-targets) at physiologically relevant concentrations.[11][15]

  • Phenotypic Profiling: Ultimately, the biological consequence of target inhibition is what matters. Downstream signaling assays (e.g., Western blots for phosphorylated substrates) and cell viability/proliferation assays in relevant cell lines confirm that target engagement translates into a functional effect.[14]

Comparative Analysis: A Case Study

To illustrate the interpretation of profiling data, we present hypothetical results for This compound alongside the known profiles of two clinical kinase inhibitors: Crenolanib , a selective FLT3/PDGFR inhibitor, and Sunitinib , a multi-targeted inhibitor of VEGFR, PDGFR, KIT, and others.[14][16][17]

Comparator Compounds
  • Crenolanib: A type I inhibitor known for its high selectivity for class III receptor tyrosine kinases, particularly FLT3 and PDGFR.[18][19] Its specificity makes it a good benchmark for a targeted agent.

  • Sunitinib: A well-known multi-targeted inhibitor whose efficacy in renal cell carcinoma and gastrointestinal stromal tumors is attributed to its ability to block several key signaling pathways simultaneously.[17][20][21] It serves as a model for controlled, therapeutically beneficial promiscuity.

Table 1: Hypothetical Single-Point Kinome Screen Results (% Inhibition @ 1 µM)
Kinase TargetThis compoundCrenolanib (Reference)Sunitinib (Reference)Kinase Family
FLT3 95% 98% 85% RTK (Class III)
PDGFRα 92% 95% 99% RTK (Class III)
PDGFRβ88%96%98%RTK (Class III)
KIT45%15%92%RTK (Class III)
VEGFR265%8%97%RTK (Class V)
SRC78%5%40%Non-RTK (SRC)
ABL122%2%35%Non-RTK (ABL)
EGFR15%3%18%RTK (Class I)
AURKB72%10%55%Ser/Thr (Aurora)

This table presents hypothetical data for this compound and representative literature data for comparators to illustrate analysis.

From this initial screen, we would hypothesize that this compound is a potent inhibitor of FLT3 and PDGFRα (putative primary targets), but also shows significant activity against VEGFR2, SRC, and AURKB, suggesting a less selective profile than Crenolanib but potentially different from Sunitinib.

Table 2: Comparative IC50 Values (nM) for Key Hits
Kinase TargetThis compound (IC50, nM)Crenolanib (IC50, nM)[2]Sunitinib (IC50, nM)[16][17]Selectivity Ratio (Off-Target/On-Target) for this compound*
FLT3 (On-Target) 5 ~2 ~20 1.0x
PDGFRα (On-Target) 8 ~1 ~10 1.6x
VEGFR2150>1000~1530x
SRC250>1000>50050x
AURKB400>1000~20080x

*Selectivity Ratio calculated as IC50(Off-Target) / IC50(FLT3)

The IC50 data confirms our hypothesis. This compound is potent against FLT3 and PDGFRα. However, its significant activity against VEGFR2, SRC, and AURKB (IC50 values < 500 nM) indicates substantial off-target interactions. This profile is clearly more promiscuous than Crenolanib, which is highly selective for its primary targets.[2] While also multi-targeted, the profile of our compound differs from Sunitinib, which potently inhibits KIT and VEGFR2 but has less activity against SRC and AURKB.

Key Experimental Protocols

To ensure trustworthiness and reproducibility, detailed, self-validating protocols are essential. Below are representative protocols for the key biochemical and cellular assays described.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol describes the determination of an IC50 value for an inhibitor against a specific kinase using the Promega ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying ADP production via a luminescent signal.[7][13]

Objective: To determine the potency (IC50) of this compound against FLT3 kinase.

Materials:

  • Recombinant human FLT3 kinase

  • Poly(4:1 Glu, Tyr) peptide substrate

  • Ultra-Pure ATP

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. V9101)

  • Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test Compound: this compound, serially diluted in DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Transfer 1 µL of each dilution into the assay plate. Include DMSO-only wells for "no inhibition" (100% activity) and wells with no enzyme for "background" (0% activity) controls.

  • Kinase Reaction Setup: Prepare a 2X Kinase/Substrate master mix in Kinase Reaction Buffer. Add 10 µL of this mix to each well.

  • Initiate Reaction: Prepare a 2X ATP solution in Kinase Reaction Buffer at a concentration equal to the known Km of the kinase (e.g., 10 µM). Add 10 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 20 µL.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • Terminate Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes. This step stops the kinase reaction and consumes the remaining unreacted ATP.[22]

  • ADP to ATP Conversion & Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP, which is then used by a luciferase/luciferin pair to generate a luminescent signal.[13]

  • Readout: Incubate at room temperature for 30-60 minutes to stabilize the signal. Measure luminescence using a plate reader.

  • Data Analysis: Subtract background luminescence from all wells. Normalize the data by setting the average of the DMSO-only wells to 100% activity and the background wells to 0% activity. Plot the % inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol measures the ability of a compound to bind to its target protein within intact, living cells.[15]

Objective: To confirm the binding of this compound to FLT3 in live HEK293 cells.

Materials:

  • HEK293 cells

  • Plasmid encoding FLT3 fused to NanoLuc® luciferase (Nluc-FLT3)

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer K-10 (a fluorescent FLT3 ligand)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, tissue culture-treated 96-well plates

Procedure:

  • Cell Transfection: 24 hours prior to the assay, transfect HEK293 cells with the Nluc-FLT3 plasmid according to the manufacturer's protocol and plate them in the 96-well plates.[23]

  • Compound and Tracer Addition: On the day of the assay, prepare serial dilutions of this compound in Opti-MEM. Also prepare a solution of the NanoBRET™ Tracer K-10 in Opti-MEM at 2X the final desired concentration.

  • Treatment: Add the test compound dilutions to the cells, followed immediately by the tracer. The compound will compete with the fluorescent tracer for binding to the Nluc-FLT3 protein.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate, which is pre-mixed with the Extracellular NanoLuc® Inhibitor (to block signal from any lysed cells), to all wells.[23]

  • Readout: Immediately read the plate on a luminometer capable of dual-filtering. Measure the donor emission (NanoLuc®) at ~460 nm and the acceptor emission (Tracer) at ~618 nm.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. As the test compound displaces the tracer, the BRET ratio will decrease in a dose-dependent manner. Plot the BRET ratio against the log of the compound concentration and fit to a dose-response curve to determine the IC50 of intracellular target engagement.

Visualizing Pathways and Implications

Understanding the potential impact of off-target activity requires placing the kinase hits within the context of known signaling pathways. A compound hitting both a primary target (e.g., a growth factor receptor) and an off-target in a different pathway (e.g., a cell cycle kinase) could have complex, and sometimes unexpected, biological effects.

G cluster_0 Cell Surface cluster_1 Cytoplasm / Nucleus cluster_2 Inhibitor Actions FLT3 FLT3 RAS_RAF RAS-RAF-MEK-ERK Pathway FLT3->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway FLT3->PI3K_AKT PDGFR PDGFRα PDGFR->RAS_RAF PDGFR->PI3K_AKT VEGFR2 VEGFR2 VEGFR2->PI3K_AKT Angio Angiogenesis VEGFR2->Angio Prolif Cell Proliferation & Survival RAS_RAF->Prolif PI3K_AKT->Prolif SRC SRC SRC->PI3K_AKT AURKB Aurora B Mitosis Mitotic Progression AURKB->Mitosis Inhibitor This compound Inhibitor->FLT3 On-Target Inhibitor->PDGFR On-Target Inhibitor->VEGFR2 Off-Target Inhibitor->SRC Off-Target Inhibitor->AURKB Off-Target

Caption: Hypothetical signaling impact of this compound.

This diagram illustrates how the on-target inhibition of FLT3/PDGFRα would block proliferation pathways, while the off-target inhibition of VEGFR2, SRC, and Aurora B could simultaneously impact angiogenesis and cell division. This profile could suggest broader anti-cancer activity than a more selective agent but may also carry a higher risk of toxicities related to the inhibition of these other critical kinases.

Conclusion

The cross-reactivity profile of a small molecule is a core component of its identity. A compound is defined as much by the targets it doesn't hit as by the one it does. For a novel compound like this compound, derived from a well-established medicinal chemistry scaffold, a rigorous, multi-tiered profiling strategy is non-negotiable. By integrating predictive in silico methods with broad biochemical screening and definitive cellular assays, researchers can build a comprehensive and reliable selectivity profile. Comparing this profile against well-characterized benchmarks like Crenolanib and Sunitinib provides crucial context, enabling a rational assessment of the compound's therapeutic potential and liabilities. This discerning approach allows development teams to invest resources wisely, mitigate risks, and ultimately accelerate the journey of promising molecules from the bench to the clinic.

References

The Emerging Potential of 5-Allylpyrimidine-4,6-diol in Kinase Inhibition: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone, revolutionizing treatment paradigms for a multitude of malignancies. The pyrimidine nucleus is a well-established and significant scaffold in medicinal chemistry, known for its presence in numerous therapeutic agents, including potent anticancer drugs.[1][2] This guide provides a comparative analysis of a promising pyrimidine derivative, 5-Allylpyrimidine-4,6-diol, with well-characterized and clinically significant kinase inhibitors: the broad-spectrum inhibitor Staurosporine, the multi-targeted inhibitor Dasatinib, and the paradigm-shifting selective inhibitor Imatinib.

While specific experimental data for this compound is not yet extensively available in public domains, the vast body of research on analogous pyrimidine-based compounds provides a strong foundation for predicting its potential as a valuable scaffold for novel kinase inhibitor discovery.[3][4] This guide will delve into the established mechanisms of the comparator drugs, present standardized protocols for evaluating novel kinase inhibitors, and offer a forward-looking perspective on how this compound and its derivatives could be positioned within the ever-evolving field of kinase inhibitor research.

The Kinase Inhibitor Landscape: Three Pillars of Comparison

To understand the potential of novel compounds like this compound, it is crucial to benchmark them against established inhibitors that represent different modalities of kinase inhibition.

1. Staurosporine: The Prototypical Broad-Spectrum Inhibitor

Staurosporine, a natural product isolated from the bacterium Streptomyces staurosporeus, is a potent, ATP-competitive inhibitor of a wide array of protein kinases.[5][6] Its promiscuity, while limiting its clinical utility due to high toxicity, has made it an invaluable research tool for elucidating cellular signaling pathways and inducing apoptosis.[6][7] Staurosporine's ability to bind to the conserved ATP-binding site of numerous kinases underscores the challenge of achieving selectivity.[6][8]

2. Dasatinib: The Multi-Targeted Powerhouse

Dasatinib (Sprycel®) is a second-generation tyrosine kinase inhibitor renowned for its potent, multi-targeted activity.[9][10] It effectively inhibits the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML), and is also a potent inhibitor of Src family kinases, c-KIT, and platelet-derived growth factor receptor (PDGFR).[11][12][13] This broader inhibition profile makes Dasatinib effective against many imatinib-resistant CML mutations.[10]

3. Imatinib: The Dawn of Targeted Therapy

Imatinib (Gleevec®) represents a landmark achievement in rational drug design. As a selective inhibitor of the BCR-ABL tyrosine kinase, it transformed the prognosis for patients with CML.[14][15] Imatinib functions by binding to the ATP-binding site of the inactive conformation of the ABL kinase domain, effectively locking it in a state that prevents phosphorylation of its substrates.[16] However, the emergence of resistance, often through point mutations in the kinase domain, has necessitated the development of subsequent generations of inhibitors.[17][18]

Comparative Overview of Kinase Inhibitors

FeatureStaurosporineDasatinibImatinibThis compound (Predicted)
Origin Natural Product (Bacterial)SyntheticSyntheticSynthetic
Selectivity Broad-spectrum (promiscuous)[6]Multi-targeted[12]Selective[15]Potentially tunable through chemical modification
Primary Targets Wide range of kinases[5]BCR-ABL, Src family kinases, c-KIT, PDGFRβ[12]BCR-ABL, c-KIT, PDGFR[14]To be determined; pyrimidine scaffolds are known to target EGFR, CDKs, BTK, PI3Ks, etc.[3][19][20]
Mechanism ATP-competitive[6]ATP-competitive[13]ATP-competitive (binds inactive conformation)[16]Likely ATP-competitive
Clinical Use Research tool (high toxicity)[6]CML, Ph+ ALL[11]CML, GIST[14][16]Investigational

Experimental Workflows for Characterizing Novel Kinase Inhibitors

The evaluation of a novel compound like this compound requires a systematic approach to determine its potency, selectivity, and cellular effects. Below are foundational experimental protocols.

Workflow for Kinase Inhibition Profiling

Caption: A generalized workflow for the preclinical evaluation of novel kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the potency of this compound derivatives against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • ATP (Adenosine triphosphate)

  • This compound and its derivatives (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup: In a 384-well plate, add the kinase, peptide substrate, and assay buffer.

  • Inhibitor Addition: Add the serially diluted compounds to the wells. Include a positive control (a known inhibitor like Staurosporine) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Acquisition: Read the plate on a microplate reader.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol is used to confirm that the compound inhibits the target kinase within a cellular context.

Objective: To assess the effect of this compound on the phosphorylation of a known downstream substrate of a target kinase in cultured cells.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer

  • Primary antibodies (against the phosphorylated substrate and total protein)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound for a specified duration.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against the phosphorylated substrate. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to ensure equal loading.

Signaling Pathways: A Visual Representation

The following diagram illustrates a simplified, generic signaling pathway that is often targeted by kinase inhibitors.

signaling_pathway cluster_inhibitors Points of Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Imatinib_Dasatinib Imatinib, Dasatinib Imatinib_Dasatinib->RTK Pyrimidine_Derivatives Pyrimidine Derivatives (e.g., this compound) Pyrimidine_Derivatives->RTK

Caption: A simplified representation of the MAPK signaling cascade, a common target for kinase inhibitors.

Future Directions and the Promise of the Pyrimidine Scaffold

The pyrimidine core is a versatile and privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent inhibition of various protein kinases.[1][19] The strategic placement of an allyl group at the 5-position and diol functionalities at the 4- and 6-positions of this compound offers multiple avenues for chemical modification. This allows for the systematic exploration of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties.

The development of novel kinase inhibitors from scaffolds like this compound holds the potential to address the ongoing challenge of acquired resistance to existing therapies. By exploring diverse chemical space, researchers can identify compounds with novel binding modes or those that target allosteric sites, providing new therapeutic options for patients.

References

A Head-to-Head Comparison of 5-Substituted Pyrimidine-4,6-diols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its vast derivatives, 5-substituted pyrimidine-4,6-diols and their tautomeric forms represent a class of compounds with significant, yet underexplored, potential. The strategic placement of substituents at the 5-position offers a powerful tool to modulate the physicochemical properties and biological activities of these molecules. This guide provides a comprehensive head-to-head comparison of 5-substituted pyrimidine-4,6-diols, offering insights into their synthesis, structural nuances, and a comparative analysis of their biological performance based on available experimental data.

The Synthetic Landscape: Accessing the 5-Substituted Pyrimidine-4,6-diol Core

The primary and most versatile route to 5-substituted pyrimidine-4,6-diols involves the cyclocondensation of a C-C-C dielectrophile with an N-C-N nucleophile. Typically, this is achieved through the reaction of a substituted malonic ester with formamide or urea. The choice of the starting malonic ester is critical as it directly introduces the desired substituent at the 5-position of the pyrimidine ring.

A general synthetic workflow is depicted below:

Synthesis of 5-Substituted Pyrimidine-4,6-diols cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product malonic_ester Substituted Malonic Ester (R-CH(COOEt)2) base Base (e.g., NaOEt) malonic_ester->base Reacts with formamide Formamide (HCONH2) formamide->base pyrimidine_diol 5-Substituted Pyrimidine-4,6-diol base->pyrimidine_diol Cyclocondensation solvent Solvent (e.g., Ethanol) solvent->base heat Heat (Reflux) heat->base

Caption: General synthetic scheme for 5-substituted pyrimidine-4,6-diols.

Experimental Protocol: Synthesis of a Representative 5-Substituted Pyrimidine-4,6-diol (e.g., 5-Bromouracil, a tautomer)

The synthesis of 5-bromouracil, a halogenated analog, provides a practical example of introducing a substituent at the 5-position. While uracil already possesses the pyrimidine-4,6-diol core in its diketo tautomeric form, the bromination at the 5-position is a key modification.

Materials:

  • Uracil

  • Glacial Acetic Acid

  • Acetic Anhydride

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or N-Bromosuccinimide (NBS)

  • Ethyl Acetate (EA)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Suspend uracil in a mixture of glacial acetic acid and acetic anhydride in a reaction flask.

  • Heat the suspension with stirring to 50-80°C.

  • Gradually add the brominating agent (e.g., DBDMH or NBS) to the reaction mixture.

  • Maintain the temperature and continue stirring for 1.5 to 22 hours, monitoring the reaction progress using thin-layer chromatography (TLC) with a mobile phase such as DCM/MeOH (4:1).[1][2][3]

  • Upon completion, cool the reaction mixture to 5-15°C to allow for the precipitation of the product.

  • Dilute the mixture with ethyl acetate and filter the solid product.

  • Wash the filter cake with ethyl acetate and dry under vacuum to obtain 5-bromouracil.[2][3]

Causality Behind Experimental Choices:

  • Acetic Anhydride: Acts as a catalyst and a water scavenger, driving the reaction towards completion.[2]

  • DBDMH/NBS: These are effective and relatively safe brominating agents for electrophilic substitution on the electron-rich pyrimidine ring.

  • Temperature Control: The reaction temperature is optimized to ensure a reasonable reaction rate without significant decomposition of reactants or products.

  • TLC Monitoring: Essential for determining the endpoint of the reaction to maximize yield and minimize the formation of byproducts.

Tautomerism: A Key Structural Consideration

5-Substituted pyrimidine-4,6-diols exist in a tautomeric equilibrium with their more stable diketo (uracil) and keto-enol forms. The predominant tautomer can be influenced by the substituent at the 5-position, the solvent, and the pH. Understanding this tautomerism is crucial as it dictates the molecule's shape, hydrogen bonding capabilities, and ultimately, its interaction with biological targets.

Tautomerism A Diol Form (Pyrimidine-4,6-diol) B Keto-Enol Form (6-Hydroxy-pyrimidin-4-one) A->B Equilibrium C Diketone Form (Uracil) B->C Equilibrium

Caption: Tautomeric forms of 5-substituted pyrimidine-4,6-diols.

Spectroscopic methods, particularly NMR, are instrumental in elucidating the predominant tautomeric form in solution. For instance, the chemical shifts of N-H protons and the signals for C=O versus C-OH carbons can differentiate between the keto and enol forms.

Head-to-Head Comparison of Biological Activities

Antimicrobial Activity

The introduction of different substituents at the 5-position of the uracil scaffold (the diketo tautomer of pyrimidine-4,6-diol) has a profound impact on antimicrobial efficacy.

5-Substituent (R)Target Organism(s)Activity (MIC in µg/mL or other metric)Reference
-H (Uracil) Generally inactive-General Knowledge
-F (5-Fluorouracil) Various bacteriaIntrinsic antibacterial property, but high toxicity[4]
-Br (5-Bromouracil) Gram-positive and Gram-negative bacteriaModerate activity[5]
-I (5-Iodouracil) Gram-positive bacteriaModerate to good activity[5]
-Alkyl (e.g., -ethyl, -propyl) Gram-positive bacteriaModerate activity[1][2]
-Aryl (e.g., -phenyl) Mycobacterium tuberculosisVaries with substitution on the aryl ring-

Key Insights from Experimental Data:

  • Halogenation: The introduction of a halogen at the 5-position generally enhances antimicrobial activity. The order of activity is often I > Br > Cl > F. This is likely due to the increased lipophilicity and the ability of the halogen to participate in halogen bonding with biological targets.

  • Alkylation: Short-chain alkyl groups at the 5-position can confer moderate antibacterial activity, particularly against Gram-positive bacteria.[1][2]

  • 5-Fluorouracil Derivatives: While 5-fluorouracil itself has antibacterial properties, its high toxicity limits its use.[4] Research has focused on creating derivatives to improve efficacy and reduce toxicity. For example, phosphonium derivatives of 5-FU have shown considerable activity against both Gram-positive and Gram-negative bacteria by causing septal damage and plasmolysis.[4]

Experimental Protocol: Antimicrobial Susceptibility Testing (Tube Dilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Synthesized 5-substituted pyrimidine-4,6-diol derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Sterile test tubes

  • Micropipettes

  • Incubator

Procedure:

  • Prepare serial dilutions of the test compounds and standard antimicrobial agents in the appropriate broth.

  • Inoculate each tube with a standardized suspension of the microorganism.

  • Include a positive control (broth with microorganism, no compound) and a negative control (broth only).

  • Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 24-48 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Anticancer Activity

The 5-position of the pyrimidine-4,6-diol (uracil) scaffold is a critical site for modification to develop potent anticancer agents. The archetypal example is 5-fluorouracil (5-FU), a widely used chemotherapeutic.

5-Substituent (R)Cancer Cell Line(s)Activity (IC50 or GI50 in µM)Mechanism of Action (if known)Reference
-F (5-Fluorouracil) Various (e.g., colon, breast, stomach)VariesInhibition of thymidylate synthase[6]
-Substituted Aryl Human cancer cell lines (e.g., A549 lung cancer)Varies significantly with aryl substitutionCan act as kinase inhibitors[7]
-NO2 Human cancer cell linesCan exhibit potent activity-[8]

Key Insights from Experimental Data:

  • 5-Fluorouracil: The fluorine atom's small size and high electronegativity are key to its mechanism of action, which involves the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis.[6]

  • Aryl Substituents: The introduction of aryl groups at the 5-position can lead to compounds with potent anticancer activity, often through the inhibition of protein kinases. The specific substitutions on the aryl ring are crucial for determining the potency and selectivity of these inhibitors.

  • Structure-Activity Relationships (SAR): For kinase inhibitors, the 5-substituent often interacts with the gatekeeper residue of the ATP-binding pocket. Bulky substituents may be well-tolerated or even beneficial, depending on the specific kinase.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Normal fibroblast cell line (for selectivity assessment)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well plates

  • Synthesized 5-substituted pyrimidine-4,6-diol derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours. Living cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9]

Conclusion and Future Directions

The 5-position of the pyrimidine-4,6-diol scaffold is a privileged site for chemical modification, offering a gateway to a diverse range of biological activities. While direct head-to-head comparative studies are limited, the available data strongly suggest that:

  • Halogenation is a viable strategy for enhancing antimicrobial activity.

  • Alkylation can impart moderate antibacterial properties.

  • Aryl and other complex substitutions are promising for the development of potent anticancer agents, particularly kinase inhibitors.

Future research should focus on the systematic synthesis and evaluation of a series of 5-substituted pyrimidine-4,6-diols against a standardized panel of biological targets. Such studies would provide invaluable structure-activity relationship data, paving the way for the rational design of novel and more effective therapeutic agents. The detailed experimental protocols provided in this guide offer a validated starting point for researchers entering this exciting field.

References

A Comparative Guide to the ADMET Properties of 5-Allylpyrimidine-4,6-diol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. A primary cause of late-stage attrition is an unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[1] Therefore, early and accurate assessment of these properties is not just beneficial but essential for success.[2] This guide provides an in-depth comparison of the predicted ADMET properties for 5-Allylpyrimidine-4,6-diol, a member of the versatile pyrimidine scaffold family, and its illustrative derivatives.[3]

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved drugs.[4] Its nitrogen arrangement allows for diverse modifications to fine-tune pharmacological activity.[3] However, each modification, no matter how small, can profoundly impact the molecule's journey through the body. This guide combines predictive in silico modeling with established in vitro validation protocols to offer a comprehensive framework for evaluating this chemical series, enabling researchers to make data-driven decisions and prioritize candidates with the highest potential for success.[2][5]

The Crucial Role of Early ADMET Profiling

The "fail early, fail cheap" paradigm is a cornerstone of modern drug discovery.[2] Identifying compounds with poor ADMET characteristics before significant investment in synthesis and preclinical testing saves invaluable time and resources.[6] In silico tools have become indispensable in this initial phase, offering rapid, high-throughput screening of virtual compounds to flag potential liabilities such as poor absorption, rapid metabolism, or off-target toxicity.[7][8] While these computational models are powerful, they are predictive in nature.[9] Their true value is realized when integrated with targeted in vitro experiments to validate the predictions and provide a more holistic understanding of a compound's behavior.[10]

This integrated approach, which we will detail here, allows for a logical progression from computational prediction to experimental confirmation, ensuring that only the most promising candidates advance.

ADMET_Workflow cluster_in_silico In Silico Prediction Phase cluster_decision Prioritization & Synthesis cluster_in_vitro In Vitro Validation Phase Start Virtual Compound Library (this compound & Derivatives) InSilico Computational ADMET Modeling (QSAR, Machine Learning) Start->InSilico High-Throughput Screening Analysis Data Analysis: Identify Potential Liabilities (e.g., Low Solubility, High Clearance) InSilico->Analysis Decision Go/No-Go Decision Prioritize Candidates Analysis->Decision Decision->Start No-Go / Redesign Synthesis Synthesize Prioritized Compounds Decision->Synthesis Go Permeability Caco-2 Permeability Synthesis->Permeability Experimental Testing Solubility Aqueous Solubility Synthesis->Solubility Experimental Testing Metabolism HLM Stability Synthesis->Metabolism Experimental Testing Binding Plasma Protein Binding Synthesis->Binding Experimental Testing Toxicity Cytotoxicity Assays Synthesis->Toxicity Experimental Testing Permeability->Decision Unfavorable Profile (Feedback Loop) End Lead Candidate for In Vivo Studies Permeability->End Favorable Profile Solubility->Decision Unfavorable Profile (Feedback Loop) Solubility->End Favorable Profile Metabolism->Decision Unfavorable Profile (Feedback Loop) Metabolism->End Favorable Profile Binding->Decision Unfavorable Profile (Feedback Loop) Binding->End Favorable Profile Toxicity->Decision Unfavorable Profile (Feedback Loop) Toxicity->End Favorable Profile

Caption: Integrated workflow for ADMET assessment of drug candidates.

In Silico ADMET Prediction: A Comparative Analysis

To illustrate the impact of structural modifications, we will compare the parent compound, This compound (Compound A) , with two hypothetical derivatives:

  • Compound B: 5-(3-Hydroxypropyl)pyrimidine-4,6-diol (a more polar derivative).

  • Compound C: 5-Allyl-2-aminopyrimidine-4,6-diol (addition of a hydrogen bond donor/acceptor).

These predictions are generated using established computational models that rely on quantitative structure-activity relationships (QSAR) and graph-based signatures.[8]

Predicted Physicochemical and ADME Properties
PropertyParameterThis compound (A)5-(3-Hydroxypropyl)pyrimidine-4,6-diol (B)5-Allyl-2-aminopyrimidine-4,6-diol (C)Optimal Range for Oral Drugs
Physicochemical Mol. Weight ( g/mol )152.15170.17167.16< 500[11]
logP0.45-0.600.10< 5[11]
H-Bond Donors234≤ 5[11]
H-Bond Acceptors455≤ 10[11]
Absorption Water Solubility (logS)-1.5-0.8-1.2> -4
Caco-2 Permeability (logPapp)-0.5-1.2-0.7> -5.15
Human Intestinal Absorption (%)92%85%89%High (>80%)
Distribution BBB PermeantNoNoNoNo (for peripheral targets)
Plasma Protein Binding (%)~25%~10%~35%Variable
Metabolism CYP2D6 SubstrateYesNoYes-
CYP3A4 SubstrateYesNoYes-
Excretion Total Clearance (log ml/min/kg)0.30.60.4-
Toxicity hERG I InhibitorNoNoNoNo
Ames MutagenicityNoNoNoNo

Disclaimer: These values are computationally predicted for illustrative purposes and require experimental validation.

Expert Analysis of Predicted Data
  • Lipinski's Rule of Five: All three compounds comfortably fall within the guidelines for good oral bioavailability, with no predicted violations.[11][12] This is an excellent starting point for a potential oral drug candidate.

  • Solubility & Absorption: The parent compound (A) shows a good balance of solubility and predicted intestinal absorption. The introduction of a hydroxyl group in Compound B significantly increases polarity (lower logP) and improves predicted water solubility (logS from -1.5 to -0.8). However, this increased polarity comes at the cost of reduced predicted Caco-2 permeability, a key indicator of absorption across the gut wall.[5] Compound C , with its additional amino group, maintains good overall absorption properties.

  • Metabolism: The allyl group on Compounds A and C is a potential site of metabolism, likely through oxidation by cytochrome P450 enzymes (CYPs) like CYP3A4 and CYP2D6.[13] Replacing this double bond with a saturated alkyl chain, as in the hydroxylated derivative (B) , is predicted to reduce its susceptibility to CYP-mediated metabolism. This is a critical insight; if rapid metabolism is an issue for the parent compound, derivatization at the allyl position is a logical strategy for improving metabolic stability.

  • Distribution: Low plasma protein binding is predicted for all analogs, suggesting a higher fraction of the free drug will be available to engage its target. None are predicted to cross the blood-brain barrier (BBB), which is desirable for peripherally acting drugs to avoid central nervous system side effects.

Metabolism_Pathway Parent This compound (Compound A) Epoxide Allyl Epoxide Metabolite Parent->Epoxide CYP450 Oxidation (e.g., CYP3A4) Aldehyde Aldehyde Metabolite (Potentially Reactive) Parent->Aldehyde Alcohol Dehydrogenase (on primary alcohol) Diol Allyl Diol Metabolite Epoxide->Diol Epoxide Hydrolase Excretion Excretion (e.g., Glucuronidation) Diol->Excretion Aldehyde->Excretion Aldehyde Dehydrogenase (Detoxification)

Caption: A potential metabolic pathway for this compound.

Experimental Protocols for In Vitro Validation

Computational predictions provide hypotheses that must be tested.[10] The following are standardized, self-validating protocols for key in vitro ADME assays that provide the ground truth for our in silico models.

Protocol 1: Caco-2 Permeability Assay

This assay is the industry standard for predicting in vivo drug absorption across the intestinal wall.[3]

  • Objective: To determine the rate of transport of a compound across a monolayer of human Caco-2 intestinal epithelial cells.

  • Methodology:

    • Cell Seeding: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-28 days to allow them to differentiate and form a confluent monolayer with functional tight junctions.[3]

    • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value confirms the presence of tight junctions, which is critical for a valid assay.[3]

    • Transport Experiment (A to B): The test compound is added to the apical (A) side of the monolayer (simulating the gut lumen). Samples are taken from the basolateral (B) side (simulating the bloodstream) at various time points (e.g., 30, 60, 90, 120 minutes).[3]

    • Transport Experiment (B to A): To assess active efflux (where the compound is pumped back into the gut lumen by transporters like P-glycoprotein), the experiment is also run in reverse, from the basolateral to the apical side.[3]

    • Quantification: The concentration of the compound in the collected samples is determined using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Calculation: The apparent permeability coefficient (Papp) is calculated. A high Papp value suggests good passive absorption, while a high efflux ratio (Papp B-A / Papp A-B) indicates the compound is a substrate for efflux transporters.

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

This assay evaluates a compound's susceptibility to metabolism by the major drug-metabolizing enzymes, primarily CYPs.[3]

  • Objective: To determine the rate at which a compound is metabolized by liver enzymes.

  • Methodology:

    • Incubation Setup: The test compound is incubated with pooled human liver microsomes at 37°C. Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[10]

    • Initiating the Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system, which provides the necessary cofactors for CYP enzyme activity.[3]

    • Time Points: Aliquots are removed from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).[3]

    • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.[3]

    • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the concentration of the remaining parent compound.[3]

    • Data Calculation: The rate of disappearance of the parent compound over time is used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).[3] A short half-life suggests the compound is rapidly metabolized and may have poor bioavailability in vivo.

Protocol 3: Plasma Protein Binding (PPB) using RED Device

This assay measures the extent to which a drug binds to proteins in the blood, which significantly affects its distribution and availability.[3]

  • Objective: To determine the percentage of a compound that is bound to plasma proteins.

  • Methodology:

    • Device Setup: A Rapid Equilibrium Dialysis (RED) device is used. It consists of two chambers separated by a semipermeable membrane that allows the passage of small molecules (the drug) but not large proteins.[3]

    • Incubation: The test compound is added to human plasma in one chamber, and a buffer solution is placed in the other chamber.[3]

    • Equilibrium: The device is sealed and incubated at 37°C with shaking until the concentration of the unbound drug reaches equilibrium between the two chambers (typically 4-6 hours).

    • Analysis: After incubation, samples are taken from both the plasma chamber and the buffer chamber. The total concentration in the plasma and the free concentration in the buffer are measured by LC-MS/MS.

    • Calculation: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers. High binding (>99%) can limit the amount of free drug available to exert its therapeutic effect.

Conclusion and Future Directions

This guide provides a framework for the systematic evaluation of ADMET properties for this compound and its derivatives. The in silico analysis predicts that while the parent compound possesses a generally favorable drug-like profile, its allyl group represents a potential metabolic liability. Strategic modifications, such as saturation or replacement of this group, could enhance metabolic stability, a hypothesis that can be directly tested using the in vitro protocols described.

The synergy between predictive modeling and experimental validation is paramount.[10] By leveraging in silico tools to screen and prioritize compounds, and then confirming these predictions with robust in vitro assays, research teams can allocate resources more efficiently and increase the probability of advancing candidates with optimal pharmacokinetic profiles. The pyrimidine scaffold remains a highly adaptable and promising platform, and a thorough understanding of its structure-ADMET relationships is key to unlocking its full therapeutic potential.[3]

References

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of 5-Allylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in cutting-edge research and drug development, the integrity of your work extends beyond the benchtop to include the safe and compliant management of all chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Allylpyrimidine-4,6-diol. As a Senior Application Scientist, my objective is to provide a framework that ensures the safety of personnel, minimizes environmental impact, and maintains strict regulatory compliance.

This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and actionable understanding of safe laboratory practices.

Part 1: Precautionary Hazard Assessment

A critical first step in handling any chemical is a thorough review of its Safety Data Sheet (SDS). However, for novel or less common compounds like this compound, a specific SDS may not be readily available. In such cases, a conservative approach is mandated. We must infer potential hazards based on structurally analogous compounds.

For this compound, we can look to related pyrimidine derivatives. Based on analogs, it is prudent to handle this compound as a substance that may be:

  • Harmful if swallowed.[1][2]

  • A cause of skin irritation.[1][3]

  • A cause of serious eye irritation or damage.[1][2]

  • A potential cause of respiratory irritation.[1][3]

Core Directive: Until comprehensive toxicological data is available, this compound and its associated waste must be managed as hazardous waste. This principle of precaution is the bedrock of laboratory safety.

Part 2: Immediate Safety & Handling Protocols

Prior to beginning any work that will generate this compound waste, it is imperative to establish a safe handling environment.

Personal Protective Equipment (PPE): A non-negotiable baseline for handling this compound includes:

  • Eye Protection: Chemical safety goggles or a full-face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes to prevent skin exposure.

Engineering Controls: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

Part 3: Step-by-Step Disposal Protocol

The disposal of chemical waste is governed by a strict regulatory framework, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[4][5][6] The following protocol is designed to align with these regulations and best laboratory practices.

Step 1: Waste Characterization

As established, all waste streams containing this compound must be classified as hazardous waste. This includes pure, unreacted compound, reaction mixtures, contaminated solutions, and any materials used in cleanup.

Step 2: Waste Segregation

Proper segregation is fundamental to preventing dangerous chemical reactions and ensuring compliant disposal.[1] Maintain separate, clearly labeled waste containers for each waste type.

  • Solid Waste: Collect contaminated consumables such as gloves, weighing papers, and absorbent materials in a designated solid hazardous waste container.

  • Liquid Waste: Unused or spent solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not mix this waste with other incompatible streams.

  • Sharps Waste: Any contaminated sharps (needles, broken glass) must be placed in a puncture-resistant sharps container.[7]

Step 3: Container Management

Waste containers must be:

  • Compatible: Made of a material that does not react with the chemical waste.

  • Secure: Leak-proof with a tightly sealing lid. The container must be kept closed except when adding waste.[1]

  • Labeled: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[7] The label must clearly state "Hazardous Waste" and the full chemical name: "this compound".

Step 4: Waste Accumulation & Storage

Laboratories should use a designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[7]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[7]

  • Do not accumulate more than 55 gallons of a single hazardous waste stream in the SAA.[7]

  • Ensure secondary containment is in place to capture any potential leaks.

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposal sds Consult SDS for This compound (or analogous compounds) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe fume_hood Handle in a Chemical Fume Hood ppe->fume_hood characterize Characterize as Hazardous Waste fume_hood->characterize segregate Segregate Solid, Liquid, & Sharps Waste characterize->segregate container Use Compatible, Leak-Proof Containers segregate->container label_container Label Container with 'Hazardous Waste' & Chemical Name container->label_container close_container Keep Container Securely Closed label_container->close_container saa Store in Designated Satellite Accumulation Area close_container->saa secondary Utilize Secondary Containment saa->secondary contact_ehs Contact EH&S for Waste Pickup secondary->contact_ehs document Document Waste for Disposal contact_ehs->document

Caption: Workflow for the safe disposal of this compound.

Step 5: Arranging for Final Disposal

Under no circumstances should chemical waste be disposed of down the drain or in the regular trash.[7]

  • Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is your primary resource for waste disposal. They will arrange for pickup by a licensed hazardous waste contractor.

  • Provide an Inventory: Accurately document the contents and quantity of the waste for the disposal company.[1]

Part 4: Emergency Procedures - Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.[1]

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Contain & Absorb: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department immediately.

Data Summary Table

ParameterGuideline / RequirementRegulatory Basis / Source
Waste Classification Hazardous WastePrecautionary Principle / RCRA
Primary Hazards Skin/Eye Irritant, Harmful if Swallowed (Inferred)Analogous Compound SDS[2][3]
Required PPE Safety Goggles, Nitrile Gloves, Lab CoatOSHA Standard Practices[8][9]
Handling Area Certified Chemical Fume HoodBest Laboratory Practices[1]
Container Labeling "Hazardous Waste" + Full Chemical Name40 CFR § 262.15-17[10]
Max Accumulation (SAA) 55 Gallons40 CFR § 262.15
Disposal Method Licensed Hazardous Waste ContractorEPA / RCRA Regulations[6][11]

This guide provides a robust framework for the safe disposal of this compound. By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, responsibility, and scientific excellence.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.